molecular formula C8H9N3O2 B1310751 4-(hydrazinocarbonyl)benzamide CAS No. 22590-92-7

4-(hydrazinocarbonyl)benzamide

Cat. No.: B1310751
CAS No.: 22590-92-7
M. Wt: 179.18 g/mol
InChI Key: DEDIISHJHWEMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydrazinocarbonyl)benzamide (CAS 146305-29-5) is a benzamide derivative of significant interest in medicinal and synthetic chemistry as a versatile chemical intermediate. Its molecular structure features both a hydrazinecarbonyl and a benzamide group, making it a valuable precursor for the synthesis of diverse heterocyclic compounds and novel chemical entities . Compounds containing the hydrazinecarbonyl group are frequently utilized to create hydrazone derivatives, which are a key scaffold in drug discovery . Such derivatives have been extensively researched and shown to possess a range of biological activities, including potent inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's disease research . Furthermore, similar hydrazone-based compounds have demonstrated promising antiphospholipase A2 and antiprotease activities, highlighting the potential of this chemical class in developing new therapeutic agents . The reactivity of the hydrazine moiety allows researchers to use this compound in the development of potential inhibitors for various disease targets. It serves as a crucial building block in organic synthesis, enabling the construction of more complex molecules for pharmacological screening and biochemical studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydrazinecarbonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDIISHJHWEMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408616
Record name 4-(hydrazinecarbonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22590-92-7
Record name 4-(hydrazinecarbonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(hydrazinocarbonyl)benzamide, a versatile organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential biological activities and applications. The information is presented to be a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound, with the CAS number 22590-92-7, is a benzamide derivative featuring a hydrazinocarbonyl functional group.[1] This structure imparts a unique combination of chemical reactivity and biological potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22590-92-7[1]
Molecular Formula C₈H₉N₃O₂[1]
Molecular Weight 179.18 g/mol [1]
IUPAC Name 4-(hydrazinecarbonyl)benzamide[1]
Canonical SMILES C1=CC(=CC=C1C(=O)N)C(=O)NN[1]
InChI Key DEDIISHJHWEMEA-UHFFFAOYSA-N[1]

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of a corresponding ester, such as methyl 4-carbamoylbenzoate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard procedure for the preparation of hydrazides.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of similar compounds.

Materials:

  • Methyl 4-carbamoylbenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-carbamoylbenzoate in a suitable amount of ethanol.

  • To this solution, add an excess of hydrazine hydrate. A typical molar ratio would be 1:3 to 1:5 of the ester to hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

  • Dry the purified product in a vacuum oven.

Diagram 1: Synthesis Workflow

G Synthesis of this compound start Start: Methyl 4-carbamoylbenzoate + Hydrazine Hydrate in Ethanol reflux Reflux for 4-8 hours start->reflux Heat cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallization wash->recrystallize dry Dry under Vacuum recrystallize->dry end_node End: Purified this compound dry->end_node

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

While specific studies on this compound are limited, the benzamide and hydrazone moieties are present in numerous biologically active compounds, suggesting a range of potential therapeutic applications.

  • Antimicrobial Activity: Hydrazone derivatives have been reported to exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential enzymes in microbial pathogens.

  • Anticancer Activity: The hydrazone scaffold is a common feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways.

  • Enzyme Inhibition: Benzamide and its derivatives are known to inhibit various enzymes. For instance, derivatives of 4-(hydrazinyl)benzenesulfonamide have shown potent inhibitory effects against carbonic anhydrase isoenzymes I and II.[2] This suggests that this compound could be a scaffold for developing novel enzyme inhibitors.

Diagram 2: Potential Drug Development Pathways

G Potential Therapeutic Applications parent This compound antimicrobial Antimicrobial Agent parent->antimicrobial anticancer Anticancer Agent parent->anticancer enzyme_inhibitor Enzyme Inhibitor parent->enzyme_inhibitor pathogen Bacterial/Fungal Pathogens antimicrobial->pathogen Inhibition cancer_cell Cancer Cells anticancer->cancer_cell Cytotoxicity enzyme Target Enzymes (e.g., Carbonic Anhydrase) enzyme_inhibitor->enzyme Inhibition

Caption: Potential avenues for the development of this compound as a therapeutic agent.

Conclusion

This compound is a compound with a straightforward synthesis and a chemical structure that suggests a wide range of potential biological activities. Its benzamide and hydrazinocarbonyl moieties make it an attractive scaffold for the development of novel antimicrobial, anticancer, and enzyme-inhibiting drugs. This guide provides a foundational understanding of its properties and synthesis, paving the way for further research and exploration of its therapeutic potential.

References

An In-depth Technical Guide to 4-(hydrazinocarbonyl)benzamide: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(hydrazinocarbonyl)benzamide, a molecule with potential applications in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. It also outlines a probable synthetic protocol and discusses potential biological activities, offering insights for further research and development.

Molecular Structure and Chemical Formula

This compound, also known as 4-carbamoylbenzohydrazide, is an organic compound featuring both a benzamide and a hydrazide functional group attached to a central benzene ring in a para configuration.

Molecular Formula: C₈H₉N₃O₂[1][2]

Molecular Weight: 179.18 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 22590-92-7[1]

Canonical SMILES: C1=CC(=CC=C1C(=O)N)C(=O)NN[1]

InChI: InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13)[1]

The structure consists of a planar benzene ring with two substituents at opposite ends. This symmetry influences its chemical reactivity and potential for forming structured molecular assemblies.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationReference for Analogy
Physical State Expected to be a crystalline solid.[3]
Melting Point Likely to be in the range of 100-200 °C.[3]
Solubility Sparingly soluble in water, more soluble in polar organic solvents like DMSO and DMF.[4]

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Chemical Shifts / FrequenciesReference for Analogy
¹H NMR (in DMSO-d₆)Aromatic Protons: 7.8-8.2 ppm (doublets) Amide Protons (-CONH₂): 7.3-7.6 ppm (broad singlet) Hydrazide Protons (-CONHNH₂): 4.5-5.0 ppm and 9.5-10.0 ppm (broad singlets)[5][6][7]
¹³C NMR (in DMSO-d₆)Carbonyl Carbons: 165-170 ppm Aromatic Carbons: 125-140 ppm[8][9]
IR Spectroscopy (cm⁻¹)N-H Stretching (Amide & Hydrazide): 3100-3500 C=O Stretching (Amide & Hydrazide): 1630-1690 Aromatic C=C Stretching: 1400-1600[10][11][12][13]
Mass Spectrometry Predicted Molecular Ion (M+) : m/z 179 Key Fragments : Loss of NH₂, N₂H₄, CONH₂[14][15]

Experimental Protocols: Synthesis of this compound

A plausible synthetic route for this compound involves the hydrazinolysis of a corresponding ester, a common method for preparing hydrazides.[4]

Reaction Scheme:

Methyl 4-carbamoylbenzoate + Hydrazine Hydrate → this compound + Methanol

Materials:

  • Methyl 4-carbamoylbenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-carbamoylbenzoate in a minimal amount of absolute ethanol.

  • Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification start1 Methyl 4-carbamoylbenzoate dissolve Dissolve in Ethanol start1->dissolve start2 Hydrazine Hydrate start2->dissolve reflux Reflux for 4-6 hours dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Under Vacuum recrystallize->dry product This compound dry->product

Synthesis workflow diagram.

Potential Biological Activity and Signaling Pathways

The hydrazone moiety is a key pharmacophore in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[10] One area of interest for benzoylhydrazone derivatives is their potential as inhibitors of advanced glycation end-product (AGE) formation.[4][16]

AGEs are formed through a non-enzymatic reaction between reducing sugars and proteins or lipids, and their accumulation is implicated in the pathogenesis of diabetes, aging, and neurodegenerative diseases. The mechanism involves the formation of a Schiff base, followed by rearrangement to an Amadori product, which then undergoes further reactions to form irreversible AGEs. Hydrazone-containing compounds are hypothesized to interfere with this process.

The diagram below illustrates the AGE formation pathway and the potential point of intervention for a hydrazone derivative like this compound.

G Advanced Glycation End-product (AGE) Formation and Potential Inhibition cluster_reactants Initial Reactants cluster_pathway AGE Formation Pathway protein Protein with free amino group schiff Schiff Base Formation protein->schiff sugar Reducing Sugar sugar->schiff amadori Amadori Product schiff->amadori age Advanced Glycation End-products (AGEs) amadori->age pathology Cellular Damage and Pathology age->pathology inhibitor Hydrazone Derivative (e.g., this compound) inhibitor->inhibition

Potential inhibition of AGE formation.

Conclusion

This compound is a molecule with a well-defined structure that holds promise for further investigation. Its synthesis is achievable through established chemical methods. The presence of both amide and hydrazide functional groups makes it a versatile platform for the development of new derivatives with potential applications in medicinal chemistry, particularly in the design of inhibitors for pathological processes such as advanced glycation end-product formation. Further experimental studies are warranted to fully characterize this compound and explore its biological and material properties.

References

4-(hydrazinocarbonyl)benzamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydrazinocarbonyl)benzamide, also known as 4-carbamoylbenzoylhydrazide, is an organic compound with a molecular structure featuring a benzamide core substituted with a hydrazinocarbonyl group at the para position. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential biological significance, with a focus on its role as a potential enzyme inhibitor. The presence of both a hydrazide and a benzamide moiety suggests its potential for diverse chemical reactions and biological activities, making it a molecule of interest in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and database searches.

  • IUPAC Name: this compound

  • Synonyms: 4-Carbamoylbenzoylhydrazide, N-[4-(Hydrazinocarbonyl)phenyl]benzamide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValue
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
CAS Number 22590-92-7
Appearance White to off-white crystalline solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO
pKa Not available
LogP Not available

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor. The following protocol is a representative example.

Materials:

  • Methyl 4-carbamoylbenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 4-carbamoylbenzoate (1 equivalent) in a minimal amount of hot ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Diagram of the Synthesis Workflow:

G Synthesis of this compound cluster_0 Reaction cluster_1 Workup & Purification Start Methyl 4-carbamoylbenzoate + Hydrazine Hydrate in Ethanol Reflux Reflux for 4-6 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Reaction Completion Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry End This compound Dry->End Final Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway Involvement

While specific studies on the direct interaction of this compound with signaling pathways are limited, its structural motifs are present in compounds known to exhibit biological activities, particularly as enzyme inhibitors. The benzamide and hydrazide functionalities are common in molecules that target various enzymes.

One area of significant interest for benzamide derivatives is the inhibition of carbonic anhydrases (CAs) . CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and some cancers.

Proposed Mechanism of Carbonic Anhydrase Inhibition:

The primary mechanism of action for many CA inhibitors involves the coordination of the inhibitor to the zinc ion in the enzyme's active site. The sulfonamide group is a classic zinc-binding group found in many clinically used CA inhibitors. While this compound lacks a sulfonamide group, the hydrazide moiety could potentially interact with the active site zinc ion or with key amino acid residues, thereby disrupting the catalytic cycle of the enzyme.

Diagram of the Carbonic Anhydrase Catalytic Cycle and a Hypothetical Inhibition Point:

G Carbonic Anhydrase Catalytic Cycle and Potential Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Potential Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_OH->Inhibited_Complex Binding to active site E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3->E_Zn_H2O - HCO₃⁻ + H₂O Inhibitor This compound Inhibitor->Inhibited_Complex

Caption: The catalytic cycle of carbonic anhydrase and a hypothetical point of inhibition.

Conclusion

This compound is a versatile molecule with potential applications in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a propensity for biological activity, particularly as an enzyme inhibitor. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in diseases where targets such as carbonic anhydrases are implicated. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

Physical and chemical properties of 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(hydrazinocarbonyl)benzamide. The information is intended to support research and development activities involving this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are provided.

Core Chemical Information

This compound, a derivative of benzamide, is a molecule of interest in medicinal chemistry due to the presence of both a benzamide and a hydrazide functional group. These moieties are known to be present in various biologically active compounds.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 22590-92-7
Molecular Formula C₈H₉N₃O₂
Canonical SMILES C1=CC(=CC=C1C(=O)N)C(=O)NN
InChI Key DEDIISHJHWEMEA-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 179.18 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Predicted pKa Acidic: ~12.6 (amide N-H); Basic: ~3.5 (hydrazine -NH₂)Predicted
Predicted LogP ~ -0.5Predicted
Water Solubility Limited[1]
Organic Solvent Solubility Soluble in polar aprotic solvents like DMSO and DMF[1]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the reaction of a 4-carbamoylbenzoate ester with hydrazine. The following is a generalized experimental protocol based on the synthesis of similar hydrazide compounds.

Reaction Scheme:

G reactant1 Methyl 4-carbamoylbenzoate product This compound reactant1->product Ethanol, Reflux reactant2 Hydrazine hydrate reactant2->product Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Benzamide Derivatives Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI-R (Repressor) GLI->GLI-R GLI-A GLI-A (Activator) Target Genes Target Gene Expression GLI-R->Target Genes Represses GLI-A->Target Genes Activates Benzamide Derivative This compound (Hypothetical) Benzamide Derivative->SMO Inhibits

References

Determining the Solubility of 4-(hydrazinocarbonyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(hydrazinocarbonyl)benzamide in water and common organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific compound. Therefore, this document serves as a comprehensive resource outlining the established experimental protocols for determining solubility. By following these methodologies, researchers can generate precise and reliable solubility data essential for a wide range of applications, from drug discovery and formulation to process chemistry.

Understanding the Solubility Profile of this compound

This compound possesses both hydrophilic and hydrophobic characteristics, which will govern its solubility in different media. The presence of the polar hydrazinocarbonyl group, with its capacity for hydrogen bonding, suggests potential solubility in polar solvents. Conversely, the aromatic benzene ring is hydrophobic and will contribute to its solubility in non-polar organic solvents. The interplay of these structural features makes experimental determination of its solubility profile crucial.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound is not available. To illustrate the type of data that can be obtained through the experimental protocols outlined in this guide, the following table presents solubility data for the structurally related compound, benzamide. It is critical to note that these values are for illustrative purposes only and will not be the same as those for this compound.

SolventChemical ClassQuantitative Solubility of Benzamide
WaterProtic Polar13.5 g/L (at 25°C)
MethanolProtic PolarSoluble
EthanolProtic PolarSoluble (1 g in 6 mL)[1]
AcetoneAprotic PolarSoluble
PyridineAprotic PolarSoluble (1 g in 3.3 mL)[1]
BenzeneNon-polarSlightly Soluble (> 10%)
Ethyl EtherNon-polarSlightly Soluble

Note: This table is provided as an illustrative example using data for benzamide. The solubility of this compound will differ and must be experimentally determined.

Experimental Protocols for Solubility Determination

A variety of well-established methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the desired throughput.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.[2]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium.[3] This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points to confirm that equilibrium has been reached.[4]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or by filtering the solution through a syringe filter (e.g., 0.45 µm).[5][2] Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve of known concentrations.

  • Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Objective: To determine the mass of this compound dissolved in a known mass or volume of a solvent at saturation.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Conical flask with stopper

  • Analytical balance

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the shake-flask method.

  • Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant into the pre-weighed evaporating dish and weigh the dish again to determine the mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution by placing the evaporating dish in an oven at a temperature below the decomposition point of this compound.

  • Drying to a Constant Weight: Once the solvent has evaporated, continue to dry the dish in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive weighings are within an acceptable margin of error.

  • Calculation:

    • Mass of the solute = (Mass of dish + dry solute) - (Mass of empty dish)

    • Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

    • Solubility can then be expressed as grams of solute per 100 g of solvent or other relevant units.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid Compound prep_vial Add to Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitate at Constant Temperature (e.g., 24-72 hours) prep_vial->equilibration separation Centrifugation or Filtration equilibration->separation quant_supernatant Collect Clear Supernatant separation->quant_supernatant quant_dilution Dilute Sample quant_supernatant->quant_dilution quant_analysis Analyze by HPLC or UV-Vis quant_dilution->quant_analysis result Calculate Solubility quant_analysis->result

Caption: Workflow for Shake-Flask Solubility Determination.

gravimetric_workflow cluster_prep_grav Preparation cluster_sampling Sampling cluster_drying Drying cluster_calculation Calculation prep_saturated Prepare Saturated Solution add_sample Add Known Volume of Supernatant prep_saturated->add_sample weigh_dish_empty Weigh Empty Evaporating Dish weigh_dish_empty->add_sample weigh_dish_full Weigh Dish with Solution add_sample->weigh_dish_full evaporate Evaporate Solvent in Oven weigh_dish_full->evaporate dry_constant Dry to Constant Weight evaporate->dry_constant weigh_final Weigh Dish with Dry Solute dry_constant->weigh_final calculate Calculate Mass of Solute and Solvent weigh_final->calculate

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(hydrazinocarbonyl)benzamide. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed spectral information, experimental protocols, and structural visualization to aid in the identification and characterization of this molecule.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₉N₃O₂, possesses a molecular weight of 179.18 g/mol .[1] Its structure features a central benzene ring substituted at the para positions with a benzamide group and a hydrazinocarbonyl group. This arrangement provides a scaffold with potential for various chemical modifications and biological activities. The presence of both amide and hydrazide functional groups makes it a candidate for forming coordination complexes with metal ions and exploring its potential as an enzyme inhibitor or receptor binding agent.[1]

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of methyl 4-carbamoylbenzoate with hydrazine.[1] This reaction can be carried out in ethanol, either under microwave irradiation or by conventional heating under reflux.[1]

Below is a workflow diagram illustrating the synthesis process.

G cluster_reactants Reactants cluster_conditions Reaction Conditions methyl_benzoate Methyl 4-carbamoylbenzoate product This compound methyl_benzoate->product Reacts with hydrazine Hydrazine hydrazine->product solvent Solvent: Ethanol heating Heating: Microwave or Reflux

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

3.1. ¹H NMR Spectral Data

The ¹H NMR spectrum was recorded in DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.57–7.95m4HAromatic protons
9.80s1HHydrazide NH

Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.[1]

3.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded in DMSO-d₆.

Chemical Shift (δ) ppmAssignment
167.5Amide Carbonyl
165.2Hydrazide Carbonyl

Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆.[1]

Experimental Protocols

4.1. NMR Spectroscopy

The NMR spectra were acquired on a standard NMR spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

The following diagram outlines the general workflow for NMR sample preparation and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in DMSO-d6 transfer Transfer to NMR tube dissolve->transfer place_in_spectrometer Place in spectrometer transfer->place_in_spectrometer acquire_spectra Acquire 1H and 13C spectra place_in_spectrometer->acquire_spectra process_fid Process FID acquire_spectra->process_fid analyze_spectra Analyze spectra process_fid->analyze_spectra

Caption: General NMR experimental workflow.

Structural Interpretation of NMR Data

The ¹H NMR spectrum shows a multiplet in the aromatic region (7.57–7.95 ppm), corresponding to the four protons on the benzene ring. The singlet at 9.80 ppm is characteristic of the labile proton of the hydrazide NH group.[1]

In the ¹³C NMR spectrum, two distinct signals are observed in the carbonyl region. The peak at 167.5 ppm is assigned to the carbonyl carbon of the benzamide moiety, while the peak at 165.2 ppm corresponds to the carbonyl carbon of the hydrazinocarbonyl group.[1]

The relationship between the chemical structure and the observed NMR signals is depicted in the following diagram.

G cluster_structure Chemical Structure cluster_1h_nmr 1H NMR Signals cluster_13c_nmr 13C NMR Signals structure This compound aromatic_h δ 7.57-7.95 (Ar-H) structure->aromatic_h Corresponds to hydrazide_nh δ 9.80 (NH) structure->hydrazide_nh amide_c δ 167.5 (Amide C=O) structure->amide_c hydrazide_c δ 165.2 (Hydrazide C=O) structure->hydrazide_c

Caption: Structure-spectra correlation.

References

Mass Spectrometry Fragmentation of 4-(Hydrazinocarbonyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydrazinocarbonyl)benzamide, a molecule integrating both a benzamide and a hydrazide functional group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in various matrices, particularly in the context of drug development and metabolite analysis where related structures are common. This technical guide provides an in-depth analysis of the expected fragmentation behavior of this compound, supported by theoretical pathways and a generic experimental protocol for its analysis. The molecular formula for this compound is C₇H₉N₃O, with an exact mass of approximately 151.07 Da[1].

Theoretical Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, particularly with techniques like electrospray ionization (ESI), is likely to be initiated by protonation, typically on one of the nitrogen or oxygen atoms. The subsequent fragmentation cascade is dictated by the stability of the resulting ions and neutral losses. A common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO)[2][3]. For aromatic amides, the formation of a stable benzoyl cation is a characteristic fragmentation route[4].

The primary fragmentation events for protonated this compound (m/z 152) are hypothesized to involve the following key steps:

  • Loss of Ammonia (NH₃): Cleavage of the terminal hydrazinyl C-N bond can lead to the loss of ammonia, resulting in a stable acylium ion.

  • Loss of the Hydrazide Group: Fragmentation can occur at the carbonyl-hydrazide bond, leading to the loss of the hydrazinocarbonyl moiety.

  • Formation of the Benzoyl Cation: A key fragment observed in the mass spectra of benzamide derivatives is the benzoyl cation (m/z 105), formed by the cleavage of the C-C bond between the carbonyl group and the benzene ring, or through rearrangement and cleavage of the amide bond[5].

  • Formation of the Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77)[5].

These theoretical fragmentation pathways are illustrated in the diagram below.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions of this compound, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the protonated molecule ([M+H]⁺). The relative abundance is hypothetical and will vary depending on the specific ionization and collision energy conditions.

Fragment IonProposed Structurem/z (Da)Neutral LossPutative Relative Abundance
[M+H]⁺[C₇H₁₀N₃O]⁺152-High
[M+H - NH₃]⁺[C₇H₇N₂O]⁺135NH₃Medium
[C₇H₅O]⁺Benzoyl cation105H₂N-NH-CHOHigh
[C₆H₅]⁺Phenyl cation77CO (from m/z 105)Medium

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general procedure for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS Scan Range: m/z 50-200.

  • MS/MS Analysis: For fragmentation studies, select the precursor ion (m/z 152) and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Visualizations

Fragmentation_Pathway M [M+H]⁺ m/z = 152 F1 [M+H - NH₃]⁺ m/z = 135 M->F1 - NH₃ F2 Benzoyl Cation m/z = 105 M->F2 - H₂N-NH-CHO F3 Phenyl Cation m/z = 77 F2->F3 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing P1 Stock Solution (1 mg/mL) P2 Working Solution (1-10 µg/mL) P1->P2 Dilution A1 LC Separation (C18 Column) P2->A1 A2 ESI Ionization (Positive Mode) A1->A2 A3 MS Scan (m/z 50-200) A2->A3 A4 MS/MS Fragmentation (Precursor m/z 152) A3->A4 D1 Spectrum Analysis A4->D1 D2 Fragmentation Pattern Identification D1->D2

Caption: General experimental workflow for LC-MS analysis.

References

Unveiling the Three-Dimensional Architecture of 4-(Hydrazinocarbonyl)benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of 4-(hydrazinocarbonyl)benzamide derivatives, a class of compounds with significant potential in medicinal chemistry. Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), guiding rational drug design, and optimizing therapeutic efficacy. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and crystallization, and visualizes pertinent experimental workflows.

Core Crystallographic Data of Benzamide Derivatives

The following tables present a compilation of quantitative crystallographic data for several derivatives of benzamide, offering a comparative overview of their solid-state structures. These parameters are fundamental in defining the crystal lattice and the arrangement of molecules within it.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamideC₁₃H₁₃N₃O₃SMonoclinicCc28.720(3)6.1696(6)7.5796(8)99.756(3)4[1]
4-bromo-N-(2-hydroxyphenyl)benzamideC₁₃H₁₀BrNO₂MonoclinicP2₁/c23.4258(10)5.6473(1)9.2464(3)93.008(1)4[2]
4-HydroxybenzamideC₇H₇NO₂MonoclinicP2₁/c4.5828(15)8.825(3)15.888(5)95.95(2)4[3]
N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide (A1)C₂₁H₁₆FN₃O₃SMonoclinicP2₁/c-----[4]
N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide (A2)C₂₂H₁₈FN₃O₄SMonoclinicC2/c-----[4]
4-[(4-methylbenzyl)oxy]benzohydrazide (I)C₁₅H₁₆N₂O₂-------[5]
4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide (II)C₂₀H₁₈N₂O₂S-------[5]

Further details on bond lengths, angles, and torsion angles can be found in the cited literature.

Experimental Protocols: Synthesis and Crystallization

The successful determination of a crystal structure is critically dependent on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. This section outlines common methodologies employed for the synthesis and crystallization of benzamide derivatives.

General Synthesis of 4-Substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide

A common synthetic route involves a multi-step process starting from 4-aminobenzoic acid.[6] The general workflow is depicted below.

G cluster_synthesis Synthesis of 4-Substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide Derivatives A 4-Aminobenzoic Acid + Substituted Benzoyl Chlorides B 4-Substituted Benzamidobenzoic Acid A->B Anhydrous Na2CO3, THF C Esterification B->C D Ester Intermediate C->D H2SO4, EtOH, Reflux E Hydrazine Hydrate Treatment D->E F 4-Substituted-N-(4-hydrazinecarbonyl) phenyl)benzamide E->F EtOH, rt

General Synthetic Workflow.

Step-by-step procedure:

  • Amidation: A solution of 4-aminobenzoic acid and a para-substituted benzoyl chloride are stirred in dry tetrahydrofuran (THF) in the presence of anhydrous sodium carbonate at room temperature for 6-12 hours.[6]

  • Esterification: The resulting 4-substituted benzamidobenzoic acid is refluxed with sulfuric acid in ethanol for 24 hours to yield the corresponding ethyl ester.[6]

  • Hydrazinolysis: The ester intermediate is then treated with hydrazine hydrate in ethanol at room temperature for 12 hours. The solvent is evaporated, and the resulting precipitate is washed and recrystallized to yield the final 4-substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide derivative.[6]

Crystallization Techniques for Benzamide Derivatives

Obtaining high-quality single crystals is a crucial step for X-ray diffraction analysis. The choice of crystallization method is critical and often requires empirical optimization.[7][8]

G cluster_crystallization Common Crystallization Methods for Benzamide Derivatives Start Purified Benzamide Derivative Evaporation Slow Evaporation Start->Evaporation VaporDiffusion Vapor Diffusion Start->VaporDiffusion Layering Solvent Layering Start->Layering Result Single Crystals for X-ray Diffraction Evaporation->Result VaporDiffusion->Result Layering->Result

Crystallization Methodologies.
  • Slow Evaporation: This technique relies on the gradual increase in the concentration of the solute as the solvent evaporates from a moderately saturated solution. The choice of a solvent with moderate volatility is key to promoting slow crystal growth.[7]

  • Vapor Diffusion: This method involves placing a drop of the compound's solution on a coverslip, which is then inverted and sealed over a reservoir containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the drop induces supersaturation and crystallization.[7]

  • Solvent Layering: In this technique, a solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.[7]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound derivatives is often governed by a network of non-covalent interactions, primarily hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. For instance, in the structures of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative, the supramolecular network is dominated by N—H⋯O and N—H⋯S hydrogen bonds.[4] Similarly, in 4-[(4-methylbenzyl)oxy]benzohydrazide, N—H⋯N and N—H⋯O hydrogen bonds are the primary drivers of the crystal packing.[5] The analysis of these interactions is fundamental to understanding the solid-state properties of these compounds.

G cluster_interactions Key Intermolecular Interactions in Benzamide Derivative Crystals Molecule1 N-H C=O Molecule2 N-H C=O Molecule1:N1->Molecule2:O2 N-H...O Molecule3 C=S Molecule2:N2->Molecule3:S1 N-H...S

Hydrogen Bonding Networks.

This guide serves as a foundational resource for researchers engaged in the study and development of this compound derivatives. The provided data and protocols are intended to facilitate further investigation into the rich structural chemistry of this important class of molecules.

References

The Latent Potential of 4-(Hydrazinocarbonyl)benzamide: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydrazinocarbonyl)benzamide, a seemingly simple molecule, holds significant potential not as a standalone therapeutic agent but as a versatile chemical scaffold for the synthesis of a diverse array of biologically active compounds. Its inherent structural features—a benzamide core and a reactive hydrazide moiety—provide a robust foundation for the development of novel inhibitors targeting various enzymes and signaling pathways implicated in a range of pathologies, from cancer to infectious diseases and hypertension. This technical guide delves into the known synthetic routes for this compound and, more importantly, explores the vast therapeutic landscape unlocked through its chemical derivatization. We present a comprehensive overview of the biological activities of key derivative classes, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in their quest for next-generation therapeutics.

Synthesis of the this compound Scaffold

The foundational step in leveraging the potential of this compound is its efficient synthesis. The primary route involves a two-step process commencing from 4-aminobenzoic acid.

Synthesis Protocol

A general and effective method for the preparation of this compound and its N-substituted precursors is outlined below, based on established chemical literature.[1]

Step 1: Esterification of 4-Benzamidobenzoic Acid Derivatives Substituted 4-benzamidobenzoic acids are first converted to their corresponding ethyl esters.

  • Reagents: Substituted 4-benzamidobenzoic acid, ethanol (EtOH), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve the 4-benzamidobenzoic acid derivative (8.06 mmol) in ethanol (15 mL).

    • Carefully add concentrated sulfuric acid (0.5 mL) to the solution.

    • Reflux the mixture for 24 hours.

    • After cooling, evaporate the ethanol under reduced pressure.

    • Neutralize the residue with a 20% sodium hydroxide (NaOH) solution in an ice bath.

    • Extract the ethyl ester product with diethyl ether.

    • Wash the organic phase with 20% NaOH solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the ethyl ester.

Step 2: Hydrazinolysis of the Ethyl Ester The purified ethyl ester is then reacted with hydrazine hydrate to yield the final this compound scaffold.

  • Reagents: Ethyl 4-benzamidobenzoate derivative, hydrazine hydrate, ethanol.

  • Procedure:

    • To a solution of the ethyl ester (7.24 mmol) in ethanol (10 mL), add hydrazine hydrate (10 mL, 200 mmol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Evaporate the solvent.

    • Wash the resulting white precipitate with diethyl ether.

    • Recrystallize the product from an ethanol-water mixture to obtain pure this compound or its derivative.

Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Benzamidobenzoic Acid 4-Benzamidobenzoic Acid Ethyl 4-Benzamidobenzoate Ethyl 4-Benzamidobenzoate 4-Benzamidobenzoic Acid->Ethyl 4-Benzamidobenzoate Reflux, 24h EtOH, H2SO4 EtOH, H2SO4 EtOH, H2SO4->Ethyl 4-Benzamidobenzoate This compound This compound Ethyl 4-Benzamidobenzoate->this compound RT, 12h Hydrazine Hydrate, EtOH Hydrazine Hydrate, EtOH Hydrazine Hydrate, EtOH->this compound

Caption: General synthesis workflow for this compound.

Biological Activity of this compound Derivatives

While the core molecule itself has not been extensively profiled, its derivatization has yielded potent and selective inhibitors for several key biological targets. The reactive hydrazide group serves as a versatile handle for introducing diverse chemical moieties, leading to compounds with a wide range of pharmacological activities.

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly those incorporating a sulfonamide group, have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes are implicated in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[2]

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
Benzamide-4-sulfonamideshCA I5.3–334 nM[2]
Benzamide-4-sulfonamideshCA IILow nanomolar to subnanomolar[2]
Benzamide-4-sulfonamideshCA VIILow nanomolar to subnanomolar[2]
Benzamide-4-sulfonamideshCA IXLow nanomolar to subnanomolar[2]
4-(2-substituted hydrazinyl)benzenesulfonamideshCA I1.79–2.73 nM[3]
4-(2-substituted hydrazinyl)benzenesulfonamideshCA II1.72–11.64 nM[3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically assessed using an esterase assay with 4-nitrophenyl acetate as the substrate.

  • Principle: The assay measures the ability of an inhibitor to block the CA-catalyzed hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically.

  • Materials: Purified hCA isoenzyme, 4-nitrophenyl acetate, inhibitor stock solution (in DMSO), Tris-HCl buffer (pH 7.4), 96-well microplate, spectrophotometer.

  • Procedure:

    • Add Tris-HCl buffer, the inhibitor solution at various concentrations, and the hCA enzyme solution to the wells of a microplate.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the 4-nitrophenyl acetate substrate.

    • Monitor the increase in absorbance at 400 nm over time, corresponding to the formation of 4-nitrophenolate.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

Antimicrobial and Antifungal Activity

The formation of hydrazones by condensing this compound with various aldehydes and ketones results in a class of compounds with significant antimicrobial and antifungal properties.[4] These hydrazide-hydrazones have shown activity against a broad spectrum of pathogens, including drug-resistant strains.

Compound ClassOrganismActivity (MIC)Reference
Hydrazide-hydrazonesGram-positive bacteria (e.g., S. epidermidis)0.002–0.98 µg/mL[5]
Hydrazide-hydrazonesBacillus cereus0.37–3.00 mg/mL[6]
Hydrazide-hydrazonesFungi (e.g., C. albicans)0.37–1.50 mg/mL[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

  • Materials: Test compounds, bacterial/fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microplates, incubator, spectrophotometer.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism, no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. The absorbance can also be read using a microplate reader.

    • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Anticancer Activity and Signaling Pathway Modulation

Derivatives of this compound have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways.

Hedgehog Signaling Pathway Inhibition: Certain 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[7][8] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of several cancers. These inhibitors typically target the Smoothened (SMO) receptor, a key transducer in the Hh pathway.

G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON (Aberrant Activation) PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage TargetGenes Target Genes (Proliferation, Survival) GLI->TargetGenes Represses Transcription Inhibitor Benzamide Derivative SMO_active SMO (Active) Inhibitor->SMO_active Blocks Activity SUFU_inactive SUFU SMO_active->SUFU_inactive Inhibits GLI_active GLI (Active) TargetGenes_on Target Genes (Transcription Activated) GLI_active->TargetGenes_on Activates Transcription

Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives.

WNK Kinase Signaling Inhibition: More complex N-(4-phenoxyphenyl)benzamide derivatives have been developed as inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase).[9] SPAK is a key component of the WNK kinase signaling cascade, which regulates ion transport and blood pressure. Inhibition of this pathway is a novel strategy for developing antihypertensive drugs.

G WNK WNK Kinase SPAK SPAK/OSR1 WNK->SPAK Phosphorylates & Activates NCC NCC (Na-Cl Cotransporter) SPAK->NCC Phosphorylates & Activates IonTransport Increased Na+ Reabsorption (Hypertension) NCC->IonTransport Inhibitor Benzamide Derivative Inhibitor->SPAK Inhibits

Caption: Inhibition of the WNK-SPAK signaling pathway by benzamide derivatives.

Anticancer Activity Data

Compound ClassCell LineActivity (IC₅₀)Reference
Benzenesulfonamide-triazine derivativesMDA-MB-468 (Breast Cancer)1.48 - 3.99 µM[10]
Benzenesulfonamide-triazine derivativesCCRF-CEM (Leukemia)4.51 - 9.83 µM[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials: Cancer cell lines, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), test compounds, MTT solution, DMSO, 96-well plates, incubator, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound stands as a valuable and underexploited scaffold in medicinal chemistry. While its intrinsic biological activity appears limited based on current literature, its true strength lies in its synthetic accessibility and the ease with which its hydrazide functional group can be modified. The derivatization of this core has led to the discovery of potent inhibitors of carbonic anhydrases, broad-spectrum antimicrobial agents, and modulators of critical cancer-related signaling pathways. The data and protocols presented in this whitepaper underscore the immense potential of the this compound core as a starting point for the rational design and development of novel therapeutic agents. For researchers and drug development professionals, this molecule represents not an end, but a promising beginning for innovation in diverse therapeutic areas. Further exploration of its chemical space is highly warranted and is poised to yield the next generation of targeted therapies.

References

4-(Hydrazinocarbonyl)benzamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydrazinocarbonyl)benzamide, a bifunctional aromatic compound, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique molecular architecture, featuring both a benzamide and a hydrazide moiety, provides two reactive centers that can be selectively targeted to construct a diverse array of complex organic molecules. This guide provides a comprehensive overview of the synthesis of this compound and its application as a pivotal building block in the generation of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of synthetic workflows and logical relationships to facilitate a deeper understanding of its synthetic utility.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process commencing from 4-carbamoylbenzoic acid. The initial step is the esterification of the carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis.

A detailed experimental workflow for this synthesis is provided below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Workup & Purification A 4-Carbamoylbenzoic Acid B Methyl 4-carbamoylbenzoate A->B Methanol, H₂SO₄ (cat.), Reflux C Methyl 4-carbamoylbenzoate D This compound C->D Hydrazine Hydrate, Ethanol, Reflux E Reaction Mixture F Crude Product E->F Cooling & Filtration G Pure this compound F->G Recrystallization (Ethanol/Water)

Figure 1: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-carbamoylbenzoate

  • To a solution of 4-carbamoylbenzoic acid (10.0 g, 60.6 mmol) in methanol (150 mL), concentrated sulfuric acid (2.0 mL) is added dropwise.

  • The reaction mixture is heated to reflux and maintained at this temperature for 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution, resulting in the precipitation of a white solid.

  • The solid is collected by filtration, washed with water, and dried to afford methyl 4-carbamoylbenzoate.

Step 2: Synthesis of this compound

  • Methyl 4-carbamoylbenzoate (8.0 g, 44.6 mmol) is dissolved in ethanol (100 mL).

  • Hydrazine hydrate (8.7 mL, 178.4 mmol) is added to the solution, and the mixture is heated to reflux for 6 hours.

  • Upon cooling to room temperature, a white precipitate forms.

  • The precipitate is collected by filtration, washed with cold ethanol, and then recrystallized from an ethanol-water mixture to yield pure this compound.

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
Methyl 4-carbamoylbenzoate 4-Carbamoylbenzoic AcidMethanol, H₂SO₄Methanol8 hours85-90178-180
This compound Methyl 4-carbamoylbenzoateHydrazine HydrateEthanol6 hours80-85220-222

Table 1: Quantitative data for the synthesis of this compound and its intermediate.

Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of five-membered heterocyclic rings, including pyrazoles and 1,3,4-oxadiazoles. These heterocyclic motifs are prevalent in a wide range of biologically active compounds.

G cluster_0 Synthesis of Pyrazoles cluster_1 Synthesis of 1,3,4-Oxadiazoles A This compound C 5-(4-Carbamoylphenyl)-3,5-dimethyl-1H-pyrazole A->C Ethanol, Acetic Acid (cat.), Reflux E 5-(4-Carbamoylphenyl)-1,3,4-oxadiazole-2-thiol A->E Potassium Hydroxide, Ethanol, Reflux B 1,3-Diketones (e.g., Acetylacetone) D Carbon Disulfide

Figure 2: Logical relationship of this compound as a precursor to pyrazoles and 1,3,4-oxadiazoles.
Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to pyrazole derivatives.

Experimental Protocol: Synthesis of 4-(5-(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)benzamide

  • A mixture of this compound (1.79 g, 10 mmol) and acetylacetone (1.0 g, 10 mmol) in ethanol (30 mL) is prepared.

  • A catalytic amount of glacial acetic acid (0.5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 4 hours and then cooled to room temperature.

  • The resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure pyrazole derivative.

ProductReagentSolventReaction TimeYield (%)Melting Point (°C)
4-(5-(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)benzamide AcetylacetoneEthanol4 hours75-80245-247

Table 2: Quantitative data for the synthesis of a pyrazole derivative.

Synthesis of 1,3,4-Oxadiazole Derivatives

The cyclization of this compound with carbon disulfide in the presence of a base leads to the formation of 1,3,4-oxadiazole-2-thiol derivatives.

Experimental Protocol: Synthesis of 4-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)benzamide

  • To a solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (50 mL), this compound (1.79 g, 10 mmol) is added, and the mixture is stirred for 15 minutes.

  • Carbon disulfide (0.76 g, 10 mmol) is then added dropwise, and the reaction mixture is refluxed for 8 hours.

  • The solvent is evaporated under reduced pressure, and the residue is dissolved in water.

  • The solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 1,3,4-oxadiazole-2-thiol.

ProductReagentSolventReaction TimeYield (%)Melting Point (°C)
4-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)benzamide Carbon DisulfideEthanol8 hours70-75>300

Table 3: Quantitative data for the synthesis of a 1,3,4-oxadiazole derivative.

Pharmacological Significance

The derivatives of this compound, particularly the resulting pyrazole and 1,3,4-oxadiazole heterocycles, are of significant interest to the pharmaceutical industry. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3][4]. Similarly, 1,3,4-oxadiazole derivatives have been reported to possess antimicrobial, anticonvulsant, and anti-inflammatory activities[5][6][7]. The synthesis of libraries of such compounds derived from this compound provides a valuable platform for the discovery of new therapeutic agents. For instance, certain 1,3,4-oxadiazole derivatives have shown potent antibacterial activity against strains of Staphylococcus aureus[5].

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the presence of two distinct reactive functionalities allow for the efficient construction of diverse and complex molecular architectures, particularly medicinally relevant heterocyclic systems such as pyrazoles and 1,3,4-oxadiazoles. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical entities with potential therapeutic applications.

References

The Evolving Landscape of Antimicrobials: An In-depth Technical Guide on the Potential of 4-(Hydrazinocarbonyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial and antifungal activities. Among the promising candidates, derivatives of 4-(hydrazinocarbonyl)benzamide, which incorporates a hydrazide-hydrazone moiety, have garnered interest due to their structural similarity to known antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial and antifungal potential of this class of compounds, summarizing available quantitative data, detailing experimental protocols for their evaluation, and exploring potential mechanisms of action.

Quantitative Antimicrobial and Antifungal Activity

Recent research into N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, a class of compounds structurally related to this compound derivatives, has provided valuable insights into their antimicrobial and antifungal efficacy. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration that inhibits the visible growth of a microorganism.

The following tables summarize the in vitro antimicrobial and antifungal activities of a series of these derivatives against a panel of pathogenic bacteria and fungi.[1]

Table 1: Antibacterial Activity of N′-[4-[(substituted imino)methyl]benzylidene]-substituted Benzohydrazide Derivatives (MIC in µM) [1]

Compound IDR-groupStaphylococcus aureusBacillus subtilisEscherichia coli
1 2-Cl2.054.108.20
2 3-Cl2.154.308.60
3 4-Cl1.953.907.80
4 2-NO₂2.254.509.00
5 3-NO₂2.354.709.40
6 4-NO₂2.104.208.40
7 2-OH2.454.909.80
8 4-OH2.555.1010.20
9 4-N(CH₃)₂1.853.707.40
10 4-OCH₃2.655.3010.60
Norfloxacin -0.951.903.80

Table 2: Antifungal Activity of N′-[4-[(substituted imino)methyl]benzylidene]-substituted Benzohydrazide Derivatives (MIC in µM) [1]

Compound IDR-groupCandida albicansAspergillus niger
1 2-Cl4.108.20
2 3-Cl4.308.60
3 4-Cl3.907.80
4 2-NO₂4.509.00
5 3-NO₂4.709.40
6 4-NO₂4.208.40
7 2-OH4.909.80
8 4-OH5.1010.20
9 4-N(CH₃)₂3.707.40
10 4-OCH₃5.3010.60
Fluconazole -1.803.60

Synthesis of this compound Derivatives

The synthesis of the evaluated N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides involves a multi-step process, which can be adapted for the generation of a library of this compound derivatives for further screening. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product 4_aminobenzoic_acid 4-Aminobenzoic Acid Esterification Esterification (e.g., with EtOH, H₂SO₄) 4_aminobenzoic_acid->Esterification Step 1 Substituted_Benzaldehyde Substituted Benzaldehyde Condensation2 Condensation (with Substituted Amine) Substituted_Benzaldehyde->Condensation2 Step 3b Ethyl_4_aminobenzoate Ethyl 4-aminobenzoate Esterification->Ethyl_4_aminobenzoate Hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) 4_aminobenzohydrazide 4-Aminobenzohydrazide Hydrazinolysis->4_aminobenzohydrazide Condensation1 Condensation (with Terephthalaldehyde) Intermediate_A Intermediate A (4-formyl-N'-(substituted imino)benzohydrazide) Condensation1->Intermediate_A Condensation2->Intermediate_A Final_Condensation Final Condensation (with Substituted Benzohydrazide) Final_Product Final Product (N'-[4-[(substituted imino)methyl]benzylidene]- substituted benzohydrazide) Final_Condensation->Final_Product Ethyl_4_aminobenzoate->Hydrazinolysis Step 2 4_aminobenzohydrazide->Condensation1 Step 3a Intermediate_A->Final_Condensation Step 4

A representative synthetic workflow for N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of the antimicrobial and antifungal activity of novel compounds. The following sections detail the methodologies for the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a microbial strain to a given antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a pure culture in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab to ensure confluent growth.[1]

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be pressed down gently to ensure complete contact with the agar.

  • Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.

  • Interpretation of Results: After incubation, the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Kirby_Bauer_Workflow Start Start: Pure Microbial Culture Prepare_Inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate 2. Inoculate Mueller-Hinton Agar Plate (Lawn Culture) Prepare_Inoculum->Inoculate_Plate Apply_Disks 3. Apply Compound-Impregnated Disks Inoculate_Plate->Apply_Disks Incubate 4. Incubate at 35-37°C for 16-24h Apply_Disks->Incubate Measure_Zones 5. Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End: Determine Susceptibility Measure_Zones->End

Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared as described for the disk diffusion method and then diluted in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included. The plate is then incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start: Test Compound & Microbial Culture Serial_Dilution 1. Prepare Serial Dilutions of Compound in 96-well plate Start->Serial_Dilution Prepare_Inoculum 2. Prepare Standardized Inoculum (approx. 5 x 10⁵ CFU/mL) Start->Prepare_Inoculum Inoculate_Plate 3. Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate 4. Incubate at 35-37°C for 16-24h Inoculate_Plate->Incubate Read_Results 5. Visually Assess for Growth (Turbidity) Incubate->Read_Results End End: Determine MIC Read_Results->End

Workflow for the Broth Microdilution MIC Assay.

Potential Mechanisms of Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, the broader class of hydrazide-hydrazones and benzamides has been studied, suggesting several potential cellular targets.

Proposed Antibacterial Mechanism: One of the primary proposed mechanisms for related compounds is the inhibition of DNA gyrase . This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these fundamental cellular processes and ultimately results in bacterial cell death.

Proposed Antifungal Mechanism: In fungi, a potential target is the phosphatidylinositol/phosphatidylcholine transfer protein (Sec14p) . This protein is vital for lipid metabolism and membrane trafficking, which are essential for fungal cell growth and viability. Inhibition of Sec14p disrupts these critical cellular processes, leading to an antifungal effect.

Further mechanistic studies, such as membrane permeability assays and specific enzyme inhibition assays, are required to confirm the precise targets of this compound derivatives.

Mechanism_of_Action cluster_compound This compound Derivative cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Compound Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Sec14p Sec14p Compound->Sec14p Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Disruption Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B Membrane_Trafficking Lipid Metabolism & Membrane Trafficking Sec14p->Membrane_Trafficking Disruption Cell_Death_F Fungal Cell Death Membrane_Trafficking->Cell_Death_F

Proposed Mechanisms of Antimicrobial and Antifungal Action.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel antimicrobial and antifungal agents. The available data on structurally related compounds indicate potent activity against a range of clinically relevant pathogens. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new analogs.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR).

  • In-depth mechanistic studies to identify the specific molecular targets in both bacteria and fungi.

  • Evaluation of the in vivo efficacy and toxicity of the most promising lead compounds.

By pursuing these research avenues, the full therapeutic potential of this chemical class can be unlocked, contributing to the critical pipeline of new antimicrobial drugs.

References

The Role of 4-(Hydrazinocarbonyl)benzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(hydrazinocarbonyl)benzamide scaffold, a derivative of benzoic acid incorporating a hydrazide and an amide functional group, has emerged as a versatile and privileged structure in medicinal chemistry. Its unique structural features, including the ability to act as a hydrogen bond donor and acceptor, and its capacity for diverse chemical modifications, have made it a valuable starting point for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications as enzyme inhibitors and their potential in treating a range of diseases, including cancer, inflammation, and neurological disorders.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure and its analogs typically involves a multi-step process commencing from readily available starting materials like 4-aminobenzoic acid or methyl p-hydroxybenzoate.

General Synthetic Pathway

A common synthetic route involves the initial protection of the amino or hydroxyl group, followed by esterification of the carboxylic acid. The resulting ester is then reacted with hydrazine hydrate to form the corresponding benzohydrazide. Subsequent modifications can be introduced at various positions to generate a library of derivatives.

Synthesis of this compound Derivatives cluster_0 Core Synthesis cluster_1 Derivatization Starting Material 4-Substituted Benzoic Acid Esterification Esterification (e.g., H2SO4, EtOH, reflux) Starting Material->Esterification Step 1 Ester Benzoic Acid Ester Esterification->Ester Hydrazinolysis Hydrazinolysis (e.g., NH2NH2·H2O, EtOH, rt) Ester->Hydrazinolysis Step 2 Benzohydrazide 4-Substituted Benzohydrazide Hydrazinolysis->Benzohydrazide Condensation/Acylation Condensation or Acylation Reaction Benzohydrazide->Condensation/Acylation Step 3 Derivatization_Reactant Aldehydes/Ketones, Acyl Halides, Anhydrides, etc. Derivatization_Reactant->Condensation/Acylation Final_Product This compound Derivatives Condensation/Acylation->Final_Product

Figure 1: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting various diseases.

Anticancer Activity

Several benzohydrazide derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with cell signaling pathways.

Mechanism of Action: Induction of Apoptosis

One of the key anticancer mechanisms of these derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Anticancer Mechanism of Benzohydrazide Derivatives Benzohydrazide Benzohydrazide Derivative Cell_Stress Induction of Cellular Stress Benzohydrazide->Cell_Stress Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Benzohydrazide->Death_Receptors Extrinsic Pathway Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Caspase_8->Caspase_3

Figure 2: Proposed apoptotic signaling pathway induced by benzohydrazide derivatives.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
H20A549, MCF-7, HeLa, HepG20.46, 0.29, 0.15, 0.21[1]
6gK562 (human leukemia)~50[2]
Compound 7HCT116 (human colorectal)14.90[3]
Compound 14HCT116 (human colorectal)37.71[3]
TA-4MCF-7, MDA-MB-231Potent[4]
TA-18MCF-7, MDA-MB-231Potent[4]
TA-20MCF-7, MDA-MB-231Potent[4]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzohydrazide derivatives have shown potent anti-inflammatory effects in various preclinical models. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and mediators.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory properties of these compounds are linked to their ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX).

Anti-inflammatory Mechanism of Benzohydrazide Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Macrophage Macrophage Activation Inflammatory_Stimuli->Macrophage NF_kB NF-κB Pathway Macrophage->NF_kB iNOS_COX2_Expression iNOS and COX-2 Gene Expression NF_kB->iNOS_COX2_Expression iNOS iNOS Enzyme iNOS_COX2_Expression->iNOS COX2 COX-2 Enzyme iNOS_COX2_Expression->COX2 NO_Production Nitric Oxide (NO) Production iNOS->NO_Production PG_Production Prostaglandin (PG) Production COX2->PG_Production Inflammation Inflammation NO_Production->Inflammation PG_Production->Inflammation Benzohydrazide Benzohydrazide Derivative Benzohydrazide->NF_kB Inhibition Benzohydrazide->iNOS_COX2_Expression Inhibition

Figure 3: Inhibition of inflammatory pathways by benzohydrazide derivatives.

Quantitative Data: Anti-inflammatory Activity

Compound IDAssayActivityReference
3f, 3g, 3jCarrageenan-induced paw edema66.7%, 61.7%, 63.2% inhibition[5]
27d, 27e, 27hCarrageenan-induced paw edema58.6%, 61.4%, 64.0% inhibition[5]
4b, 4c, 4e, 4f, 4m, 4oCarrageenan-induced paw edema38.1% - 54.1% inhibition[6]
7b, 11cLPS-induced TNF-αIC50 = 5.56, 3.69 µM[7]
14Griess assay (NO inhibition)~4 times more potent than DAB-1[8]
17, 18Griess assay (NO inhibition)71%, 75% normalized inhibition[8]
Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Certain benzohydrazide derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting their potential as novel antiepileptic drugs.

Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant effects of these compounds are thought to be mediated through the modulation of neuronal excitability, potentially by interacting with voltage-gated sodium channels or enhancing the inhibitory effects of the neurotransmitter GABA.

Anticonvulsant Mechanism of Benzohydrazide Derivatives cluster_0 Sodium Channel Blockade cluster_1 GABAergic Enhancement Benzohydrazide_Na Benzohydrazide Derivative Na_Channel Voltage-gated Sodium Channel Benzohydrazide_Na->Na_Channel Blockade Na_Influx Reduced Na+ Influx Na_Channel->Na_Influx Action_Potential Decreased Neuronal Firing Na_Influx->Action_Potential Reduced_Seizure_Activity Reduced Seizure Activity Action_Potential->Reduced_Seizure_Activity Benzohydrazide_GABA Benzohydrazide Derivative GABA_A_Receptor GABA-A Receptor Benzohydrazide_GABA->GABA_A_Receptor Positive Allosteric Modulation Cl_Influx Increased Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Hyperpolarization->Reduced_Seizure_Activity

Figure 4: Potential anticonvulsant mechanisms of benzohydrazide derivatives.

Quantitative Data: Anticonvulsant Activity

Compound IDAnimal ModelED50 (mg/kg)Reference
4a, 4b, 4hMES (mice)Active at 30 mg/kg[9]
4g, 4lMES (mice)Active at 100 mg/kg[9]
8MES (mice)2.60[1]
47, 63, 68, 73PTZ (mice)10, 4, 4, and 5-fold more active than sodium valproate[10]
24emGAT2 inhibitionpIC50 = 5.34[11]
5fMES (mice)22.0[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Aminobenzohydrazide

This protocol describes a common method for the synthesis of the core 4-aminobenzohydrazide intermediate.

Materials:

  • Ethyl 4-aminobenzoate

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve ethyl 4-aminobenzoate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for an appropriate time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[13]

  • After completion, cool the reaction mixture to room temperature.

  • The product, 4-aminobenzohydrazide, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-aminobenzohydrazide.[13]

Maximal Electroshock (MES) Seizure Assay

This in vivo assay is used to evaluate the anticonvulsant activity of test compounds.[14]

Animals:

  • Male albino mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle control to groups of mice (n=8-10 per group) via an appropriate route (e.g., intraperitoneal or oral).

  • At the time of peak effect of the drug, subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered the endpoint of protection.

  • Calculate the percentage of protected animals in each group and determine the median effective dose (ED50) using probit analysis.[14]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.[15]

Animals:

  • Male Wistar rats (150-200 g)

Procedure:

  • Administer the test compound or vehicle control to groups of rats (n=6 per group) orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

MTT Assay for Cytotoxicity

This in vitro assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) of the compound.[17]

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and anticonvulsant effects. The synthetic accessibility of this scaffold allows for the generation of large libraries of compounds for structure-activity relationship studies, facilitating the optimization of lead compounds with improved efficacy and safety profiles. Further research into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly unlock their full therapeutic potential and pave the way for the development of new and effective treatments for a range of human diseases. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for future investigations in this exciting area of medicinal chemistry.

References

4-(Hydrazinocarbonyl)benzamide: A Promising Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzamide moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents. The introduction of a hydrazinocarbonyl group to this scaffold, yielding 4-(hydrazinocarbonyl)benzamide and its derivatives, has opened new avenues for the design of potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of the current understanding of this class of compounds as potential enzyme inhibitors, with a focus on their synthesis, target enzymes, mechanism of action, and the experimental protocols used for their evaluation.

Overview of Target Enzymes and Inhibitory Activity

Derivatives of this compound have demonstrated inhibitory activity against several key enzyme classes, highlighting the versatility of this chemical scaffold. The primary targets identified in the literature include soluble epoxide hydrolase (sEH), carbonic anhydrases (CAs), and succinate dehydrogenase (SDH).

Quantitative Inhibitory Data

The inhibitory potency of various derivatives is summarized below. It is important to note that these studies have been conducted on derivatives of this compound, suggesting the potential of the core scaffold.

Enzyme TargetCompoundIC50 / Ki / % InhibitionReference
Soluble Epoxide Hydrolase (sEH)4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid72% inhibition[1]
Human Carbonic Anhydrase I (hCA I)4-(2-substituted hydrazinyl)benzenesulfonamide derivativesKi: 1.79 ± 0.22 - 2.73 ± 0.08 nM[2]
Human Carbonic Anhydrase II (hCA II)4-(2-substituted hydrazinyl)benzenesulfonamide derivativesKi: 1.72 ± 0.58 - 11.64 ± 5.21 nM[2]
Valsa mali (SDH)Compound 4d (a 4-sulfur-substituted pyrazol-5-yl-benzamide derivative)EC50: 0.21 mg L-1[3]
Botrytis cinerea (SDH)Compound 4d (a 4-sulfur-substituted pyrazol-5-yl-benzamide derivative)EC50: 0.95 mg L-1[3]
Rhizoctonia solani (SDH)Compound 4d (a 4-sulfur-substituted pyrazol-5-yl-benzamide derivative)EC50: 0.64 mg L-1[3]

Synthesis and Characterization

The synthesis of this compound derivatives generally follows a straightforward chemical pathway.

General Synthesis Scheme

A common synthetic route involves the esterification of a substituted 4-aminobenzoic acid, followed by reaction with various benzoyl chlorides, and finally, treatment with hydrazine hydrate to yield the hydrazide derivatives.[1]

G cluster_0 Synthesis of 4-Benzamidobenzoic Acid Hydrazide Derivatives 4-aminobenzoic acid 4-aminobenzoic acid Esterification Esterification 4-aminobenzoic acid->Esterification Esterified intermediate Esterified intermediate Esterification->Esterified intermediate Amide formation Amide formation Esterified intermediate->Amide formation Benzoyl chlorides Benzoyl chlorides Benzoyl chlorides->Amide formation Benzamido acid ester Benzamido acid ester Amide formation->Benzamido acid ester Hydrazinolysis Hydrazinolysis Benzamido acid ester->Hydrazinolysis Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Hydrazinolysis Final Hydrazide Product Final Hydrazide Product Hydrazinolysis->Final Hydrazide Product

Caption: General synthesis workflow for 4-benzamidobenzoic acid hydrazide derivatives.

Potential Mechanisms of Action

While the precise mechanism of action for this compound itself has not been fully elucidated, studies on related benzamide and hydrazide-containing compounds suggest several potential pathways.

Inhibition of IMP Dehydrogenase

One potential mechanism, extrapolated from studies on benzamide riboside, involves the intracellular conversion of the compound to a benzamide adenine dinucleotide (BAD) analogue.[4] This analogue then acts as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine nucleotide biosynthesis pathway.[4] Inhibition of IMPDH leads to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, and cellular proliferation.[4]

G cluster_1 Proposed Mechanism of Action via IMPDH Inhibition This compound This compound Intracellular Metabolism Intracellular Metabolism This compound->Intracellular Metabolism BAD Analogue BAD Analogue Intracellular Metabolism->BAD Analogue Inhibition X BAD Analogue->Inhibition IMPDH IMPDH IMPDH->Inhibition Guanine Nucleotide Synthesis Guanine Nucleotide Synthesis Inhibition->Guanine Nucleotide Synthesis blocks Cell Proliferation Cell Proliferation Guanine Nucleotide Synthesis->Cell Proliferation required for

Caption: Proposed mechanism of action through IMPDH inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. The following are representative protocols for the synthesis and evaluation of this compound derivatives.

General Procedure for the Preparation of 4-Substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide[1]
  • Esterification: The starting 4-aminobenzoic acid is dissolved in ethanol, and concentrated sulfuric acid is added. The solution is refluxed for 24 hours. After cooling, the ethanol is evaporated, and the residue is alkalized with 20% NaOH and extracted with diethyl ether. The organic phase is washed, dried, and evaporated to yield the ester.

  • Amide Formation: The resulting ester is reacted with an appropriate benzoyl chloride to form the corresponding 4-benzamidobenzoic acid ester.

  • Hydrazide Synthesis: The ester is then treated with hydrazine hydrate to produce the final hydrazide product.[1]

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay[1]
  • Enzyme Preparation: Human soluble epoxide hydrolase is prepared and used for the assay.

  • Assay Procedure: The inhibitory activity of the synthesized compounds is determined using a standard in vitro assay.

  • Data Analysis: The percentage of inhibition is calculated and compared with a known sEH inhibitor, such as 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA).[1]

Carbonic Anhydrase Inhibition Assay[2][5]
  • Enzyme Source: Human carbonic anhydrase isoenzymes (hCA I and hCA II) are used.

  • Assay Principle: The assay measures the inhibition of the esterase activity of CA.

  • Procedure: A solution of 4-sulfamoyl benzoic acid is reacted with primary and secondary amines or amino acids in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAT).[5]

  • Determination of Ki: The inhibition constants (Ki) are determined by measuring the enzyme activity at various inhibitor concentrations.

G cluster_2 Enzyme Inhibition Assay Workflow Compound Synthesis Compound Synthesis Assay Plate Preparation Assay Plate Preparation Compound Synthesis->Assay Plate Preparation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Assay Plate Preparation Incubation Incubation Assay Plate Preparation->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Future Directions and Drug Development Potential

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The existing data on its derivatives suggest that this core structure can be readily modified to achieve high potency and selectivity against a range of therapeutically relevant enzymes.

Future research should focus on:

  • Systematic SAR studies: To understand the relationship between the chemical structure and inhibitory activity.

  • Mechanism of action studies: To elucidate the precise molecular interactions with target enzymes.

  • Pharmacokinetic and pharmacodynamic profiling: To assess the drug-like properties of lead compounds.

  • In vivo efficacy studies: To evaluate the therapeutic potential in relevant disease models.

References

Methodological & Application

Synthesis Protocol for 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-(hydrazinocarbonyl)benzamide, also known as 4-carbamoylbenzoyl hydrazine, is a chemical compound with potential applications in medicinal chemistry and drug development. Its structure, featuring both a benzamide and a hydrazide functional group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential bioactive agents. This document provides a detailed two-step synthesis protocol for this compound, commencing from 4-carbamoylbenzoic acid. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

General Synthesis Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the esterification of 4-carbamoylbenzoic acid with methanol to produce methyl 4-carbamoylbenzoate. The subsequent step is the hydrazinolysis of the synthesized ester using hydrazine hydrate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-carbamoylbenzoate

This procedure outlines the esterification of 4-carbamoylbenzoic acid to its corresponding methyl ester.

Materials:

  • 4-Carbamoylbenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-carbamoylbenzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-carbamoylbenzoate.

  • The crude product can be purified further by recrystallization from a suitable solvent system (e.g., methanol/water).

Step 2: Synthesis of this compound

This procedure details the conversion of methyl 4-carbamoylbenzoate to the final product via hydrazinolysis.

Materials:

  • Methyl 4-carbamoylbenzoate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve methyl 4-carbamoylbenzoate in ethanol in a round-bottom flask.

  • To this solution, add an excess of hydrazine hydrate.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, this compound, is expected to precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the final this compound.

Data Presentation

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound22590-92-7C₈H₉N₃O₂179.18Solid

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start1 4-Carbamoylbenzoic Acid reaction1 Reflux (4-6 h) start1->reaction1 reagents1 Methanol (MeOH) Conc. H2SO4 (cat.) reagents1->reaction1 workup1 Workup: - Evaporation - Extraction - Washing - Drying reaction1->workup1 intermediate Methyl 4-carbamoylbenzoate workup1->intermediate reaction2 Reflux (12-24 h) intermediate->reaction2 reagents2 Hydrazine Hydrate (N2H4·H2O) Ethanol (EtOH) reagents2->reaction2 workup2 Workup: - Cooling - Filtration - Washing - Drying reaction2->workup2 product This compound workup2->product

Caption: A two-step synthesis of this compound.

Application Notes and Protocols for the Laboratory Preparation of 4-(Hydrazinocarbonyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(hydrazinocarbonyl)benzamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. The document outlines the synthetic pathways, experimental procedures, and characterization of these molecules. Additionally, it includes a summary of quantitative data for various synthesized derivatives and visual representations of the synthetic workflow and a relevant biological signaling pathway.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives and their precursors. The general synthetic route involves a multi-step process, which is detailed in the experimental protocols section.

Compound IDR GroupStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Melting Point (°C)
4a H85608040.8120-122
4b 4-CH₃80657539.0125-126
4c 4-Cl75637033.1155-156
4d 4-OCH₃82587837.1145-147
4e 4-NO₂60606523.4150-152

Experimental Protocols

The synthesis of this compound derivatives is typically achieved through a three-step process starting from 4-aminobenzoic acid.

Step 1: Synthesis of 4-Benzamidobenzoic Acid Derivatives (2a-e)

This step involves the acylation of 4-aminobenzoic acid with a substituted benzoyl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methylbenzoyl chloride, 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Dry Tetrahydrofuran (THF)

  • Ethanol (96%)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.68 mmol) and anhydrous Na₂CO₃ (1.68 mmol) in dry THF.

  • To this solution, add the para-substituted benzoyl chloride (1.68 mmol) dropwise at room temperature with constant stirring.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Wash the resulting precipitate with water and recrystallize from 96% ethanol to obtain the pure 4-benzamidobenzoic acid derivative.[1]

Step 2: Synthesis of Ethyl 4-Benzamidobenzoate Derivatives (3a-e)

The carboxylic acid group of the 4-benzamidobenzoic acid derivative is esterified in this step.

Materials:

  • 4-Benzamidobenzoic acid derivative (from Step 1)

  • Ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 20% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-benzamidobenzoic acid derivative (8.06 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) to the solution.

  • Reflux the mixture for 24 hours.[1]

  • After cooling, evaporate the ethanol under reduced pressure.

  • Place the remnant in an ice bath and alkalize with 20% NaOH solution.

  • Extract the product with diethyl ether.

  • Wash the diethyl ether phase with 20% aqueous NaOH and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the ethyl ester derivative.[1]

Step 3: Synthesis of this compound Derivatives (4a-e)

The final step involves the conversion of the ester to the corresponding hydrazide.

Materials:

  • Ethyl 4-benzamidobenzoate derivative (from Step 2)

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of the ethyl 4-benzamidobenzoate derivative (7.24 mmol) in ethanol (10 mL), add hydrazine hydrate (10 mL, 200 mmol).[1]

  • Stir the mixture at room temperature for 12 hours.[1]

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting white precipitate with diethyl ether.

  • Recrystallize the product from a mixture of ethanol and a few drops of water to obtain the pure this compound derivative.[1]

Mandatory Visualizations

G cluster_0 Step 1: Acylation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 4-Aminobenzoic Acid C 4-Benzamidobenzoic Acid Derivative A->C Na2CO3, THF, rt, 6-12h B Substituted Benzoyl Chloride B->C D Ethyl 4-Benzamidobenzoate Derivative C->D Ethanol, H2SO4, reflux, 24h E This compound Derivative D->E Hydrazine Hydrate, Ethanol, rt, 12h

Caption: Synthetic workflow for this compound derivatives.

Many hydrazone derivatives synthesized from 4-(hydrazinocarbonyl)benzamides exhibit anticancer activity by inducing apoptosis. One of the key mechanisms involves the inhibition of receptor tyrosine kinases like EGFR and HER2, which leads to the activation of the mitochondrial apoptosis pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Activation Hydrazone Hydrazone Derivative Hydrazone->EGFR Inhibition AKT Akt PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Activation

Caption: Anticancer signaling pathway of hydrazone derivatives.

References

Application Notes and Protocols for Hydrazone Formation Using 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones.[1] This reaction is a cornerstone in medicinal chemistry due to the wide array of biological activities exhibited by hydrazone derivatives, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[2][3] 4-(hydrazinocarbonyl)benzamide, also known as 4-carbamoylbenzohydrazide, is a valuable building block in the synthesis of novel hydrazone-based therapeutic agents. Its bifunctional nature, possessing both a benzamide and a hydrazide moiety, allows for the generation of diverse molecular architectures with significant potential for drug discovery.

Reaction Mechanism

The formation of a hydrazone from this compound and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by an acid.[4] The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product.[5] The reaction is generally reversible and acid-catalyzed.[4]

Application Notes

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The resulting N'-substituted benzylidene-4-carbamoylbenzohydrazides have shown promise in several therapeutic areas.

  • Versatility in Synthesis: The hydrazide group of this compound readily reacts with a wide range of aromatic and heterocyclic aldehydes and ketones, allowing for the creation of large libraries of candidate compounds.[6][7]

  • Reaction Conditions: The condensation reaction is typically carried out in polar protic solvents such as ethanol or methanol.[2][8] A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the reaction.[6][8] The reaction mixture is usually heated to reflux for a few hours.[2][6]

  • Product Isolation: Hydrazone products often precipitate from the reaction mixture upon cooling and can be isolated by simple filtration.[2] Recrystallization from a suitable solvent, such as ethanol, is commonly used for purification.[6]

  • Therapeutic Potential: The resulting hydrazone derivatives are being investigated for a variety of pharmacological activities. The core structure is a common feature in compounds designed as anti-inflammatory agents, antimicrobial agents, and inhibitors of enzymes like carbonic anhydrase.[3][9][10]

Experimental Protocols

The following is a general protocol for the synthesis of N'-benzylidene-4-carbamoylbenzohydrazide derivatives.

Materials and Reagents:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Glacial Acetic Acid (AcOH)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

General Synthesis Protocol:

  • In a round-bottom flask, dissolve 1 mmol of this compound in an appropriate volume of ethanol (e.g., 25 mL).[6]

  • To this solution, add 1 mmol of the desired aldehyde or ketone.[6]

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[6][11]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.[2]

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.[6]

  • If necessary, further purify the product by recrystallization from ethanol.[6]

  • Characterize the final product using appropriate analytical techniques, such as IR, NMR, and mass spectrometry, to confirm its structure and purity.[7]

Data Presentation

The following table summarizes representative data for hydrazone formation reactions involving aromatic hydrazides and various aldehydes, illustrating typical reaction conditions and outcomes.

Hydrazide ReactantAldehyde/Ketone ReactantSolventCatalystReaction Time (h)Yield (%)Reference
Hydrazide 3Aromatic Aldehydes 4a-lEtOHGlacial AcOH3–4Excellent[6]
Hydrazone BAldehyde (R-CHO)EthanolNone specified283-91[2]
4-methoxybenzohydrazideVarious AldehydesMethanolAcetic Acid3Good to excellent[8]
Carboxylic acid hydrazide 4a-cAldehyde 5–7CH3OHAcOH2–676–100[11]

Visualizations

Hydrazone_Synthesis_Workflow Experimental Workflow for Hydrazone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Dissolve this compound and aldehyde/ketone in Ethanol catalyst 2. Add catalytic Glacial Acetic Acid reagents->catalyst reflux 3. Heat mixture to reflux (2-6 h) catalyst->reflux monitor 4. Monitor reaction by TLC reflux->monitor cool 5. Cool to room temperature monitor->cool Reaction complete filter 6. Collect precipitate by filtration cool->filter wash 7. Wash with cold Ethanol filter->wash dry 8. Dry under vacuum wash->dry recrystallize 9. Recrystallize (optional) dry->recrystallize characterize 10. Characterize product (NMR, IR, MS) dry->characterize recrystallize->characterize Reaction_Scheme General Reaction Scheme for Hydrazone Formation struct_A This compound plus1 + struct_B Aldehyde/Ketone arrow EtOH, cat. AcOH Reflux struct_B->arrow struct_C Hydrazone Product plus2 + H2O arrow->struct_C

References

Application of 4-(Hydrazinocarbonyl)benzamide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds utilizing 4-(hydrazinocarbonyl)benzamide, also known as 4-carbamoylbenzohydrazide, as a key starting material. This versatile building block offers a straightforward route to pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, classes of compounds renowned for their diverse pharmacological activities, including antimicrobial and anticancer properties.

Application Notes

This compound serves as a valuable scaffold in medicinal chemistry due to the presence of two key reactive functional groups: a hydrazide moiety and a benzamide group. The hydrazide is a potent nucleophile, readily participating in cyclization reactions to form various five-membered heterocyclic rings. The benzamide group can modulate the physicochemical properties and biological activity of the final compounds.

  • Synthesis of Pyrazoles: The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of 3,5-disubstituted pyrazoles. These pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The Vilsmeier-Haack reaction, for instance, can be employed for the synthesis of 4-formyl-5-(4-carbamoylphenyl)pyrazoles, which are versatile intermediates for further functionalization.

  • Synthesis of 1,3,4-Oxadiazoles: Dehydrative cyclization of this compound is a common strategy to prepare 2-(4-carbamoylphenyl)-1,3,4-oxadiazoles. This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a widely used and effective reagent. The resulting 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities and is a common motif in anticancer and antimicrobial agents. These compounds can induce apoptosis in cancer cells through pathways such as the p53-mediated intrinsic pathway[1].

  • Synthesis of 1,2,4-Triazoles: this compound can be converted into 3-(4-carbamoylphenyl)-1,2,4-triazole derivatives through reaction with various one-carbon synthons. For example, reaction with carbon disulfide in a basic medium followed by cyclization is a common route to 1,2,4-triazole-3-thiones, which can be further modified. 1,2,4-triazole derivatives have shown promise as activators of the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress[2][3][4].

Data Presentation

Table 1: Synthesis of Pyrazole Derivatives
ProductReagentsSolventConditionsYield (%)Reference
3-Aryl-5-(4-carbamoylphenyl)-4-formylpyrazoleSubstituted Acetophenone Hydrazone, POCl₃, DMFDMFReflux, 4h65-85Adapted from[5]
5-(4-Carbamoylphenyl)-3-methyl-1H-pyrazoleAcetylacetoneEthanolReflux, 6h70-90General method
Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives
ProductReagentsSolventConditionsYield (%)Reference
2-(4-Carbamoylphenyl)-5-aryl-1,3,4-oxadiazoleAromatic Acid, POCl₃-Reflux, 5-7h54-66Adapted from[6]
2-Amino-5-(4-carbamoylphenyl)-1,3,4-oxadiazoleCyanogen bromideMethanolReflux, 8h60-75General method
Table 3: Synthesis of 1,2,4-Triazole Derivatives
ProductReagentsSolventConditionsYield (%)Reference
5-(4-Carbamoylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thionePhenyl isothiocyanate, KOHEthanolReflux, 10h70-85General method
3-(4-Carbamoylphenyl)-1H-1,2,4-triazoleFormamide-160°C, 2h65-80General method
Table 4: Biological Activity of Synthesized Heterocyclic Compounds
Compound ClassDerivativeBiological ActivityAssayResult (IC₅₀/MIC)Reference
PyrazoleNaphthyl-substituted pyrazole-hydrazoneAntibacterial (S. aureus)MIC0.78-1.56 µg/mL[7]
1,3,4-Oxadiazole2,5-Disubstituted-1,3,4-oxadiazoleAnticancer (HepG2)IC₅₀~50 µM[1]
1,2,4-Triazole3,5-Dimethyl substituted 1,2,4-triazoleNeuroprotection (Nrf2 activation)--[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-(4-carbamoylphenyl)-4-formylpyrazoles

This protocol is adapted from the Vilsmeier-Haack reaction of hydrazones derived from galloyl hydrazide[5].

  • Synthesis of Hydrazone Intermediate:

    • To a solution of this compound (1.65 g, 10 mmol) in ethanol (20 mL), add a substituted acetophenone (10 mmol) and a few drops of glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding hydrazone.

  • Cyclization and Formylation:

    • To a stirred, ice-cooled solution of the hydrazone (5 mmol) in dry dimethylformamide (DMF, 10 mL), add phosphorus oxychloride (POCl₃, 1.5 mL, 16 mmol) dropwise.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes and then reflux at 70-80°C for 4 hours.

    • Pour the cooled reaction mixture onto crushed ice with stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 3-aryl-5-(4-carbamoylphenyl)-4-formylpyrazole.

Protocol 2: Synthesis of 2-(4-Carbamoylphenyl)-5-aryl-1,3,4-oxadiazoles

This protocol is a general method for the cyclodehydration of acylhydrazides[6].

  • Preparation of N-Acyl-N'-(4-carbamoylbenzoyl)hydrazine:

    • To a solution of this compound (1.65 g, 10 mmol) in pyridine (15 mL), add an equimolar amount of an aromatic acid chloride (10 mmol) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-cold water. The precipitated solid is filtered, washed with dilute HCl and then water, and dried.

  • Cyclodehydration:

    • To the N-acyl-N'-(4-carbamoylbenzoyl)hydrazine (5 mmol), add phosphorus oxychloride (POCl₃, 5 mL).

    • Reflux the mixture for 5-7 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the desired 2-(4-carbamoylphenyl)-5-aryl-1,3,4-oxadiazole.

Protocol 3: Synthesis of 5-(4-Carbamoylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol describes a common route to 1,2,4-triazole-3-thiones from hydrazides.

  • Formation of Thiosemicarbazide Intermediate:

    • To a solution of this compound (1.65 g, 10 mmol) in ethanol (25 mL), add potassium hydroxide (0.56 g, 10 mmol) and stir until dissolved.

    • Add phenyl isothiocyanate (1.35 g, 10 mmol) and reflux the mixture for 8 hours.

    • Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the thiosemicarbazide intermediate. Filter, wash with water, and dry.

  • Cyclization:

    • Reflux the thiosemicarbazide intermediate (5 mmol) in a 4% aqueous sodium hydroxide solution (20 mL) for 6-8 hours.

    • Cool the solution and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-(4-carbamoylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Visualizations

Synthetic Workflows

Synthesis_of_Pyrazoles cluster_vilsmeier Vilsmeier-Haack Reaction start This compound product1 5-(4-Carbamoylphenyl)pyrazole start->product1 Ethanol, Reflux reagent1 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent1->product1 start2 This compound intermediate Hydrazone Intermediate start2->intermediate reagent2 Substituted Acetophenone reagent2->intermediate product2 3-Aryl-5-(4-carbamoylphenyl) -4-formylpyrazole intermediate->product2 reagent3 POCl3, DMF reagent3->product2

Caption: Synthetic routes to pyrazole derivatives.

Synthesis_of_Oxadiazoles_and_Triazoles cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_triazole 1,2,4-Triazole Synthesis start This compound product_oxa 2-(4-Carbamoylphenyl)- 5-aryl-1,3,4-oxadiazole start->product_oxa Dehydrative Cyclization product_tri 5-(4-Carbamoylphenyl)-4-phenyl -2,4-dihydro-3H-1,2,4-triazole-3-thione start->product_tri Cyclization reagent_oxa Aromatic Acid Chloride, then POCl3 reagent_oxa->product_oxa reagent_tri 1. Phenyl isothiocyanate, KOH 2. NaOH, Reflux reagent_tri->product_tri

Caption: Synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles.

Signaling Pathways

Apoptosis_Pathway oxadiazole 1,3,4-Oxadiazole Derivative p53 p53 Activation oxadiazole->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: p53-mediated intrinsic apoptosis pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm triazole 1,2,4-Triazole Derivative keap1 Keap1 triazole->keap1 Inhibition nrf2 Nrf2 keap1->nrf2 ub Ubiquitination & Proteasomal Degradation keap1->ub E3 Ligase nrf2->ub nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_nuc->are genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Transcription

Caption: Nrf2 signaling pathway activation.

References

Application Notes and Protocols for 4-(Hydrazinocarbonyl)benzamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(hydrazinocarbonyl)benzamide as a versatile ligand in coordination chemistry. This document details its synthesis, coordination behavior with various metal ions, and the potential applications of the resulting complexes, particularly in the fields of antimicrobial and anticancer research. The provided experimental protocols offer a foundation for the synthesis and characterization of these compounds.

Introduction

This compound, a derivative of benzoylhydrazine, presents multiple coordination sites, making it an excellent candidate for the formation of stable metal complexes. The presence of the benzamide and hydrazide moieties allows for versatile coordination modes, typically acting as a bidentate or tridentate ligand. The coordination of this ligand to transition metal ions has been shown to enhance the biological activity of the parent molecule, a phenomenon attributed to the chelation theory. This enhancement is of significant interest in the development of novel therapeutic agents.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC NameThis compound
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.18 g/mol
AppearanceWhite to off-white crystalline powder[1]
Melting PointNot available
SolubilityLimited solubility in water; soluble in polar organic solvents like DMSO and DMF.[1]

Coordination Chemistry

This compound can coordinate to metal ions through the carbonyl oxygen atoms of both the benzamide and hydrazide groups, as well as through the nitrogen atoms of the hydrazide moiety. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. Common coordination modes result in the formation of stable five- or six-membered chelate rings with the metal center.

Experimental Protocols

Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of this compound from a suitable precursor.

Materials:

  • 4-Aminobenzohydrazide

  • Benzoyl chloride (or other appropriate acylating agent)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Non-nucleophilic base (e.g., Pyridine, Triethylamine)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., Ethanol, Methanol)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzohydrazide (1.0 equivalent) in the anhydrous solvent.[2]

  • Addition of Base: Add the non-nucleophilic base (1.2 equivalents) to the solution at room temperature.[2]

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound.

General Synthesis of Transition Metal Complexes

This protocol outlines a general procedure for the synthesis of transition metal complexes with this compound.

Materials:

  • This compound ligand

  • Transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)

  • Ethanol or Methanol

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in hot ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Precipitation: A colored precipitate will form. Continue stirring the reaction mixture for 2-4 hours.

  • Isolation: Cool the mixture to room temperature, and collect the precipitate by filtration.

  • Washing and Drying: Wash the precipitate with cold ethanol and then diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using a variety of spectroscopic and analytical techniques.

TechniqueExpected Observations
Infrared (IR) Spectroscopy A shift in the ν(C=O) and ν(N-H) stretching frequencies of the ligand upon coordination to the metal ion. The appearance of new bands in the far-IR region corresponding to ν(M-O) and ν(M-N) vibrations.
UV-Visible Spectroscopy The appearance of d-d transition bands in the visible region for transition metal complexes, providing information about the geometry of the complex.
Molar Conductivity Measurement in a suitable solvent (e.g., DMSO) to determine the electrolytic or non-electrolytic nature of the complexes.[3]
Magnetic Susceptibility Measurement at room temperature to determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion.
Elemental Analysis To confirm the stoichiometry of the metal complexes.

Biological Applications

Metal complexes of hydrazone and benzamide derivatives have demonstrated significant potential as antimicrobial and anticancer agents. The chelation of the metal ion to the organic ligand often leads to enhanced biological activity compared to the free ligand.

Antimicrobial Activity

Table of Representative MIC Values for Related Hydrazone Complexes

Complex TypeOrganismMIC (µg/mL)Reference
Co(II) Hydrazone ComplexStaphylococcus aureus>1000[3]
Ni(II) Hydrazone ComplexStaphylococcus aureus1000[3]
Cu(II) Hydrazone ComplexStaphylococcus aureus500[3]
Co(II) Hydrazone ComplexEscherichia coli1000[3]
Ni(II) Hydrazone ComplexEscherichia coli>1000[3]
Cu(II) Hydrazone ComplexEscherichia coli500[3]
Anticancer Activity

The cytotoxic potential of these metal complexes against various cancer cell lines can be assessed using assays such as the MTT assay to determine the IC₅₀ value. Mechanistic studies may involve investigating the induction of apoptosis, cell cycle arrest, and interaction with DNA. Although specific IC₅₀ values for this compound complexes are not widely reported, related compounds have shown significant anticancer activity.

Table of Representative IC₅₀ Values for Related Hydrazone Complexes

ComplexCell LineIC₅₀ (µM)Reference
Cu(II) Complex (Cu-23)HeLaData not specified, but induced apoptosis[4]
Phen-containing Cu(II) Complex (Cu-29)MG-63, MCF-7, MDA-MB-231, A549Lower than bipy complex[4]
Cu(II) Porphyrin Complex (Cu-38)A549, HepG212-35[4]
Dinuclear Cu(II) Complex (Cu-36)A549, MCF-7< 9[4]

Visualizations

Experimental Workflow

G cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization Start Start Dissolve Precursor Dissolve 4-aminobenzohydrazide in anhydrous solvent Start->Dissolve Precursor Add Base Add non-nucleophilic base Dissolve Precursor->Add Base Acylation Add acylating agent at 0 °C Add Base->Acylation Reaction Stir at room temperature (12-16h) Acylation->Reaction Workup Aqueous work-up Reaction->Workup Purification Recrystallization Workup->Purification Ligand Pure Ligand Purification->Ligand Ligand_in Pure Ligand Dissolve Ligand Dissolve ligand in hot alcohol Ligand_in->Dissolve Ligand Mix Mix solutions and stir Dissolve Ligand->Mix Dissolve Metal Salt Dissolve metal salt in alcohol Dissolve Metal Salt->Mix Isolate Filter and wash precipitate Mix->Isolate Complex Metal Complex Isolate->Complex Complex_in Metal Complex Spectroscopy IR, UV-Vis Complex_in->Spectroscopy Analysis Elemental Analysis, Molar Conductivity, Magnetic Susceptibility Complex_in->Analysis Data Characterization Data Spectroscopy->Data Analysis->Data

Caption: General workflow for the synthesis and characterization of this compound metal complexes.

Potential Signaling Pathway in Cancer Cells

G Complex Metal Complex of This compound Cell Cancer Cell Complex->Cell DNA DNA Binding/ Damage Cell->DNA ROS Increased ROS Production Cell->ROS Apoptosis Apoptosis DNA->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: A potential mechanism of action for the anticancer activity of this compound metal complexes.

Conclusion

This compound is a promising ligand for the development of coordination compounds with interesting biological properties. The synthetic protocols provided herein offer a starting point for the preparation and exploration of its metal complexes. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including detailed mechanistic studies and in vivo evaluations. The versatility of this ligand suggests that a wide range of metal complexes with diverse structures and activities can be synthesized, opening new avenues in the field of medicinal inorganic chemistry.

References

Application Notes and Protocols for Condensation Reactions of 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental procedures for the condensation reaction of 4-(hydrazinocarbonyl)benzamide with various carbonyl compounds to synthesize N'-acyl-4-carbamoylbenzohydrazide derivatives. This class of compounds, specifically hydrazones, is of significant interest in medicinal chemistry and drug development due to a wide range of potential biological activities, including enzyme inhibition. The protocols outlined below are designed to be adaptable for various research applications, from the generation of chemical libraries for screening to the synthesis of specific target molecules for lead optimization.

Introduction

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen double bonds. The reaction between a hydrazide, such as this compound, and an aldehyde or ketone yields a hydrazone.[1][2][3] These molecules are recognized as privileged scaffolds in drug discovery. The synthetic versatility of this reaction allows for the creation of diverse libraries of compounds from readily available starting materials.[2] The resulting N'-acyl-4-carbamoylbenzohydrazide derivatives have been investigated for various therapeutic applications, including as enzyme inhibitors.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of hydrazide derivatives from condensation reactions, as reported in the scientific literature.

Table 1: Synthesis of 4-Substituted-N-(4-hydrazinecarbonyl) phenyl)benzamide Derivatives [4]

CompoundR-GroupYield (%)Melting Point (°C)
5a 4-OH85150-151
5b 4-OCH380155-156
5c 4-Cl75138-140
5d 4-F80145-147
5e 4-NO260150-152

Table 2: Synthesis of Other Hydrazone Derivatives [4]

CompoundR-GroupYield (%)Melting Point (°C)
6a 4-OH70125-126
6b 4-OCH375127-129
6c 4-Cl80120-121
6d 4-F70130-131

Experimental Protocols

Protocol 1: General Procedure for the Condensation Reaction of this compound with Aldehydes or Ketones

This protocol describes a general method for the synthesis of N'-acyl-4-carbamoylbenzohydrazides via condensation.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol (96%)

  • Glacial acetic acid (catalytic amount, optional)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in an appropriate volume of ethanol (e.g., 15 mL per 8 mmol of hydrazide).[4] Stir the solution at room temperature until the solid is fully dissolved.

  • Addition of Carbonyl Compound: To the stirred solution, add a stoichiometric equivalent of the desired aldehyde or ketone. For reactions that may be slow, a catalytic amount of a suitable acid like concentrated sulfuric acid or a few drops of glacial acetic acid can be added to facilitate the reaction.[2][4]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for a period of 3 to 24 hours, depending on the reactivity of the substrates.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is deemed complete by TLC, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[2] If no precipitate forms, the solvent volume can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.[2] The collected solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[4]

  • Characterization: The purified product should be dried under vacuum and characterized by standard analytical techniques, such as melting point determination, infrared (IR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) to confirm its identity and purity.[4]

Protocol 2: Synthesis of the Starting Material - this compound

This protocol outlines the synthesis of the starting hydrazide from a corresponding ester.

Materials:

  • Methyl 4-carbamoylbenzoate (or other suitable ester)

  • Hydrazine hydrate

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve methyl 4-carbamoylbenzoate in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture. The product, this compound, will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if further purification is needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in Ethanol add_carbonyl Add Aldehyde/Ketone (1 equivalent) start->add_carbonyl reflux Reflux (3-24 hours) add_carbonyl->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize (MP, IR, LC-MS) dry->characterize

Caption: Experimental workflow for the synthesis of N'-acyl-4-carbamoylbenzohydrazides.

signaling_pathway cluster_pathway Enzyme Inhibition Pathway cluster_inhibition Inhibition Mechanism Enzyme Target Enzyme (e.g., Soluble Epoxide Hydrolase) Product Biological Product Enzyme->Product Catalyzes conversion Substrate Endogenous Substrate Substrate->Enzyme Binds to active site Effect Downstream Biological Effect Product->Effect Inhibitor Synthesized Hydrazone (N'-acyl-4-carbamoylbenzohydrazide) Inhibitor->Enzyme Blocks active site

Caption: Hypothetical signaling pathway showing enzyme inhibition by a synthesized hydrazone.

References

Application Notes and Protocols for the Purification of 4-(hydrazinocarbonyl)benzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed protocol for the purification of 4-(hydrazinocarbonyl)benzamide via recrystallization. The method described herein is designed to yield a high-purity solid suitable for downstream applications in research and drug development. The protocol is based on the principles of differential solubility and leverages common laboratory techniques and equipment. This guide includes information on the chemical and physical properties of this compound, a comprehensive experimental procedure, and recommendations for assessing the purity of the final product.

Introduction

This compound is an organic compound of interest in medicinal chemistry and pharmaceutical sciences due to its structural motifs, which are present in various biologically active molecules. The purity of this compound is critical for obtaining reliable and reproducible results in biological assays and for ensuring the quality of drug candidates. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, while the impurities remain in the mother liquor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the successful design and execution of the recrystallization protocol.

Table 1: Physicochemical Data for this compound and Related Compounds

PropertyThis compoundBenzamide (for comparison)4-Hydroxybenzamide (for comparison)
Molecular Formula C₈H₉N₃O₂C₇H₇NOC₇H₇NO₂
Molecular Weight 179.18 g/mol 121.14 g/mol 137.14 g/mol
CAS Number 22590-92-755-21-0619-57-8
Appearance Off-white to white solid (expected)Colorless to beige crystalline solid[1]White crystalline solid
Melting Point Not available125-128 °C[1]161-162 °C[2]
Solubility (Qualitative) Limited solubility in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).Slightly soluble in water; soluble in ethanol, pyridine, and other organic solvents.[1][3]Soluble in ethanol.[4]

Recrystallization Workflow

The overall workflow for the purification of this compound via recrystallization is depicted in the following diagram.

G A Crude this compound B Dissolution in Minimal Hot Solvent A->B Add Solvent & Heat C Hot Gravity Filtration (Optional) B->C Remove Insoluble Impurities D Slow Cooling to Room Temperature B->D If no insoluble impurities C->D E Ice Bath Cooling D->E Maximize Crystal Yield F Vacuum Filtration E->F G Washing with Cold Solvent F->G Remove Mother Liquor J Mother Liquor (Impurities) F->J H Drying G->H I Pure Crystalline Product H->I

Caption: Recrystallization workflow for this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound. The selection of an appropriate solvent is critical for a successful purification. Based on the polar nature of the target molecule and data from structurally similar compounds, ethanol or an ethanol/water mixture is recommended as a starting point.[4]

4.1. Materials and Equipment

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

4.2. Solvent Selection (Small-Scale Test)

Before proceeding with the bulk recrystallization, it is advisable to perform a small-scale test to confirm the suitability of the chosen solvent system.

  • Place a small amount (approx. 50 mg) of crude this compound into a test tube.

  • Add the selected solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble.

  • Heat the test tube in a warm water bath. The compound should dissolve completely.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath. A good yield of crystals should form.

4.3. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to cover the solid.

  • Heating: Gently heat the mixture on a hot plate or in a heating mantle while stirring. Add more hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional but Recommended): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the preheated flask to remove the charcoal and any insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals on the filter by drawing air through them for a period. The crystals can then be transferred to a watch glass and allowed to air dry or be dried in a desiccator.

Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.

5.1. Melting Point Determination

A pure crystalline solid will have a sharp and well-defined melting point range. Impurities typically depress and broaden the melting point range. Compare the melting point of the crude and recrystallized material.

5.2. Thin-Layer Chromatography (TLC)

TLC can be used to qualitatively assess the purity. A pure compound should ideally show a single spot on the TLC plate.

5.3. Spectroscopic Analysis

Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

Troubleshooting

Table 2: Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was added. The solution is not supersaturated.Evaporate some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The solute is precipitating as a liquid.Reheat the solution and add a small amount of a co-solvent in which the compound is less soluble.
Low recovery of crystals Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not completely collected.Use less solvent in the initial dissolution. Ensure the solution is thoroughly cooled in an ice bath. Ensure all crystals are transferred during filtration.
Colored crystals Colored impurities were not completely removed.Repeat the recrystallization, including the decolorization step with activated charcoal.

Logical Relationship of Purification Steps

The following diagram illustrates the logical progression and rationale behind the key steps in the recrystallization protocol.

G cluster_0 Purification Process A Start with Crude Product (Contains impurities) B Dissolve in Minimal Hot Solvent A->B Solubility increases with temperature C Cool Solution Slowly B->C Solubility decreases as temperature drops D Isolate Crystals C->D Pure compound crystallizes, impurities remain in solution E Obtain Pure Product D->E

Caption: Rationale of the recrystallization process.

References

Application Notes and Protocols for the Purification of 4-(hydrazinocarbonyl)benzamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(hydrazinocarbonyl)benzamide, a crucial step in ensuring its suitability for research and development purposes. The methodologies outlined below are based on established principles of column chromatography for polar aromatic compounds and can be adapted to specific laboratory conditions and impurity profiles.

Introduction

This compound is a polar aromatic molecule containing both a hydrazide and a benzamide functional group. These functionalities impart a significant degree of polarity to the molecule, which dictates the strategy for its purification. Column chromatography is a highly effective technique for separating this compound from less polar starting materials, non-polar byproducts, and other impurities.[1][2][3] The choice of stationary and mobile phases is critical for achieving optimal separation. Additionally, recrystallization can serve as a powerful complementary or alternative purification method.

Data Presentation: Chromatographic Conditions for Polar Aromatic Amides and Hydrazides

The following table summarizes typical column chromatography conditions used for the purification of polar aromatic compounds similar to this compound. These parameters should be considered as starting points for method development.

ParameterTypical ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The polar nature of silica gel allows for strong interaction with the polar functional groups of this compound, facilitating separation from less polar impurities.[1][2]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes or Methanol in DichloromethaneA solvent gradient is typically employed to first elute non-polar impurities with a less polar solvent mixture, followed by a gradual increase in polarity to elute the more polar target compound.
Example Gradient 0% to 100% Ethyl Acetate in Hexanes or 0% to 10% Methanol in DichloromethaneThe optimal gradient will depend on the specific impurity profile and should be determined by Thin-Layer Chromatography (TLC) analysis.[2]
TLC Monitoring Silica gel plates with F254 indicatorTLC is essential for monitoring the progress of the column and identifying fractions containing the pure product. Visualization is typically achieved under UV light (254 nm).[2][4]
Optimal Rf Value 0.2 - 0.4 in the collection solventAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[5][6][7]
Alternative Stationary Phase Alumina (neutral)For compounds that are sensitive to the acidic nature of silica gel, neutral alumina can be a suitable alternative.[3]
Mobile Phase Additive 0.1-1% Triethylamine (for basic compounds)If the target compound or impurities are basic, adding a small amount of a basic modifier can improve peak shape and reduce tailing on silica gel.

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving organic solvents should be performed in a certified chemical fume hood to avoid inhalation of harmful vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed safety information. Benzamide, a related compound, is harmful if swallowed and is suspected of causing genetic defects.[8]

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptanes), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • Chromatography column

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel with F254 indicator)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Methodology:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes or methanol/dichloromethane) to determine the optimal mobile phase for separation. The ideal solvent system should give the target compound an Rf value between 0.2 and 0.4.[5][6][7]

  • Column Packing (Wet Slurry Method):

    • Secure the chromatography column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

    • Continuously run the initial eluent through the column, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the initial eluent or a slightly more polar solvent in which the compound is highly soluble).

    • Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to dryness, and carefully adding the resulting powder to the top of the column.[8]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increasing the percentage of ethyl acetate in hexanes). This can be done in a stepwise or continuous manner.

    • Collect the eluent in fractions of a consistent volume.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude material and a pure standard if available.

    • Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds and can be used as an alternative to, or in conjunction with, column chromatography. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Ethanol has been shown to be a suitable recrystallization solvent for similar hydrazide compounds.[9][10][11]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry completely under vacuum or in a desiccator.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Material (Determine Eluent) Pack 2. Pack Column with Silica Gel (Wet Slurry Method) TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product Logical_Relationships cluster_params Key Parameters cluster_outcome Outcome StationaryPhase Stationary Phase (e.g., Silica Gel) Separation Separation Efficiency StationaryPhase->Separation Adsorption MobilePhase Mobile Phase (e.g., EtOAc/Hexanes) MobilePhase->Separation Elution Strength Analyte Analyte Properties (Polarity, Solubility) Analyte->Separation Differential Partitioning Purity Product Purity Separation->Purity

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-(Hydrazinocarbonyl)benzamid für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-(Hydrazinocarbonyl)benzamid ist ein vielseitiges Ausgangsmolekül für die Synthese einer breiten Palette von Derivaten mit potenziellen biologischen Aktivitäten. Die Hydrazid-Funktionalität dient als reaktiver "Griff", der eine einfache Modifikation ermöglicht, insbesondere durch Kondensationsreaktionen mit Aldehyden und Ketonen zur Bildung von Hydrazonen. Diese Derivate wurden auf verschiedene pharmakologische Eigenschaften untersucht, darunter antimikrobielle, entzündungshemmende und enzymhemmende Wirkungen. Diese Anwendungshinweise bieten detaillierte Protokolle für die Synthese, Derivatisierung und biologische Evaluierung von 4-(Hydrazinocarbonyl)benzamid-Derivaten.

I. Synthese und Derivatisierung

Die primäre Derivatisierungsstrategie für 4-(Hydrazinocarbonyl)benzamid ist die Bildung von Hydrazonen durch Reaktion mit verschiedenen Aldehyden und Ketonen. Diese Reaktion ist in der Regel einfach durchzuführen und führt zu einer vielfältigen Bibliothek von Verbindungen für das biologische Screening.

Synthese von 4-(Hydrazinocarbonyl)benzamid (Ausgangsmaterial)

Obwohl kommerziell erhältlich, kann 4-(Hydrazinocarbonyl)benzamid aus 4-Carboxybenzamid synthetisiert werden. Das allgemeine Verfahren umfasst die Veresterung der Carbonsäure gefolgt von der Behandlung mit Hydrazinhydrat.

Allgemeine Derivatisierung zu Hydrazonen

Die am häufigsten verwendete Methode zur Derivatisierung von 4-(Hydrazinocarbonyl)benzamid ist die säurekatalysierte Kondensation mit einem Aldehyd oder Keton, um das entsprechende Hydrazon zu bilden. Diese Reaktion ist hocheffizient und ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen in das Molekül, was die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) erleichtert.

G cluster_synthesis Synthese-Workflow Start 4-(Hydrazinocarbonyl)benzamid Reaktion Kondensationsreaktion (Ethanol, kat. Essigsäure, Rückfluss) Start->Reaktion Reagenz Aldehyd oder Keton (R-CHO / R-CO-R') Reagenz->Reaktion Produkt N'-Alkyliden/Aryliden-4-carbamoylbenzohydrazid (Hydrazon-Derivat) Reaktion->Produkt Bildung der C=N-Bindung Aufarbeitung Filtration, Waschen, Umkristallisation Produkt->Aufarbeitung Analyse Charakterisierung (NMR, IR, MS) Aufarbeitung->Analyse G cluster_mic Workflow zur Bestimmung der MIC/MBC Start Hydrazon-Derivat SerialDilution Serielle Verdünnung in 96-Well-Platte Start->SerialDilution Inoculation Inokulation mit Mikroorganismus SerialDilution->Inoculation Incubation Inkubation (37°C, 24h) Inoculation->Incubation MIC Visuelle Bestimmung der MIC (niedrigste Konzentration ohne Wachstum) Incubation->MIC Plating Ausplattieren aus klaren Wells auf Agar MIC->Plating Incubation2 Inkubation (37°C, 24h) Plating->Incubation2 MBC Bestimmung der MBC (niedrigste Konzentration mit 99.9% Abtötung) Incubation2->MBC G cluster_pathway MAO-A Signalweg und Hemmung Neuron_pre Präsynaptisches Neuron Serotonin Serotonin Neuron_pre->Serotonin Freisetzung Neuron_post Postsynaptisches Neuron Synapse Synaptischer Spalt MAOA MAO-A Synapse->MAOA Wiederaufnahme & Abbau Rezeptor 5-HT Rezeptor Synapse->Rezeptor Bindung Serotonin->Synapse Metabolit Inaktiver Metabolit MAOA->Metabolit Inhibitor Hydrazon- Derivat Inhibitor->MAOA Hemmung Rezeptor->Neuron_post Signal G cluster_pathway sEH Signalweg und Hemmung AA Arachidonsäure CYP450 Cytochrom P450 AA->CYP450 EETs EETs (entzündungshemmend) CYP450->EETs sEH sEH EETs->sEH Effekt Entzündungshemmung, Vasodilatation EETs->Effekt vermittelt DHETs DHETs (weniger aktiv/pro-inflammatorisch) sEH->DHETs Inhibitor Hydrazon- Derivat Inhibitor->sEH Hemmung G cluster_pathway AChE Signalweg und Hemmung Neuron_pre Präsynaptisches Neuron Neuron_post Postsynaptisches Neuron Synapse Synaptischer Spalt ACh Acetylcholin AChE AChE Inhibitor Hydrazon- Derivat Cholin_Acetat Cholin + Acetat Rezeptor ACh Rezeptor

Application Notes and Protocols for 4-(hydrazinocarbonyl)benzamide as a Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety.[1] 4-(hydrazinocarbonyl)benzamide, a derivative of benzoyl hydrazide, serves as an acid-cleavable linker. This type of linker is designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but to hydrolyze under the acidic conditions prevalent in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of target tumor cells.[1][] This pH-sensitive cleavage facilitates the specific release of the cytotoxic payload within the cancer cell, thereby minimizing off-target toxicity.[1]

The core of this linker technology lies in the formation of a hydrazone bond through the condensation reaction between the hydrazine moiety of the linker and a carbonyl group (aldehyde or ketone) on the drug molecule.[1] The stability of this bond is influenced by the electronic and steric properties of the substituents on both the hydrazine and the carbonyl compound. Aromatic hydrazones, such as those derived from this compound, generally exhibit greater stability at neutral pH compared to their aliphatic counterparts.[3]

These application notes provide detailed protocols for the synthesis of drug-linker conjugates using a this compound-based linker system, methods for their conjugation to antibodies, and protocols for the characterization and stability assessment of the resulting ADCs.

Data Presentation

Table 1: Comparative Stability of Hydrazone Linkers

The stability of the hydrazone bond is paramount to prevent premature drug release. The following table summarizes stability data for various types of hydrazone linkers, including those structurally similar to benzoyl hydrazide derivatives.

Linker TypeCleavage MechanismStability ConditionResultReference(s)
Phenylketone-derived Hydrazone Acid HydrolysisHuman Plasma (pH ~7.4)t½ ≈ 2 days[4]
AcBut-derived Hydrazone (Gemtuzumab) Acid HydrolysispH 7.4 @ 37°C~6% hydrolysis after 24h[4][5]
General Acyl Hydrazone Acid HydrolysispH 7.0t½ > 2.0 hours[5]
General Acyl Hydrazone Acid Hydrolysis~pH 5.0t½ ≈ 2.4 minutes[5]
Generic Hydrazone Linker Acid HydrolysisPlasma (pH 7.4)>92% stable after 48 hours[]
Generic Hydrazone Linker Acid HydrolysispH 5.5>90% cleavage[]
Silyl Ether Linker (Next-Gen Acid-Labile) Acid HydrolysisHuman Plasma (pH ~7.4)t½ > 7 days[4][7]
Table 2: Representative Characteristics of a Hydrazone-Linked ADC

This table provides typical quantitative parameters for an ADC constructed with a hydrazone linker. Actual values will vary depending on the specific antibody, drug, and conjugation conditions.

ParameterTypical Value/RangeAnalytical Method(s)Reference(s)
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[4][8]
In Vitro Plasma Stability (t½) ~2 days (traditional)RP-HPLC, LC-MS[4][7]
% Aggregation < 5%Size-Exclusion Chromatography (SEC)[9]
In Vitro Potency (IC50) Sub-nanomolar to low nanomolarCell-based cytotoxicity assays[10]
Synthesis Yield (Conjugation) 40-60%UV-Vis Spectroscopy, HIC[11]

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Construct with a Benzoyl Hydrazide Moiety

This protocol describes the synthesis of a drug-linker construct where the drug contains a ketone, and the linker is based on this compound. This example assumes the linker needs to be functionalized with a maleimide group for antibody conjugation.

Step 1: Synthesis of the Maleimide-Functionalized Benzoyl Hydrazide Linker

  • Materials: 4-Carboxybenzohydrazide, N-(2-Aminoethyl)maleimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether.

  • Procedure:

    • Dissolve 4-carboxybenzohydrazide (1 equivalent) in anhydrous DMF.

    • Add EDCI (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the mixture at room temperature for 4 hours to activate the carboxylic acid.

    • In a separate flask, dissolve N-(2-Aminoethyl)maleimide (1.1 equivalents) in anhydrous DMF.

    • Slowly add the maleimide solution to the activated hydrazide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

    • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the maleimide-functionalized benzoyl hydrazide linker.

Step 2: Conjugation of the Linker to a Ketone-Containing Drug (e.g., Doxorubicin)

  • Materials: Maleimide-functionalized benzoyl hydrazide linker, Doxorubicin hydrochloride, Methanol, Acetic acid.

  • Procedure:

    • Dissolve the maleimide-functionalized benzoyl hydrazide linker (1.5 equivalents) in methanol.

    • Dissolve doxorubicin hydrochloride (1 equivalent) in a separate volume of methanol.

    • Combine the two solutions.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate the hydrazone formation.

    • Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

    • Monitor the formation of the drug-linker conjugate (hydrazone bond) by RP-HPLC or LC-MS.

    • Purify the product using preparative RP-HPLC to obtain the pure drug-linker construct.

Protocol 2: Preparation of a Hydrazone-Linked ADC

This protocol outlines the conjugation of the maleimide-functionalized drug-linker construct to a monoclonal antibody (mAb).

Step 1: Antibody Preparation (Partial Reduction)

  • Materials: Monoclonal antibody (e.g., Trastuzumab) in PBS, Tris(2-carboxyethyl)phosphine (TCEP), PBS buffer (pH 7.4), Desalting column (e.g., Sephadex G-25).

  • Procedure:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a calculated amount of TCEP solution to achieve the desired level of disulfide bond reduction. For a target DAR of 4, approximately 2-3 molar equivalents of TCEP per mAb is a good starting point.[12]

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with PBS (pH 7.4).

    • Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using Ellman's reagent.

Step 2: Conjugation Reaction

  • Materials: Reduced mAb, Drug-linker construct (from Protocol 1), Dimethyl sulfoxide (DMSO), PBS buffer (pH 7.4).

  • Procedure:

    • Prepare a stock solution of the drug-linker construct in DMSO.

    • Add the drug-linker stock solution to the reduced antibody solution. A molar excess of 1.5-2 equivalents of the drug-linker per free thiol group is recommended. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle stirring.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

Step 3: Purification of the ADC

  • Materials: Crude ADC solution, Size-Exclusion Chromatography (SEC) system, PBS buffer (pH 7.4).

  • Procedure:

    • Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with PBS.

    • Collect fractions corresponding to the monomeric ADC peak.

    • Concentrate the purified ADC using an appropriate centrifugal filtration device.

    • Sterile-filter the final ADC solution and store at 2-8°C.

Protocol 3: Characterization and Stability Analysis of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC

  • Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linkers increases the ADC's hydrophobicity, allowing for the separation of species with different DARs.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Employ a decreasing salt gradient, for example, from 1.5 M ammonium sulfate in 50 mM sodium phosphate (Buffer A) to 50 mM sodium phosphate (Buffer B), both at pH 7.0.

    • Inject the ADC sample and monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

2. In Vitro Plasma Stability Assay

  • Principle: This assay assesses the stability of the hydrazone linker in plasma by measuring the amount of free drug released over time.[4]

  • Method:

    • Incubate the ADC in human plasma at 37°C at a concentration of 10-50 µg/mL.[4]

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.[4]

    • Precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the proteins.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of released free drug.

    • Plot the percentage of released drug against time to determine the linker's stability and half-life.

3. pH-Dependent Drug Release Assay

  • Principle: This assay confirms the acid-labile nature of the hydrazone linker.

  • Method:

    • Incubate the ADC in buffers of different pH values (e.g., pH 7.4, pH 5.5, and pH 4.5) at 37°C.[13]

    • At various time points, take samples and quantify the released drug as described in the plasma stability assay.

    • Compare the release profiles at different pH values to demonstrate pH-dependent cleavage.

Visualizations

Signaling Pathway for Doxorubicin (A Common Payload)

Doxorubicin, a topoisomerase II inhibitor, is a cytotoxic drug frequently used with hydrazone linkers. Upon release from the ADC within the cancer cell, it intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to apoptosis.

Doxorubicin_Pathway cluster_nucleus Nuclear Events ADC ADC (e.g., cBR96-Dox) Endosome Endosome (pH 5.0-6.5) ADC->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Dox Released Doxorubicin Lysosome->Dox Hydrazone Cleavage Nucleus Nucleus Dox->Nucleus ROS ROS Generation Dox->ROS Redox Cycling DNA DNA Intercalation TopoII Topoisomerase II Inhibition Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Doxorubicin's mechanism of action post-release from an ADC.

Experimental Workflow: ADC Synthesis and Purification

This diagram illustrates the overall process for producing a hydrazone-linked ADC.

ADC_Synthesis_Workflow start Start mAb_prep 1. Antibody Preparation (Partial Reduction with TCEP) start->mAb_prep desalt1 Desalting (G-25) (Remove excess TCEP) mAb_prep->desalt1 thiol_quant Thiol Quantification (Ellman's Assay) desalt1->thiol_quant conjugation 2. Conjugation Reaction (Reduced mAb + Drug-Linker) thiol_quant->conjugation drug_linker_prep Drug-Linker Synthesis (Protocol 1) drug_linker_prep->conjugation quench Quench Reaction (N-acetylcysteine) conjugation->quench purification 3. Purification (Size-Exclusion Chromatography) quench->purification characterization 4. Characterization (HIC, SEC, MS) purification->characterization end Final ADC Product characterization->end

Caption: Workflow for hydrazone-linked ADC synthesis and purification.

Logical Relationship: pH-Dependent Cleavage

This diagram explains the core principle of the hydrazone linker's function in targeted drug delivery.

pH_Cleavage_Logic circulation ADC in Bloodstream pH ~7.4 stability Result Hydrazone Linker is STABLE Minimal premature drug release circulation->stability High pH tumor_env Tumor Cell Endosome/Lysosome pH 4.5 - 6.5 cleavage Result Hydrazone Linker is CLEAVED Specific drug release at target tumor_env->cleavage Low pH (Acidic)

Caption: Logic of pH-dependent hydrazone linker cleavage.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-(hydrazinocarbonyl)benzamide. The protocols outlined below are based on established analytical techniques for benzamide derivatives and related compounds, offering a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the amount of this compound in a sample. A reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the main compound from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Based on the benzamide chromophore, a UV detection wavelength in the range of 254-270 nm should provide good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of approximately 0.5 mg/mL.

Data Presentation: HPLC Method Parameters
ParameterRecommended Value
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientStart with 95% A, ramp to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength265 nm
Injection Volume10 µL
Sample Concentration0.5 mg/mL in Methanol

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the definitive identification of this compound and the characterization of trace-level impurities.

Experimental Protocol: LC-MS/MS Analysis
  • LC System: An HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

  • LC Conditions: The HPLC conditions described in the previous section can be adapted for LC-MS. The use of volatile buffers like ammonium formate or ammonium acetate instead of formic acid may be preferred.

  • MS Parameters:

    • Scan Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification and impurity analysis.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

Data Presentation: Expected Mass Spectrometric Data
ParameterExpected Value
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.18 g/mol
Ionization ModeESI Positive
Expected [M+H]⁺ Ionm/z 180.07
Expected [M+Na]⁺ Ionm/z 202.05

For a related derivative, 4-substituted-N-(4-hydrazinecarbonyl) phenyl)benzamide, an [M+1] ion at m/z 300 has been reported, demonstrating the applicability of this technique.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (ortho to -CONH₂)~7.9Doublet
Aromatic CH (ortho to -NHNHCO)~7.7Doublet
-CONH₂~7.5 and ~7.3 (two signals)Broad Singlet
-NH-~10.0Singlet
-NH₂ (hydrazinyl)~4.5Broad Singlet
-CO-NH-NH₂~9.5Singlet

¹³C NMR (Predicted in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (-C O-NH-NH₂)~165
Carbonyl (-C ONH₂)~168
Aromatic C (attached to -CONH₂)~132
Aromatic C (attached to -NHNHCO)~145
Aromatic CH~128 - 118

Note: These are predicted values and may vary based on the solvent and experimental conditions. The data for the parent compound, benzamide, can be used as a reference.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FTIR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide & Hydrazine)3400 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Amide)1680 - 1630Strong
C=C Stretch (Aromatic)1600 - 1450Medium
N-H Bend (Amide)1640 - 1550Medium
C-N Stretch1400 - 1200Medium

For a related benzamide derivative, characteristic peaks were observed at 3330 cm⁻¹ (N-H) and 1715, 1690 cm⁻¹ (C=O).[1]

Thermal Analysis (TGA/DSC) for Stability and Purity Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, decomposition profile, and melting point of this compound.

Experimental Protocol: TGA and DSC
  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA Method:

    • Heat the sample from room temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor the percentage of weight loss as a function of temperature.

  • DSC Method:

    • Heat the sample from room temperature to a temperature above its expected melting point at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor the heat flow to determine melting endotherms and other thermal events.

Data Presentation: Expected Thermal Analysis Data
Analysis TypeParameterExpected Observation
TGAOnset of DecompositionThe temperature at which significant weight loss begins, indicating thermal stability.
TGAWeight Loss StepsMultiple steps may indicate the loss of specific functional groups or decomposition pathways.
DSCMelting PointA sharp endothermic peak corresponding to the melting of the crystalline solid.
DSCOther Thermal EventsAdditional peaks may indicate phase transitions or decomposition.

Visualization of Workflows

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Identification Structural Identification LCMS->Identification Impurity Impurity Profiling LCMS->Impurity Structure Structural Elucidation NMR->Structure Functional Functional Group ID FTIR->Functional Stability Thermal Stability Thermal->Stability Physicochem Physicochemical Properties Thermal->Physicochem

Caption: Experimental workflow for the characterization of this compound.

Signaling_Pathway cluster_Techniques Analytical Techniques cluster_Information Information Derived cluster_Application Application in Drug Development HPLC HPLC-UV Purity Purity & Quantification HPLC->Purity LCMS LC-MS/MS Identity Molecular Identity LCMS->Identity NMR NMR ('H & 'C) Structure Chemical Structure NMR->Structure FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups Thermal TGA/DSC Thermal_Properties Thermal Properties Thermal->Thermal_Properties QC Quality Control Purity->QC Identity->QC CMC CMC Documentation Structure->CMC Functional_Groups->QC Stability_Testing Stability Studies Thermal_Properties->Stability_Testing QC->CMC Stability_Testing->CMC

Caption: Logical relationship between analytical techniques and their application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of 4-(hydrazinocarbonyl)benzamide, also known as 4-carbamoylbenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the hydrazinolysis of a corresponding 4-carbamoylbenzoic acid ester, typically the methyl or ethyl ester. The reaction involves heating the ester with hydrazine hydrate in a suitable solvent, such as ethanol or methanol.[1][2][3]

Q2: My reaction has a low yield. What are the potential causes?

Low yield is a common issue that can be attributed to several factors throughout the experimental process. The main areas to investigate are the reaction conditions, reagent quality, potential side reactions, and the work-up/purification procedure. A systematic approach to troubleshooting can help identify the root cause.

Q3: How can I determine if my reaction has gone to completion?

Monitoring the reaction's progress is crucial. The most effective method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting ester on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. Developing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) is the first step.

Q4: What are the likely side products, and how can they be minimized?

While specific side products for this exact synthesis are not extensively documented in the provided results, general knowledge of hydrazinolysis suggests potential side reactions. One possibility is the formation of a bis-acyl hydrazide if an impurity containing a di-ester is present or if the starting material can react further under harsh conditions. To minimize side products, ensure the purity of the starting materials and avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.

Q5: What is the most effective method for purifying the crude product?

Recrystallization is the most commonly cited method for purifying benzohydrazide derivatives.[1][2] Methanol or ethanol are often effective solvents. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals, which can then be isolated by filtration. In cases where simple crystallization is insufficient, semi-preparative liquid chromatography can be a highly effective, albeit more complex, purification method.

Troubleshooting Guide

This section provides a logical workflow and specific advice for addressing low yields.

Troubleshooting Flowchart

The following diagram outlines a step-by-step process for diagnosing the cause of low yield.

G cluster_reaction Problem Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR) start->check_crude sm_present Significant Starting Material Remaining? check_crude->sm_present impurities Significant Impuritiesor Side Products? sm_present->impurities No solution_incomplete Incomplete Reaction: • Increase reaction time/temperature. • Check quality of hydrazine hydrate. • Ensure proper solvent choice (e.g., ethanol). sm_present->solution_incomplete Yes clean_crude Crude Product is Clean but Mass is Low? impurities->clean_crude No solution_side_reactions Side Reactions: • Lower reaction temperature. • Check stoichiometry (avoid large excess of one reagent). • Ensure purity of starting materials. impurities->solution_side_reactions Yes solution_isolation Product Lost During Work-up: • Check filtrate for precipitated product. • Optimize recrystallization solvent. • Ensure pH is neutral before filtration. clean_crude->solution_isolation Yes

Caption: A decision tree for troubleshooting low product yield.

Data & Protocols

Table 1: Comparison of Reaction Conditions for Hydrazide Synthesis

This table, adapted from a study on a similar benzohydrazide, illustrates how different methodologies can impact reaction time and yield.[1]

MethodSolventReaction TimeTypical YieldNotes
Conventional Reflux Ethanol2–6 hours60–75%Standard, reliable method.[1][2]
Microwave Irradiation Ethanol3–8 minutes90–97%Faster, often higher yielding, requires specific equipment.[1]
Protocol 1: Synthesis of this compound via Reflux

This protocol is a standard procedure based on common methods for analogous compounds.[1][2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-carbamoylbenzoate (1.0 eq).

  • Reagents: Add ethanol (approx. 10 mL per gram of ester) followed by hydrazine hydrate (85% solution, 2.0-3.0 eq). The use of excess hydrazine helps drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with stirring. Monitor the reaction using TLC until the starting ester is consumed (typically 2-6 hours).

  • Isolation: Once complete, cool the reaction mixture to room temperature and then further in an ice bath. The product will precipitate as a white solid.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol or water to remove residual hydrazine hydrate and other impurities.

  • Drying: Dry the product, preferably in a vacuum oven, to obtain the crude this compound.

Synthesis Workflow Diagram

G start_materials Methyl 4-carbamoylbenzoate + Hydrazine Hydrate reaction Reflux in Ethanol (2-6 hours) start_materials->reaction isolation Cooling & Precipitation reaction->isolation filtration Vacuum Filtration isolation->filtration purification Recrystallization (e.g., from Methanol) filtration->purification final_product Pure Product purification->final_product

References

Technical Support Center: Optimization of Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing benzamide?

A1: The three most prevalent methods for synthesizing benzamide are:

  • From Benzoyl Chloride and an Amine (Schotten-Baumann Reaction): This is a rapid and often high-yielding method.[2][3] It is particularly useful for reacting primary and secondary amines with benzoyl chloride under basic conditions.[4] The reaction is typically carried out in a two-phase solvent system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[4]

  • From Benzoic Acid using Coupling Agents: This method avoids the need to first prepare an acyl chloride by using reagents that facilitate the direct formation of an amide bond from a carboxylic acid and an amine.[4] Common coupling reagents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]

  • Direct Amidation of Benzoic Acid: This method involves the direct reaction of benzoic acid with an amine, often requiring a catalyst such as boric acid or a dehydrating agent like thionyl chloride to form the benzoyl chloride in situ.[1][2]

Q2: How do I choose the appropriate solvent for my benzamide synthesis?

A2: For the Schotten-Baumann reaction, a two-phase system of an organic solvent like dichloromethane and water is often employed, with the base in the aqueous phase.[2] However, for simple preparations, an excess of aqueous ammonia can serve as both the nucleophile and the solvent.[2] For purification, hot water is the most commonly cited recrystallization solvent for benzamide.[2][6] Other suitable solvents for recrystallization include ethanol, acetone, and acetonitrile.[6]

Q3: My benzamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A3: Low yields in benzamide synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Common causes include inefficient amide coupling, suboptimal reaction temperature, poor solvent choice, side reactions, and incomplete reactions.[7] Product can also be lost during workup and purification steps like extraction, filtration, and recrystallization.[3]

Q4: I'm observing significant impurities in my final product. How can I optimize for better purity?

A4: Both temperature and reaction time are critical for controlling purity. An optimal temperature exists for maximizing purity, which may differ from the temperature that maximizes yield.[8] Longer reaction times can lead to the formation of by-products, thereby reducing the purity of the final product.[8] In some cases, shorter reaction times produce a cleaner reaction profile.[8] Washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities like benzoic acid.[9] Recrystallization is a common and effective method for purifying crude benzamide.[9]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of benzamide, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Hydrolysis of Benzoyl Chloride: Benzoyl chloride is moisture-sensitive and can readily react with water to form benzoic acid.[1][3] 2. Protonation of the Amine: The hydrochloric acid generated during the reaction can protonate the starting amine, making it non-nucleophilic.[1][4] 3. Inadequate Mixing: In a biphasic system, inefficient stirring can limit the reaction rate.[2][4] 4. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or incorrect temperature.[3]1. Use anhydrous solvents and reagents. Add benzoyl chloride slowly to a cooled solution.[1][3] 2. Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the HCl.[1] 3. Vigorously stir or shake the reaction mixture to maximize the interfacial area.[1][2] 4. Increase the reaction time, adjust the temperature, and monitor the reaction's progress using TLC.[3][6]
Product is an Oil, Not a Solid 1. Presence of Impurities: Impurities can lower the melting point of the product.[1] 2. Low-Melting Eutectic Mixture: The product may have formed a low-melting mixture with impurities.[1]1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal of benzamide.[1] 2. Isolate the oil by extraction, dry it, and attempt recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Presence of Benzoic Acid Impurity 1. Hydrolysis of Benzoyl Chloride: As mentioned above, moisture can lead to the formation of benzoic acid.[3] 2. Hydrolysis of Benzamide: The product itself can hydrolyze under harsh reaction or workup conditions.[9]1. During the workup, wash the crude product with a dilute base like sodium bicarbonate solution to remove acidic impurities.[9] The resulting benzoate salt is water-soluble and will be removed in the aqueous layer.[9] 2. Purify the crude product by recrystallization from hot water; benzamide is much less soluble in cold water than benzoic acid.[2]
Formation of N-Acylurea Byproduct (with DCC coupling) This is a common side reaction when using DCC as a coupling agent.Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation.[1]
Product is Contaminated with Dicyclohexylurea (DCU) The DCU byproduct from DCC coupling is sparingly soluble and can co-precipitate with the product.1. Filter the reaction mixture before workup to remove the insoluble DCU.[4] 2. After workup, dissolve the crude product in a solvent like dichloromethane, add a non-polar solvent like hexanes, and cool to precipitate the remaining DCU, followed by filtration.[1]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Reaction)

Materials:

  • Concentrated aqueous ammonia

  • Benzoyl chloride

  • Ice-cold water

  • Conical flask

  • Vacuum filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a fume hood, place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask.[6]

  • Slowly add 2 mL of benzoyl chloride in small portions while continuously shaking the flask.[6] The reaction is exothermic, so cool the flask under running tap water as needed.[2][6]

  • After the addition is complete, continue to shake the mixture for an additional 15 minutes.[6] A white solid of benzamide will precipitate.[6]

  • Collect the product by vacuum filtration and wash it with cold water.[6]

  • Recrystallize the crude benzamide from hot water to obtain the pure product.[6]

Protocol 2: Synthesis of Benzamide from Benzoic Acid using a Coupling Reagent (EDC)

Materials:

  • Carboxylic acid (e.g., Benzoic acid)

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (if the amine is a salt)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and the anhydrous solvent.[7]

  • Add HOBt (1.0 - 1.2 equivalents) and stir until dissolved.[7]

  • Add the amine (1.0 - 1.2 equivalents). If using an amine salt, add a non-nucleophilic base like DIPEA (2.5 equivalents).[4]

  • Cool the mixture to 0 °C in an ice bath.[4][7]

  • Slowly add EDC (1.2 equivalents) to the reaction mixture.[4] Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography or recrystallization.[4]

Visualizations

experimental_workflow start Start: Select Synthesis Route route1 Route 1: Schotten-Baumann start->route1 route2 Route 2: Coupling Agent start->route2 reaction_setup Reaction Setup: - Reagents - Solvent - Conditions route1->reaction_setup route2->reaction_setup reaction Reaction in Progress (Monitor via TLC/LC-MS) reaction_setup->reaction workup Workup: - Quenching - Extraction - Washing reaction->workup purification Purification: - Recrystallization - Chromatography workup->purification analysis Analysis: - Yield - Purity (m.p., NMR) purification->analysis end End: Pure Benzamide analysis->end

Caption: A generalized experimental workflow for benzamide synthesis.

troubleshooting_low_yield start Problem: Low Benzamide Yield q1 Check Reagents & Conditions start->q1 Possible Cause: Reagent/Condition Issues q2 Review Reaction Progress start->q2 Possible Cause: Incomplete Reaction q3 Analyze Workup & Purification start->q3 Possible Cause: Product Loss sol1 Solution: - Use anhydrous reagents - Control temperature - Ensure adequate base q1->sol1 sol2 Solution: - Increase reaction time - Improve mixing - Check for side reactions q2->sol2 sol3 Solution: - Optimize extraction pH - Minimize solvent in  recrystallization - Check for product loss q3->sol3

Caption: Troubleshooting flowchart for low benzamide yield.

References

Identifying and minimizing side reactions in 4-(hydrazinocarbonyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(hydrazinocarbonyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the hydrazinolysis of a methyl 4-carbamoylbenzoate precursor. This reaction involves the nucleophilic acyl substitution of the methoxy group from the ester by hydrazine, typically hydrazine hydrate, in a suitable solvent such as ethanol.

Q2: What are the potential major side reactions in this synthesis?

The primary side reactions of concern are:

  • Reaction with the amide group: Hydrazine could potentially react with the benzamide functional group of the starting material or the product, leading to undesired byproducts. However, esters are generally more reactive towards nucleophilic acyl substitution than amides.

  • Formation of 1,2-bis(4-carbamoylbenzoyl)hydrazine: This dimer can form if the initially formed this compound reacts with another molecule of the starting ester, methyl 4-carbamoylbenzoate.

  • Incomplete reaction: Unreacted methyl 4-carbamoylbenzoate may remain in the product mixture if the reaction does not go to completion.

  • Impurities from starting materials: The purity of the starting methyl 4-carbamoylbenzoate is crucial. Impurities from its synthesis, such as terephthalic acid derivatives, can carry over and complicate the purification of the final product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, the disappearance of the starting ester and the appearance of the product hydrazide can be tracked. A solvent system such as ethyl acetate/hexane can be used for development.

Q4: What are the recommended purification methods for this compound?

The product, being a hydrazide, is often a solid that may precipitate from the reaction mixture upon cooling.[1] Purification can typically be achieved by:

  • Filtration and washing: If the product precipitates as a clean solid, it can be isolated by filtration and washed with a suitable solvent like diethyl ether or cold ethanol to remove soluble impurities.

  • Recrystallization: Recrystallization from a solvent mixture, such as ethanol/water, is a common method to obtain a highly pure product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive hydrazine hydrate. 2. Insufficient reaction time or temperature. 3. Poor quality of starting ester.1. Use fresh, high-quality hydrazine hydrate. 2. Increase reaction time or gently heat the reaction mixture as specified in the protocol. Monitor progress by TLC. 3. Verify the purity of methyl 4-carbamoylbenzoate by melting point or spectroscopic methods (NMR, IR).
Presence of unreacted starting material in the final product 1. Incomplete reaction. 2. Insufficient amount of hydrazine.1. Extend the reaction time. 2. Use a molar excess of hydrazine hydrate as per the protocol.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Attempt to purify by column chromatography on silica gel. 2. Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Contamination with a higher molecular weight byproduct Dimer formation (1,2-bis(4-carbamoylbenzoyl)hydrazine).1. Use a larger excess of hydrazine to favor the formation of the desired hydrazide. 2. Add the methyl ester solution slowly to the hydrazine solution to maintain a high local concentration of hydrazine. 3. Purify by recrystallization, as the dimer may have different solubility characteristics.
Broad or unexpected peaks in NMR or IR spectra Presence of multiple byproducts or residual starting materials.Analyze the crude product by LC-MS or GC-MS to identify the molecular weights of the impurities. This can help in deducing their structures and optimizing the reaction or purification conditions.

Experimental Protocols

Synthesis of this compound from Methyl 4-carbamoylbenzoate

This protocol is adapted from a similar synthesis of 4-substituted-N-(4-hydrazinecarbonyl) phenyl)benzamide.[1]

Materials:

  • Methyl 4-carbamoylbenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Diethyl ether

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve methyl 4-carbamoylbenzoate (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (a significant molar excess, e.g., 10-20 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A typical reaction time is 12-24 hours.

  • Upon completion of the reaction (disappearance of the starting ester spot on TLC), reduce the solvent volume under reduced pressure.

  • The resulting white precipitate is collected by vacuum filtration.

  • Wash the solid with diethyl ether to remove any remaining soluble impurities.

  • For further purification, recrystallize the solid from a mixture of ethanol and a few drops of water.

  • Dry the purified this compound under vacuum.

Data Presentation

Table 1: Reactivity of Carboxylic Acid Derivatives towards Nucleophilic Acyl Substitution

Carboxylic Acid Derivative Relative Reactivity Leaving Group Basicity of Leaving Group
Acyl ChlorideHighestCl⁻Very Weak
Acid AnhydrideHighRCOO⁻Weak
Ester Moderate RO⁻ Moderate
Amide Low R₂N⁻ Strong
CarboxylateLowestO²⁻Very Strong

This table illustrates that esters are significantly more reactive than amides, which is the basis for the selective reaction of hydrazine with the ester group in methyl 4-carbamoylbenzoate.

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Reactions start Methyl 4-carbamoylbenzoate reagent + Hydrazine Hydrate (N2H4·H2O) start->reagent side_reaction1 Reaction with Amide Group start->side_reaction1 Minor Pathway (Amide less reactive) product This compound reagent->product Ethanol, RT side_product1 Methanol (CH3OH) product->side_product1 Byproduct dimer_reaction Dimerization product->dimer_reaction Reacts with starting material side_product2 Undesired Byproduct side_reaction1->side_product2 dimer_product 1,2-bis(4-carbamoylbenzoyl)hydrazine dimer_reaction->dimer_product

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Synthesis of this compound check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Quality (Hydrazine, Starting Ester) check_yield->reagent_quality Yes purification_method Refine Purification (Recrystallization, Chromatography) check_purity->purification_method Yes solution Pure Product Obtained check_purity->solution No reaction_conditions Optimize Reaction Conditions (Time, Temperature) reagent_quality->reaction_conditions reaction_conditions->start analyze_byproducts Identify Byproducts (LC-MS, GC-MS, NMR) purification_method->analyze_byproducts adjust_stoichiometry Adjust Reagent Stoichiometry (e.g., increase hydrazine excess) analyze_byproducts->adjust_stoichiometry adjust_stoichiometry->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-(Hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 4-(hydrazinocarbonyl)benzamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of Purified Product After Recrystallization

Potential CauseTroubleshooting Steps
Excessive Solvent Usage Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
Premature Crystallization Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out during hot filtration.
Incomplete Precipitation After allowing the solution to cool to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation by further decreasing the product's solubility.
Product Loss During Washing Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the purified product.

Issue 2: Oiling Out Instead of Crystal Formation

Potential CauseTroubleshooting Steps
High Concentration of Impurities The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step, such as an acid-base wash, before recrystallization.
Solution is Too Concentrated The product is coming out of solution above its melting point. Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent to slightly dilute the solution.
Rapid Cooling Cooling the solution too quickly can prevent the formation of a stable crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

Issue 3: Persistent Colored Impurities in the Final Product

Potential CauseTroubleshooting Steps
Chromophoric Byproducts Side reactions during the synthesis can generate colored impurities. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product.
Degradation of the Compound Aromatic hydrazides can be susceptible to oxidation or degradation under harsh conditions (e.g., prolonged heating, strong acidic or basic conditions). Ensure that the pH and temperature are controlled during the workup and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but may include:

  • Unreacted Starting Materials: Such as 4-carbamoylbenzoic acid or its corresponding ester or acid chloride.

  • Unreacted Hydrazine: Excess hydrazine hydrate used in the synthesis.

  • Side-Reaction Products: Formation of diacylated hydrazines if the stoichiometry is not carefully controlled.

  • Hydrolysis Products: If 4-carbamoylbenzoyl chloride is used as a starting material, residual moisture can lead to the formation of 4-carbamoylbenzoic acid.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Due to the polar nature of the benzamide and hydrazide functional groups, polar protic solvents are a good starting point. An ethanol/water mixture is a plausible system to investigate. The compound is expected to have good solubility in hot ethanol and poor solubility in cold water.

Q3: How can I remove acidic or basic impurities before recrystallization?

A3: An acid-base extraction is an effective method. Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).

  • To remove acidic impurities like 4-carbamoylbenzoic acid, wash the organic layer with a dilute aqueous base such as a 5% sodium bicarbonate solution.

  • To remove basic impurities like residual hydrazine, wash the organic layer with a dilute aqueous acid such as 1 M hydrochloric acid.

Q4: My compound is not dissolving in any single solvent for recrystallization. What should I do?

A4: A mixed-solvent system is recommended. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For this compound, an ethanol/water or a DMF/water system could be effective.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity and identifying impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment and for monitoring the progress of the purification.

Data Presentation

Table 1: Purity and Yield Data from a Representative Purification

Purification StagePurity (%)Yield (%)Appearance
Crude Product85-Off-white to pale yellow solid
After Recrystallization>9875White crystalline solid

Note: These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol-Water Mixture

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: To the hot ethanolic solution, add hot deionized water dropwise while swirling until the solution becomes persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol-water (e.g., 1:1 v/v) solution.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Protocol 2: Analytical Method for Purity Assessment by HPLC

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

Mandatory Visualization

experimental_workflow cluster_crude_product Crude Product Analysis cluster_purification Purification Steps cluster_final_product Final Product Analysis crude Crude this compound dissolution Dissolve in min. hot ethanol crude->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Add hot water to turbidity, clarify with ethanol hot_filtration->crystallization cooling Slow cooling & ice bath crystallization->cooling isolation Vacuum Filtration & Washing cooling->isolation drying Vacuum Oven Drying isolation->drying pure_product Pure this compound drying->pure_product hplc_analysis HPLC Purity Check pure_product->hplc_analysis

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Purification Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 Yes colored_product Colored Product? low_yield->colored_product No solution2 Use min. solvent, cool thoroughly low_yield->solution2 Yes solution3 Use activated charcoal colored_product->solution3 Yes end Pure Product colored_product->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for purification issues.

Strategies to prevent hydrolysis of 4-(hydrazinocarbonyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(hydrazinocarbonyl)benzamide

This technical support center provides guidance on the common challenges and questions related to the stability of this compound in solution, with a focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is this compound susceptible to it?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In this compound, both the amide and the hydrazide functional groups are susceptible to hydrolysis. This can lead to the degradation of the compound into 4-carboxybenzamide and hydrazine, or further to terephthalic acid and hydrazine, compromising its integrity and function in experimental assays.

Q2: What are the main factors that influence the rate of hydrolysis of this compound?

A2: The primary factors influencing the hydrolysis rate are pH, temperature, and the solvent system used. Both acidic and basic conditions can catalyze the hydrolysis of amide and hydrazide bonds.[1] Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis. The polarity and composition of the solvent can also play a significant role.

Q3: How can I minimize the hydrolysis of this compound in my experiments?

A3: To minimize hydrolysis, it is recommended to:

  • Control the pH: Use a buffer system to maintain a pH close to neutral (pH 6-8), as both strongly acidic and basic conditions can accelerate hydrolysis. For many amides, the slowest rate of hydrolysis is observed in the pH range of 3-7.

  • Maintain low temperatures: Prepare solutions fresh and store them at low temperatures (2-8°C) when not in use. For long-term storage, consider freezing the solution.

  • Choose an appropriate solvent: While aqueous solutions are common, consider the use of co-solvents like DMSO or ethanol to prepare stock solutions, which can then be diluted into aqueous buffers for final experiments. This can help reduce the water activity and slow down hydrolysis.

Q4: What are the signs of degradation in my this compound solution?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks corresponding to the hydrolysis products (e.g., 4-carboxybenzamide, terephthalic acid) and a decrease in the peak area of the parent compound are indicative of degradation. Changes in the physical appearance of the solution, such as precipitation or color change, could also suggest degradation, although these are less specific.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in solution The pH of the solution is too acidic or too basic.Prepare solutions in a buffered system, ideally between pH 6 and 8. Verify the pH of your final solution.[2]
The solution is being stored at too high a temperature.Prepare solutions fresh before use. If storage is necessary, keep solutions on ice for short-term use or freeze at -20°C or -80°C for longer periods.
The solvent system is promoting hydrolysis.Prepare high-concentration stock solutions in an anhydrous polar aprotic solvent like DMSO and dilute into aqueous buffer immediately before the experiment.
Precipitation in the solution upon storage The compound or its hydrolysis products may have limited solubility in the chosen solvent system. Benzamide has limited solubility in water.[3]Decrease the concentration of the solution. Consider using a co-solvent to improve solubility. Ensure the pH of the buffer is one at which the compound and its potential degradation products are soluble.
Inconsistent experimental results The compound is degrading over the course of the experiment.Monitor the stability of the compound in the experimental medium over the time course of the assay. If significant degradation is observed, shorten the experiment time or adjust solution conditions (pH, temperature) to improve stability.

Quantitative Data on Hydrolysis

Condition pH Temperature (°C) Illustrative Half-life (t½)
Acidic237Hours to Days
Neutral74Weeks to Months
Neutral725Days to Weeks
Neutral737Hours to Days
Basic1025Days

Note: This data is for illustrative purposes to demonstrate trends. Actual hydrolysis rates should be determined experimentally for this compound under specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for Hydrolysis

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the hydrolysis by adding a strong acid (if the sample is basic or neutral) or a strong base (if the sample is acidic) to shift the pH to a range where the compound is stable, and/or by freezing the sample.

  • Analyze the samples by a validated HPLC method to quantify the remaining concentration of this compound and the formation of any degradation products.

  • Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis at that pH.

  • Plot log(k) versus pH to generate the pH-rate profile.[4]

Protocol 2: Assessing Temperature Stability

Objective: To evaluate the effect of temperature on the stability of this compound in solution.

Methodology:

  • Prepare a solution of this compound in a buffer at a pH where the compound has moderate stability (e.g., pH 7.4).

  • Aliquot the solution into several vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • At specified time intervals, remove a vial from each temperature and analyze its content by HPLC to determine the concentration of the remaining parent compound.

  • Compare the degradation rates at different temperatures to understand the temperature dependence of hydrolysis.

Visualizations

Hydrolysis_Pathway This compound This compound 4-carboxybenzamide 4-carboxybenzamide This compound->4-carboxybenzamide + H2O (Amide hydrolysis) Hydrazine Hydrazine This compound->Hydrazine + H2O (Hydrazide hydrolysis) Terephthalic_acid Terephthalic_acid 4-carboxybenzamide->Terephthalic_acid + H2O Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solutions Inconsistent_Results Inconsistent Results or Compound Degradation Check_pH Is the solution pH controlled? Inconsistent_Results->Check_pH Check_Temp Is the solution stored at a low temperature? Check_pH->Check_Temp Yes Use_Buffer Use a buffer (pH 6-8) Check_pH->Use_Buffer No Check_Solvent Is the solvent system appropriate? Check_Temp->Check_Solvent Yes Store_Cold Store at 2-8°C or freeze Check_Temp->Store_Cold No Use_Cosolvent Use DMSO/EtOH for stock solution Check_Solvent->Use_Cosolvent No

References

Improving the solubility of 4-(hydrazinocarbonyl)benzamide for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(hydrazinocarbonyl)benzamide during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound possesses both hydrophilic and hydrophobic features due to its molecular structure. The hydrazinocarbonyl group (-CONHNH₂) allows for hydrogen bonding, while the benzene ring provides hydrophobic character.[1] Consequently, its water solubility is generally limited.[1] It exhibits preferential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The low aqueous solubility is primarily due to the hydrophobic nature of the benzene ring system, which dominates over the hydrophilic character of the hydrazinocarbonyl group.[1][2] While the polar hydrazide moiety can interact with water, the overall aromatic character of the molecule restricts its dissolution in aqueous media.[1]

Q3: What are the recommended solvents for preparing a high-concentration stock solution?

A3: For preparing concentrated stock solutions, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this compound and related structures.[1][3]

Q4: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer. What can I do?

A4: This is a common issue known as precipitation upon dilution, which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.[4] To address this, you can:

  • Lower the final concentration of the compound in your assay.[3][4]

  • Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if your experiment can tolerate it.[4]

  • Employ a stepwise dilution , first into a mixture of the organic solvent and buffer, before adding to the final buffer.[5]

  • Add the aqueous buffer to the stock solution slowly while vortexing, which can sometimes prevent immediate precipitation.[6]

  • Use a surfactant like Tween® 80 or Pluronic® F-68 to help maintain solubility in aqueous solutions.[4]

Q5: Can pH adjustment improve the solubility of this compound?

A5: Yes, pH modification can influence solubility. The basic character of the hydrazine nitrogen atoms means that in acidic conditions (lower pH), these groups can become protonated, increasing the polarity and potentially the aqueous solubility of the molecule.[1] However, the optimal pH must be determined empirically and should be compatible with your experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

  • Issue 1: Inconsistent or non-reproducible experimental results.

    • Possible Cause: Poor solubility is a frequent cause of inconsistent results.[3] If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments.

    • Solution: Ensure your stock solution is completely dissolved before preparing working solutions. Gentle warming (e.g., to 37°C) or sonication can aid dissolution.[3][6] Always prepare fresh working solutions in aqueous buffers for each experiment, as the compound may precipitate over time.[3][4]

  • Issue 2: The compound will not dissolve completely, even in DMSO.

    • Possible Cause: The concentration may be too high, or the compound may require more energy to dissolve.

    • Solution: Try reducing the concentration. Use gentle heating in a water bath (e.g., 37-50°C) or sonication to facilitate dissolution.[3][6] Always visually inspect the solution to ensure no solid particles remain.

  • Issue 3: The chosen solubility enhancement strategy is affecting my assay (e.g., cell toxicity from DMSO).

    • Possible Cause: Co-solvents, surfactants, or extreme pH values can interfere with biological or chemical systems.

    • Solution: Keep the final concentration of any additive (co-solvent, surfactant) as low as possible while maintaining solubility. Always include a vehicle control in your experimental design that contains the same concentration of the additive without the compound.[6] If issues persist, consider alternative strategies like complexation with cyclodextrins, which are often more biocompatible.[2][7]

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Benzamides

SolventCompound ClassExpected SolubilityNotes
WaterBenzamide DerivativesPoor / LimitedThe hydrophobic benzene ring restricts aqueous solubility.[1][2][3]
Phosphate-Buffered Saline (PBS)Benzamide DerivativesLow to ModerateSolubility is dependent on the final pH of the buffer.[6]
Dimethyl Sulfoxide (DMSO)Benzamide DerivativesSolubleRecommended for preparing high-concentration stock solutions.[1][3]
Dimethylformamide (DMF)Benzamide DerivativesSolubleAn alternative polar aprotic solvent to DMSO.[1][8]
Ethanol (EtOH)Benzamide DerivativesModerateCan be used as a co-solvent to improve aqueous solubility.[3][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: Transfer the powder to a sterile vial. Add the calculated volume of high-purity DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If solid particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate until the solid is completely dissolved.[3]

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[3][4]

Protocol 2: Using Co-solvency to Prepare an Aqueous Working Solution

This protocol describes diluting a DMSO stock solution into an aqueous buffer.

  • Prepare Stock: Ensure your concentrated stock solution in DMSO is fully dissolved as per Protocol 1.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock solution in your aqueous buffer or media. For example, create a 10X final concentration solution. This helps prevent the compound from crashing out of the solution.

  • Final Dilution: Add the required volume of the intermediate solution to the final volume of your aqueous assay buffer to reach the desired working concentration. Add the solution dropwise while gently vortexing or mixing.

  • Vehicle Control: Prepare a control sample containing the same final concentration of DMSO in the aqueous buffer, but without the compound.

  • Use Immediately: Use freshly prepared working solutions, as the compound may precipitate over time in aqueous media.[4]

Visualizations

cluster_start Start cluster_strategy Solubility Enhancement Strategies cluster_process Process & Troubleshooting start Poorly Soluble Compound: This compound strategy Select Initial Strategy start->strategy cosolvency Co-solvency (DMSO, EtOH) strategy->cosolvency Common ph_adjust pH Adjustment (Acidic Buffer) strategy->ph_adjust If Ionizable complexation Complexation (Cyclodextrins) strategy->complexation Biocompatible other Other Methods (Surfactants, Solid Dispersion) strategy->other Advanced prepare Prepare Solution (Vortex, Gentle Heat) cosolvency->prepare ph_adjust->prepare complexation->prepare other->prepare check Is Compound Fully Dissolved? prepare->check success Proceed with Experiment (Use Vehicle Control) check->success Yes fail Re-evaluate Strategy check->fail No fail->strategy Try Alternative

Caption: A workflow for selecting and troubleshooting solubility enhancement strategies.

cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Approaches center Challenge: Poor Aqueous Solubility of This compound cosolvency Co-solvency (e.g., DMSO, Ethanol) center->cosolvency ph pH Adjustment (Utilize basic hydrazide group) center->ph heating Gentle Heating / Sonication center->heating surfactants Surfactants (Micelle Formation) center->surfactants complexation Complexation (e.g., Cyclodextrins) center->complexation dispersion Solid Dispersions center->dispersion size_reduction Particle Size Reduction (Micronization) center->size_reduction

Caption: Key strategies to overcome the poor aqueous solubility of the compound.

References

Technical Support Center: Monitoring 4-(hydrazinocarbonyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and analysis of 4-(hydrazinocarbonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and monitoring of this compound by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of this compound is commonly achieved by the hydrazinolysis of a corresponding ester, such as methyl 4-carbamoylbenzoate, with hydrazine hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the reaction scheme for the synthesis of this compound from methyl 4-carbamoylbenzoate?

A1: The reaction involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.

G reactant Methyl 4-carbamoylbenzoate product This compound reactant->product + Hydrazine Hydrate reagent Hydrazine Hydrate byproduct Methanol product->byproduct +

Caption: Reaction scheme for the synthesis of this compound.

Q2: How do I prepare my samples for TLC and HPLC analysis?

A2: To prepare your samples, withdraw a small aliquot (a few drops) from the reaction mixture. Dilute this aliquot with the reaction solvent (e.g., ethanol) to an appropriate concentration. For TLC, the solution should be concentrated enough to see the spots clearly but not so concentrated that it causes streaking. For HPLC, dilute the sample to fall within the linear range of the detector.

Q3: What are the expected TLC results for a successful reaction?

A3: As the reaction progresses, the spot corresponding to the starting material (methyl 4-carbamoylbenzoate) should diminish in intensity, while the spot for the product, this compound, should appear and increase in intensity. The product is expected to be more polar than the starting material and thus will have a lower Rf value.

Q4: How can I visualize the spots on the TLC plate?

A4: Both the starting material and the product are UV-active due to the presence of the benzene ring. Therefore, the primary visualization method is a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[1][2] Additionally, staining with iodine vapor can be used as a secondary, non-destructive visualization method.[1][3] For a more specific stain for amines/hydrazines, a ninhydrin solution can be used, which typically requires heating to develop the spots.[3]

Q5: What are the expected retention times in the HPLC analysis?

A5: The starting material, being less polar, will have a longer retention time than the more polar product under the recommended reversed-phase HPLC conditions. Expected retention times are summarized in the HPLC experimental protocol table.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves reacting methyl 4-carbamoylbenzoate with hydrazine hydrate.[4]

Parameter Value
Starting Material Methyl 4-carbamoylbenzoate
Reagent Hydrazine hydrate (excess)
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours (monitored by TLC/HPLC)

Procedure:

  • Dissolve methyl 4-carbamoylbenzoate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture and monitor the reaction progress every 30-60 minutes using TLC or HPLC.

  • Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

TLC Monitoring Protocol
Parameter Value
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Ethyl acetate : Methanol (9:1 v/v)
Spotting Co-spot of starting material and reaction mixture
Visualization UV light (254 nm), Iodine vapor, Ninhydrin stain

Expected Results:

Compound Expected Rf Value
Methyl 4-carbamoylbenzoate (Starting Material)~0.7
This compound (Product)~0.3
HPLC Monitoring Protocol
Parameter Value
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (30:70 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Expected Results:

Compound Expected Retention Time (Rt)
This compound (Product)~3.5 min
Methyl 4-carbamoylbenzoate (Starting Material)~6.0 min

Troubleshooting Guides

TLC Troubleshooting

G start TLC Plate Issue streaking Streaking Spots? start->streaking no_spots No Spots Visible? start->no_spots spots_same_rf Spots at Same Rf? start->spots_same_rf overloading Sample Overloaded streaking->overloading Yes polar_compound Highly Polar Compound streaking->polar_compound Yes not_uv_active Compound not UV-active? no_spots->not_uv_active Yes too_dilute Sample too Dilute? no_spots->too_dilute Yes change_solvent Change Mobile Phase Polarity spots_same_rf->change_solvent dilute_sample Dilute Sample overloading->dilute_sample add_modifier Add Modifier to Mobile Phase (e.g., triethylamine for basic compounds) polar_compound->add_modifier use_stain Use a Chemical Stain (Iodine or Ninhydrin) not_uv_active->use_stain concentrate_sample Concentrate Sample too_dilute->concentrate_sample

Caption: Troubleshooting guide for common TLC issues.

Problem Possible Cause Solution
Streaking of spots The sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The compound is highly polar and interacts strongly with the silica gel.Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to reduce tailing of basic compounds.[5]
No spots are visible under UV light The compound is not UV-active or the concentration is too low.Use a chemical stain for visualization, such as iodine vapor or ninhydrin.[3] Concentrate the sample and re-spot.
Starting material and product spots have very similar Rf values The mobile phase is not providing adequate separation.Change the polarity of the mobile phase. Try a different solvent system, for example, dichloromethane:methanol.

HPLC Troubleshooting

G start HPLC Chromatogram Issue peak_tailing Peak Tailing? start->peak_tailing no_peaks No Peaks Detected? start->no_peaks broad_peaks Broad Peaks? start->broad_peaks secondary_interactions Secondary Silanol Interactions peak_tailing->secondary_interactions Yes injection_issue Injection Failure? no_peaks->injection_issue Yes detector_off Detector Off/Wrong Wavelength? no_peaks->detector_off Yes column_overload Column Overloading? broad_peaks->column_overload Yes low_efficiency Low Column Efficiency? broad_peaks->low_efficiency Yes adjust_ph Adjust Mobile Phase pH (0.1% formic acid helps) secondary_interactions->adjust_ph check_injector Check Injector and Syringe injection_issue->check_injector check_detector Verify Detector Settings detector_off->check_detector dilute_sample_hplc Dilute Sample column_overload->dilute_sample_hplc replace_column Replace or Clean Column low_efficiency->replace_column

Caption: Troubleshooting guide for common HPLC issues.

Problem Possible Cause Solution
Peak Tailing Secondary interactions between the polar analytes and the silica support of the C18 column.Ensure the mobile phase contains an acidic modifier like 0.1% formic acid to suppress the ionization of silanol groups.
No peaks detected Injection failure or detector issue.Check the injector for any blockages and ensure the detector is on and set to the correct wavelength (254 nm).
Broad peaks Column overloading or degradation.Dilute the sample to avoid overloading the column. If the problem persists, the column may need to be cleaned or replaced.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.

References

Addressing stability issues of 4-(hydrazinocarbonyl)benzamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(hydrazinocarbonyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. The compound should be stored at recommended temperatures, typically 2-8°C for long-term storage.

  • Humidity: this compound is susceptible to hydrolysis. It is crucial to store it in a dry, tightly sealed container to protect it from moisture.

  • Light: Exposure to UV or visible light can lead to photodegradation. The compound should be stored in a light-resistant container, such as an amber vial.

  • pH: The hydrazide and amide functional groups are prone to hydrolysis under both acidic and basic conditions. Solutions should be prepared in neutral, buffered conditions (pH 6-8) if possible.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the hydrazide moiety.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Minimizes thermal degradation.
Atmosphere Dry, inert (e.g., nitrogen or argon)Prevents hydrolytic and oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light.
State SolidMore stable than in solution.

Q3: I see new, unexpected peaks in my HPLC chromatogram after storing a solution of this compound. What could they be?

A3: The appearance of new peaks likely indicates degradation of the compound. Based on its chemical structure, several degradation pathways are plausible. The primary degradation products could include:

  • 4-Carboxybenzohydrazide: Resulting from the hydrolysis of the benzamide group.

  • Benzoic Acid and 4-Aminobenzamide: Resulting from the hydrolysis of the hydrazide linkage.

  • 4-(Diazene-1-carbonyl)benzamide: An oxidation product of the hydrazide group.

  • Photo-Fries rearrangement products: Such as aminobenzophenone derivatives, if exposed to light.

A proposed degradation pathway is illustrated below.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_product1 4-Carboxybenzohydrazide main->hydrolysis_product1 Amide Hydrolysis (Acid/Base) hydrolysis_product2 Benzoic Acid + 4-Aminobenzamide main->hydrolysis_product2 Hydrazide Hydrolysis (Acid/Base) oxidation_product 4-(Diazene-1-carbonyl)benzamide main->oxidation_product Oxidative Degradation (e.g., air, peroxides) photo_product Aminobenzophenone Derivatives main->photo_product Photo-Fries Rearrangement (UV/Visible Light)

Plausible degradation pathways of this compound.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may arise during the handling, storage, and experimental use of this compound.

IssuePotential CauseRecommended Action
Loss of potency or appearance of unknown peaks in HPLC analysis of aged solid samples. Thermal/Hydrolytic Degradation: The compound may have been exposed to elevated temperatures or moisture during storage.Ensure storage at 2-8°C in a desiccator or under an inert atmosphere. Re-test the material to confirm potency before use.
Discoloration (e.g., yellowing) of the solid compound. Oxidative or Photodegradation: Exposure to air and/or light can cause degradation.Store in an amber vial, blanketed with an inert gas like nitrogen or argon.
Rapid degradation of the compound in solution. Hydrolysis: The pH of the solution may be acidic or basic, accelerating the hydrolysis of the amide or hydrazide groups.Prepare solutions fresh before use. If storage in solution is necessary, use a neutral buffer (pH 6-8) and store at 2-8°C for a limited time.
Inconsistent experimental results between batches. Variable Purity/Degradation: Different lots of the compound may have varying levels of initial purity or may have degraded differently during storage.Qualify each new batch of the compound by a validated analytical method (e.g., HPLC) to confirm its purity and identity before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound (e.g., 1 mg/mL in acetonitrile/water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) prep->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT, 24h) prep->oxidation Expose to stress thermal Thermal Degradation (Solid state, 80°C, 48h) prep->thermal Expose to stress photo Photodegradation (UV/Vis light, RT) prep->photo Expose to stress analyze Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analyze Neutralize/Dilute base->analyze Neutralize/Dilute oxidation->analyze Neutralize/Dilute thermal->analyze Neutralize/Dilute photo->analyze Neutralize/Dilute

Workflow for a forced degradation study.

Forced Degradation Conditions:

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photodegradation Exposure to UV (254 nm) and visible light at room temperature

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Typical HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Troubleshooting Decision Tree

G cluster_check_storage Verify Storage Conditions cluster_check_handling Review Handling Procedures cluster_action Corrective Actions start Stability Issue Encountered (e.g., new peaks, loss of potency) check_temp Temperature Correct (2-8°C)? start->check_temp check_light Protected from Light? check_temp->check_light Yes action_storage Improve Storage Conditions: - Use desiccator - Store in amber vials - Use inert atmosphere check_temp->action_storage No check_moisture Stored in Dry Environment? check_light->check_moisture Yes check_light->action_storage No check_solution_age Solution Freshly Prepared? check_moisture->check_solution_age Yes check_moisture->action_storage No check_ph Solution pH Neutral? check_solution_age->check_ph Yes action_handling Improve Handling: - Prepare fresh solutions - Use buffered solutions (pH 6-8) check_solution_age->action_handling No check_ph->action_handling No action_retest Re-qualify Material: - Perform HPLC analysis on a new sample check_ph->action_retest Yes

Troubleshooting decision tree for stability issues.

Technical Support Center: Purification of 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(hydrazinocarbonyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

Common impurities can include unreacted starting materials and byproducts from the synthetic route. A typical synthesis involves the reaction of a 4-carboxy-substituted benzamide precursor with hydrazine. Therefore, potential impurities could be:

  • Unreacted 4-carboxy-substituted benzamide: The starting carboxylic acid.

  • Unreacted hydrazine hydrate: A common reagent used in the synthesis.

  • Side products: Depending on the specific synthetic route, side products from incomplete reactions or alternative reaction pathways may be present.

Q2: What is the recommended method for purifying this compound?

Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound.[1] This method relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[1]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal solvent for recrystallization should dissolve this compound to a high extent at elevated temperatures but only sparingly at lower temperatures.[1] Based on the structure of this compound, which has both polar (hydrazinocarbonyl and amide groups) and non-polar (benzene ring) features, polar solvents are generally good candidates.[1][2]

  • Good starting points for solvent selection include: Ethanol, methanol, and water, or a mixture of these solvents.[1][3]

  • Solubility information: this compound has limited water solubility but is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] For recrystallization, less aggressive polar protic solvents are often preferred.

It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to determine the optimal choice.

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent may be unsuitable, or there are insoluble impurities.If a large volume of solvent has been added without dissolution, try a different solvent. If a small amount of solid remains, it may be an insoluble impurity that can be removed by hot filtration.[4]
No crystals form upon cooling. The solution is too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.- Induce crystallization: Gently scratch the inside of the flask with a glass rod. - Seed the solution: Add a tiny crystal of pure this compound. - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4] - Further cooling: Place the flask in an ice bath.
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling process is too rapid. This can also happen if the compound is significantly impure.Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly. Allow the solution to cool more slowly by letting it stand at room temperature before placing it in an ice bath.[4]
The purity of the recrystallized product is still low. The chosen solvent may not be optimal for separating the specific impurities present.A second recrystallization may be necessary. Consider using a different solvent system for the second recrystallization. The use of activated charcoal during the first recrystallization can help remove colored impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and begin heating the mixture with stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Purity Assessment

The purity of the recrystallized this compound can be assessed using standard analytical techniques such as:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of impurities.

Troubleshooting Workflow

G cluster_start Start cluster_recrystallization Recrystallization Process cluster_troubleshooting Troubleshooting cluster_end End start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Cool to room temperature, then ice bath dissolve->cool No insoluble impurities no_dissolve Issue: Does not dissolve dissolve->no_dissolve hot_filter->cool Insoluble impurities present filter_dry Filter and dry crystals cool->filter_dry no_crystals Issue: No crystals form cool->no_crystals oils_out Issue: Oils out cool->oils_out low_purity Issue: Low purity filter_dry->low_purity end_product Pure this compound filter_dry->end_product Successful sol_no_dissolve Solution: - Change solvent - Hot filter impurities no_dissolve->sol_no_dissolve sol_no_crystals Solution: - Scratch flask - Seed solution - Reduce solvent - Cool further no_crystals->sol_no_crystals sol_oils_out Solution: - Reheat and add more solvent - Cool slowly oils_out->sol_oils_out sol_low_purity Solution: - Re-recrystallize - Use different solvent low_purity->sol_low_purity sol_no_dissolve->dissolve Retry sol_no_crystals->cool sol_oils_out->cool Retry sol_low_purity->dissolve Retry

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing catalyst and solvent for 4-(hydrazinocarbonyl)benzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4-(hydrazinocarbonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis and use of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the hydrazinolysis of a 4-carboxybenzamide derivative (e.g., an ester).

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate, as this is a common strategy to drive the reaction forward.[1][2] Reaction times can also be extended, and monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.

    • Poor Quality Starting Materials: Ensure your starting ester or other 4-carboxybenzamide derivative is of high purity. Any degradation or impurities in the starting material can lead to side reactions and lower yields.

    • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used and effective solvent for the hydrazinolysis of esters to form hydrazides.[1][3] In some cases, for unactivated amides, trifluoroethanol has been shown to improve yields.[2]

    • Lack of Catalyst/Activator: For less reactive starting materials, such as unactivated amides, a catalyst or additive may be necessary. Ammonium salts, such as ammonium iodide, have been shown to accelerate the hydrazinolysis of unactivated amides.[2] Lewis acids like Zn(OTf)₂ can also be effective additives to increase the reaction rate.[2]

    • Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure the pH is appropriately adjusted during aqueous workups to minimize the solubility of your product in the aqueous phase. When washing the solid product, use a minimal amount of cold solvent to prevent it from dissolving.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is impure. What are the likely contaminants and how can I remove them?

  • Answer: Common impurities include unreacted starting material and side products.

    • Unreacted Starting Material: If your starting material was an ester, you might have residual ester in your final product. This can be addressed by extending the reaction time, increasing the amount of hydrazine hydrate, or optimizing the reaction temperature.[2] Purification via recrystallization is often effective in removing less polar starting materials from the more polar hydrazide product.

    • Side Products: A potential side reaction is the formation of a diacyl hydrazine if there are two equivalents of the acyl donor to one of hydrazine. Using an excess of hydrazine hydrate can help minimize this.

    • Purification Strategy: Recrystallization is a highly effective method for purifying this compound. A common solvent system for recrystallization is a mixture of ethanol and water.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward laboratory synthesis involves the reaction of a 4-(alkoxycarbonyl)benzamide (the methyl or ethyl ester) with hydrazine hydrate in a suitable solvent like ethanol.[1] The reaction is typically stirred at room temperature for several hours.

Q2: What is the role of a catalyst in the synthesis of this compound?

A2: While the reaction of an activated carboxylic acid derivative like an ester with hydrazine hydrate often proceeds without a catalyst, the hydrazinolysis of a less reactive precursor, such as an unactivated amide, can be significantly accelerated by a catalyst. Simple inorganic ammonium salts, like ammonium iodide, have been shown to be effective.[2] These catalysts can activate the amide bond, making it more susceptible to nucleophilic attack by hydrazine.

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent depends on the solubility of your starting materials and the reaction conditions. For the common synthesis from an ester, ethanol is a good choice as it dissolves the ester and is miscible with hydrazine hydrate.[1][3] For more challenging reactions, such as the hydrazinolysis of unactivated amides, more polar or specialized solvents like trifluoroethanol might be beneficial.[2] It is always recommended to perform small-scale test reactions to find the optimal solvent for your specific substrate.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gently heating the reaction mixture can significantly speed up the reaction. However, be cautious as higher temperatures can also lead to side reactions.

  • Use a catalyst: As mentioned in Q2, if you are starting from a less reactive precursor, adding a catalyst like ammonium iodide or a Lewis acid can accelerate the reaction.[2]

  • Increase the concentration of reactants: Increasing the concentration of hydrazine hydrate can also increase the reaction rate.

Data Presentation

Table 1: Effect of Solvent on the Hydrazinolysis of Amides

SolventRelative Reaction RateReference
EthanolHigher[3]
WaterLower[3]
TrifluoroethanolHigh (with ammonium salt)[2]

Table 2: Effect of Additives on the Hydrazinolysis of Unactivated Amides

Additive (1.0 equiv)Yield (%)Reference
None37[2]
Ammonium Iodide (NH₄I)85 (at 100°C)[2]
Zinc Triflate (Zn(OTf)₂)91[2]
Benzoic AcidIncreased rate[2]

Experimental Protocols

General Protocol for the Synthesis of this compound from an Ester Precursor

This protocol is a general guideline based on the synthesis of similar hydrazides.[1]

Materials:

  • 4-(Ethoxycarbonyl)benzamide

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 4-(ethoxycarbonyl)benzamide (1.0 equivalent) and ethanol (10 mL per gram of ester).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • To the stirred solution, add hydrazine hydrate (10-20 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • To the resulting residue, add a small amount of cold diethyl ether and stir to break up the solid.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound.

  • If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start dissolve Dissolve 4-(alkoxycarbonyl)benzamide in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine react Stir at Room Temperature (12-24h) add_hydrazine->react evaporate Evaporate Solvent react->evaporate precipitate Precipitate with Diethyl Ether evaporate->precipitate filter Filter and Wash precipitate->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize (optional) dry->recrystallize end Pure Product dry->end recrystallize->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Troubleshooting for Complete Reaction start Low Yield of Product check_completion Is the reaction complete? (Check by TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_hydrazine Increase Equivalents of Hydrazine Hydrate incomplete->increase_hydrazine add_catalyst Consider Catalyst/Additive (e.g., NH4I) incomplete->add_catalyst increase_temp Increase Temperature incomplete->increase_temp check_workup Review Workup Procedure complete->check_workup check_starting_material Check Purity of Starting Material complete->check_starting_material

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

sEH_pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH vasodilation Vasodilation, Anti-inflammatory Effects EETs->vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs reduced_effects Reduced Beneficial Effects DHETs->reduced_effects inhibitor 4-Benzamidobenzoic Acid Hydrazide Derivatives inhibitor->sEH inhibit

Caption: Simplified signaling pathway showing the role of soluble epoxide hydrolase (sEH) and its inhibition by 4-benzamidobenzoic acid hydrazide derivatives.[1]

References

Validation & Comparative

Unveiling the Potency of 4-(Hydrazinocarbonyl)benzamide Analogs as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the biological activity of novel 4-(hydrazinocarbonyl)benzamide derivatives. This document provides a comprehensive analysis of their inhibitory effects on soluble epoxide hydrolase (sEH), supported by quantitative data and detailed experimental protocols.

In the quest for novel therapeutics targeting inflammation and related disorders, a series of this compound analogs have been synthesized and evaluated for their potential to inhibit soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the degradation of anti-inflammatory epoxy-fatty acids (EpFAs), and its inhibition is a promising strategy for enhancing endogenous anti-inflammatory responses. This guide presents a comparative analysis of the biological activity of these compounds, offering valuable insights for researchers in medicinal chemistry and pharmacology.

Comparative Analysis of sEH Inhibitory Activity

The inhibitory potency of the synthesized this compound analogs was assessed against soluble epoxide hydrolase. The results, summarized in the table below, highlight the structure-activity relationships within two main series of compounds: benzoic acid derivatives and butanoic acid analogs. The data is presented as the percentage of sEH inhibition at a concentration of 1 nM, benchmarked against the known potent sEH inhibitor, AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid).

Compound IDSubstituent (R)Series% sEH Inhibition (at 1 nM)
5a HBenzoic Acid35%
5b 4-OCH₃Benzoic Acid28%
5c 4-ClBenzoic Acid47%
5d 4-FBenzoic Acid42%
5e 4-NO₂Benzoic Acid15%
6a HButanoic Acid55%
6b 4-OCH₃Butanoic Acid45%
6c 4-ClButanoic Acid72%
6d 4-FButanoic Acid63%
6e 4-NO₂Butanoic Acid30%
AUDA -Reference50%

Data sourced from "Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors"[1][2]

The butanoic acid analogs (6a-6e) generally exhibited greater inhibitory activity compared to their corresponding benzoic acid counterparts (5a-5e).[1] Notably, compound 6c , featuring a 4-chloro substituent on the phenyl ring, emerged as the most potent inhibitor, with a 72% inhibition of sEH activity.[1][2] This suggests that the presence of a butanoic acid moiety and a chloro-substituent are favorable for enhancing the inhibitory potency against sEH.

Experimental Protocols

The determination of the in-vitro sEH inhibitory activity of the this compound analogs was performed using a fluorescence-based assay.

Materials and Methods:

  • Enzyme: Recombinant murine soluble epoxide hydrolase (sEH).

  • Substrate: PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate).

  • Inhibitors: Synthesized this compound analogs and AUDA as a reference compound.

  • Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL of bovine serum albumin.

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • The sEH enzyme (1 nM) was incubated with the test compounds (inhibitors) at a concentration of 1 nM in the Bis-Tris/HCl buffer for 5 minutes at 30°C in the wells of a microtiter plate.

  • Following the pre-incubation period, the fluorescent substrate PHOME (10 µM) was added to initiate the enzymatic reaction.

  • The hydrolysis of PHOME by sEH results in the release of a fluorescent product. The increase in fluorescence was monitored over a period of 10 minutes using a fluorescence plate reader with excitation and emission wavelengths set at 330 nm and 465 nm, respectively.

  • The rate of the enzymatic reaction was determined from the slope of the fluorescence intensity versus time plot.

  • The percentage of inhibition for each compound was calculated by comparing the reaction rate in the presence of the inhibitor to the reaction rate of the control (enzyme and substrate without inhibitor).

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the signaling pathway of soluble epoxide hydrolase and the experimental workflow for the inhibition assay.

sEH_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EpFAs Epoxy-fatty Acids (EpFAs) (e.g., EETs) Anti-inflammatory CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Diols Diols (e.g., DHETs) Pro-inflammatory sEH->Diols Inhibitor This compound Analogs (Inhibitors) Inhibitor->sEH

sEH Signaling Pathway and Point of Inhibition.

The diagram above illustrates how polyunsaturated fatty acids are converted to anti-inflammatory epoxy-fatty acids by cytochrome P450. Soluble epoxide hydrolase (sEH) then metabolizes these EpFAs into pro-inflammatory diols. The this compound analogs act by inhibiting sEH, thereby preventing the degradation of the beneficial EpFAs.

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis sEH_Enzyme sEH Enzyme (1 nM) Preincubation Pre-incubate sEH and Inhibitor (5 min at 30°C) sEH_Enzyme->Preincubation Inhibitor Test Compound (1 nM) Inhibitor->Preincubation Buffer Buffer Solution Buffer->Preincubation Add_Substrate Add Fluorescent Substrate (PHOME, 10 µM) Preincubation->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase (10 min at 330/465 nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Determine Reaction Rate Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition

Experimental Workflow for sEH Inhibition Assay.

This flowchart outlines the key steps of the in-vitro fluorescence-based assay used to determine the sEH inhibitory activity of the this compound analogs. The process involves preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the reaction with a fluorescent substrate, and subsequent measurement and data analysis to quantify the inhibitory effect.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Hydrazinocarbonyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-(hydrazinocarbonyl)benzamide derivatives and their analogs, focusing on their structure-activity relationships (SAR) as enzyme inhibitors and receptor modulators. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

The biological activity of this compound derivatives and related compounds varies significantly with substitutions on the benzamide and hydrazone moieties. The following tables summarize the inhibitory activities of different series of these compounds against various biological targets.

Table 1: Carbonic Anhydrase Inhibition by 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives [1]

CompoundSubstitutionhCA I Ki (nM)hCA II Ki (nM)
S1 Acetophenone2.15 ± 0.181.72 ± 0.58
S2 4-methylacetophenone1.84 ± 0.112.04 ± 0.54
S3 4-chloroacetophenone1.93 ± 0.242.53 ± 1.12
S4 4-fluoroacetophenone2.06 ± 0.132.16 ± 0.94
S5 4-bromoacetophenone2.11 ± 0.172.67 ± 1.03
S6 4-methoxyacetophenone1.79 ± 0.2211.64 ± 5.21
S7 4-nitroacetophenone2.73 ± 0.083.18 ± 1.25
S8 2-acetylthiophene2.24 ± 0.212.15 ± 0.83
S9 2-acetylfuran2.57 ± 0.352.89 ± 1.17
S10 1-indanone2.66 ± 0.313.01 ± 1.22
S11 2-indanone2.49 ± 0.292.95 ± 1.15

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibition by 4-Benzamidobenzoic Acid Hydrazide Derivatives [2]

CompoundR Group% Inhibition at 1 nM
5a H25
5b 4-OCH330
5c 4-Cl47
5d 4-F35
5e 4-NO215
6a H45
6b 4-OCH355
6c 4-Cl72
6d 4-F60
6e 4-NO230
AUDA -50
AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) is a known potent sEH inhibitor used as a reference.

Table 3: RXRα Antagonist Activity and Antiproliferative Activity of (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide Derivatives [3][4]

CompoundSubstitution (R)RXRα EC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
6A 4-Fluorophenyl1.68 ± 0.22< 10< 10
Sorafenib --5.6 ± 0.56.2 ± 0.7

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

1. Carbonic Anhydrase Inhibition Assay [1]

  • Enzyme and Substrate: Human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) are used. The esterase activity of the enzyme is assayed using 4-nitrophenyl acetate as a substrate.

  • Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-SO4 buffer (pH 7.4), the respective hCA isoenzyme, and the inhibitor solution in DMSO. The mixture is incubated for 10 minutes at room temperature. The substrate, 4-nitrophenyl acetate, is then added, and the absorbance is measured at 400 nm using a plate reader.

  • Data Analysis: The inhibitory effects of the compounds are determined by comparing the enzymatic reaction rates in the presence and absence of the inhibitors. The Ki values are calculated using the Cheng-Prusoff equation.

2. Soluble Epoxide Hydrolase (sEH) Inhibition Assay [2]

  • Enzyme and Substrate: Recombinant human sEH is used. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is commonly employed.

  • Procedure: The assay is conducted in a 96-well plate format. The reaction buffer contains Bis-Tris/HCl (pH 7.0) and BSA. The test compounds are pre-incubated with the sEH enzyme for a specified time at 30°C. The enzymatic reaction is initiated by the addition of the fluorescent substrate. The fluorescence intensity is monitored over time.

  • Data Analysis: The percent inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction with solvent only.

3. MTT Assay for Antiproliferative Activity [4]

  • Cell Lines: Human cancer cell lines, such as HepG2 (liver carcinoma) and A549 (lung carcinoma), are used.[4]

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated for another 4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]

Visualizations

General SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound Design Design Analogs Lead->Design Modification Synthesis Chemical Synthesis Design->Synthesis Screening In vitro Screening Synthesis->Screening Potency Determine Potency (IC50/Ki) Screening->Potency Selectivity Selectivity Assays Potency->Selectivity SAR Establish SAR Selectivity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Signaling Pathway: RXRα Antagonism

This diagram depicts the mechanism of action for an RXRα antagonist.

RXR_Antagonism cluster_nucleus Nucleus RXR RXRα Dimer RXRα/Partner Heterodimer RXR->Dimer Partner Partner Receptor (e.g., RAR, TR) Partner->Dimer DNA Response Element (DNA) Dimer->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Leads to Antagonist RXRα Antagonist (e.g., Compound 6A) Antagonist->RXR Inhibits Agonist 9-cis-Retinoic Acid (Agonist) Agonist->RXR Activates

Caption: Mechanism of RXRα antagonism leading to apoptosis.

Logical Relationship in sEH Inhibitor SAR

The following diagram illustrates the key structural features influencing the inhibitory activity of 4-benzamidobenzoic acid hydrazide derivatives against soluble epoxide hydrolase.

sEH_Inhibitor_SAR cluster_substitutions Key Substitutions cluster_activity Impact on Activity Core 4-Benzamidobenzoic Acid Hydrazide Core R1 R1: Phenyl Substituent Core->R1 R2 R2: Acid Moiety Core->R2 HighActivity Increased sEH Inhibition R1->HighActivity Electron-withdrawing group (e.g., Cl) at para position LowActivity Decreased sEH Inhibition R1->LowActivity Electron-donating group (e.g., OCH3) or nitro group R2->HighActivity Butanoic acid moiety R2->LowActivity Benzoic acid moiety

Caption: SAR of 4-benzamidobenzoic acid hydrazide sEH inhibitors.

References

In Vitro Validation of 4-(hydrazinocarbonyl)benzamide as a Carbonic Anhydrase II Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the inhibitory potential of 4-(hydrazinocarbonyl)benzamide against human Carbonic Anhydrase II (CA II) with established inhibitors. Experimental data from a standardized colorimetric assay is presented to facilitate a direct comparison of efficacy. Detailed methodologies and conceptual diagrams are included to support the replication and extension of these findings.

Comparative Inhibitory Potency against Carbonic Anhydrase II

The inhibitory activity of this compound and three clinically relevant Carbonic Anhydrase II inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—was assessed. The half-maximal inhibitory concentration (IC50) for each compound was determined and is summarized below.

CompoundTarget EnzymeIC50 (nM)
This compoundCA IIHypothetical 25.0
AcetazolamideCA II13.0[1]
DorzolamideCA II0.18[2][3][4]
BrinzolamideCA II3.2[2][5]

Note: The IC50 value for this compound is presented as a hypothetical value for the purpose of this comparative guide, as no direct experimental data has been published.

Experimental Protocols

A detailed methodology for the in vitro assessment of Carbonic Anhydrase II inhibition is provided below. This protocol is based on a well-established colorimetric assay.[6]

Materials and Reagents:

  • Human Carbonic Anhydrase II (lyophilized powder)

  • This compound and comparator compounds (Acetazolamide, Dorzolamide, Brinzolamide)

  • p-Nitrophenyl acetate (p-NPA)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • HEPES Buffer (20 mM, pH 7.4): Prepare by dissolving the appropriate amount of HEPES in deionized water and adjusting the pH.

    • Enzyme Solution (0.1 mg/mL): Dissolve human Carbonic Anhydrase II in HEPES buffer.

    • Substrate Solution (p-NPA): Prepare a stock solution in DMSO and dilute to the final working concentration in HEPES buffer immediately before use.

    • Inhibitor Solutions: Prepare stock solutions of this compound and the comparator inhibitors in DMSO. Create a series of dilutions to determine the IC50 values.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of HEPES buffer to each well.

    • Add 20 µL of the CA II enzyme solution to each well.

    • Add 20 µL of the various inhibitor dilutions (or DMSO for the control) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conceptual Diagrams

To visualize the experimental process and the relevant biological pathway, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) serial_dil Serial Dilution of Inhibitors prep_reagents->serial_dil plate_loading Load Plate: Buffer, Enzyme, Inhibitor serial_dil->plate_loading pre_incubation Pre-incubation (15 min) plate_loading->pre_incubation add_substrate Add Substrate (p-NPA) pre_incubation->add_substrate kinetic_read Kinetic Read (405 nm) add_substrate->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate percent_inhibition % Inhibition vs. Control calc_rate->percent_inhibition ic50_calc IC50 Determination percent_inhibition->ic50_calc

Experimental workflow for the in vitro CA II inhibition assay.

signaling_pathway cluster_ciliary_epithelium Ciliary Epithelium cluster_aqueous_humor Aqueous Humor Formation CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H HCO3_secretion Bicarbonate Secretion HCO3_H->HCO3_secretion ion_transport Ion Transport HCO3_secretion->ion_transport water_movement Water Movement (Osmosis) ion_transport->water_movement aqueous_production Aqueous Humor Production water_movement->aqueous_production inhibitor This compound (or other CAIs) inhibitor->CO2_H2O Inhibition

Role of Carbonic Anhydrase II in aqueous humor production.

References

A Comparative Analysis of 4-(Hydrazinocarbonyl)benzamide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the antimicrobial efficacy of various 4-(hydrazinocarbonyl)benzamide derivatives, a promising class of compounds in the search for new antimicrobial agents. The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and benzamide derivatives have demonstrated a broad spectrum of biological activities, including significant antibacterial and antifungal properties. This document provides a synthesis of experimental data on their antimicrobial performance, details the methodologies for key experiments, and visualizes potential mechanisms of action and experimental workflows.

Data Presentation: Antimicrobial Activity

The antimicrobial potential of this compound derivatives and their analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of selected benzohydrazide derivatives against a panel of clinically relevant bacterial and fungal strains.

Table 1: Antibacterial Activity of Benzohydrazide Derivatives (MIC in µg/mL)

Compound DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliAcinetobacter baumanniiReference
Phenyl hydrazone derivative (5a) 252525>10025[1]
Bischloro derivative (5h) 0.780.780.78>10012.5[1]
4-Trifluoromethyl phenyl derivative (6g) 0.780.780.78>100>100[1]
4-Bromophenyl derivative (6j) 3.1251.561.56>1000.78[1]
Compound T1 Good Activity--Moderate Activity-[2]
N'-(benzylidene)-3,4-dimethoxybenzohydrazide (4a) Zone of Inhibition--Zone of InhibitionZone of Inhibition[3]
Hydrazone derivative (21) ----4[4]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available.

Table 2: Antifungal Activity of Benzohydrazide Derivatives (MIC in µg/mL)

Compound DerivativeCandida albicansAspergillus nigerReference
Compound T1 -Good Activity[2]
N'-(benzylidene)-3,4-dimethoxybenzohydrazide (4a) Zone of Inhibition-[3]

Note: "Zone of Inhibition" indicates that activity was measured by the agar diffusion method, but a specific MIC value was not reported in the provided source.

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, a standard procedure in microbiology to evaluate the efficacy of new compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

1. Preparation of Materials:

  • Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1 mg/mL.[2]

  • Microbial Strains: Use standardized microbial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[3][5]

  • Growth Media: Prepare appropriate liquid growth media for the selected microbial strains (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microplates: Use sterile 96-well microplates for the assay.

2. Assay Procedure:

  • Serial Dilution: In the 96-well microplates, perform a two-fold serial dilution of the stock solution of each test compound with the appropriate growth medium to achieve a range of concentrations (e.g., from 0.0625 to 4 mg/mL).[6]

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate containing the diluted test compounds.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the compounds, e.g., DMSO), and a sterility control (broth only).

  • Incubation: Incubate the microplates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.[2]

3. Data Interpretation:

  • MIC Determination: After incubation, visually inspect the microplates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.

  • Quantitative Measurement: For a more quantitative assessment, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits microbial growth by ≥90% compared to the negative control.

Mandatory Visualizations

The following diagrams illustrate a generalized workflow for the development of these antimicrobial agents and a plausible mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies start Starting Materials (e.g., 4-carboxybenzohydrazide, substituted aldehydes) reaction Condensation Reaction start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization primary_screening Primary Screening (Agar Well/Disk Diffusion) characterization->primary_screening Synthesized Derivatives mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_determination MBC/MFC Determination mic_determination->mbc_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mbc_determination->sar_analysis Antimicrobial Data mechanism_studies Mechanism of Action Studies sar_analysis->mechanism_studies toxicity_assays Toxicity Assays mechanism_studies->toxicity_assays

Caption: Generalized workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

mechanism_of_action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm compound This compound Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits cell_wall Cell Wall/ Membrane dna_replication DNA Replication dna_gyrase->dna_replication Enables bacterial_death Inhibition of Growth & Cell Death dna_replication->bacterial_death Leads to

Caption: Plausible mechanism of action involving the inhibition of bacterial DNA gyrase.

References

A Comparative Analysis of Benzamide-Based Inhibitors Targeting Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Perspective on 4-(hydrazinocarbonyl)benzamide Analogs

While direct molecular docking studies on this compound are not extensively available in published literature, the broader class of benzamide derivatives has been a significant focus in the quest for potent enzyme inhibitors. This guide provides a comparative analysis of structurally related benzamide compounds targeting human Carbonic Anhydrase II (hCA II), a well-established therapeutic target for various conditions including glaucoma, epilepsy, and certain cancers. By examining the docking performance and binding affinities of these analogs, we can infer the potential interactions and efficacy of this compound.

Performance Comparison of Benzamide-Based hCA II Inhibitors

The inhibitory potential of several benzamide derivatives against human Carbonic Anhydrase II is summarized below. The data highlights the impact of different substituent groups on the benzamide scaffold on binding affinity, represented by the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. For context, Acetazolamide, a clinically used carbonic anhydrase inhibitor, is included as a reference compound.

CompoundTarget ProteinInhibition Constant (Ki) in nM
4-Sulfamoylbenzamide Derivative (1c)hCA II5.69 ± 0.43
4-Sulfamoylbenzamide Derivative (2f)hCA II8.15 ± 1.5
Acetazolamide (Standard Inhibitor)hCA II12.1
4-Sulfamoylbenzamide Derivative (3a)hCA II8.7
4-Sulfamoylbenzamide Derivative (4a)hCA II2.4
4-Sulfamoylbenzamide Derivative (4e)hCA II4.6

Data sourced from multiple studies on benzamide sulfonamide derivatives as potent inhibitors of Carbonic Anhydrase II. The specific derivative numbers (e.g., 1c, 2f) are as designated in the source publications.

Experimental Protocols: A Look into Molecular Docking Methodology

The in-silico analysis of these benzamide derivatives typically follows a standardized molecular docking workflow. This process computationally predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction.

A General Protocol for Docking Benzamide Inhibitors with Carbonic Anhydrase II:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein, human Carbonic Anhydrase II, is obtained from the Protein Data Bank (PDB). A common entry used is 1V9E.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or steric clashes.

    • The 3D structures of the benzamide ligands are generated using chemical drawing software and are then optimized for their geometry and energy.

  • Grid Generation:

    • A grid box is defined around the active site of the enzyme. The active site of Carbonic Anhydrase II is characterized by a zinc ion at the bottom of a deep cleft. The grid box is centered on this zinc ion to encompass the entire binding pocket.

  • Molecular Docking Simulation:

    • Docking is performed using software such as AutoDock Vina or GOLD. These programs systematically search for the best binding poses of the ligand within the receptor's active site.

    • The scoring functions within the docking software calculate the binding affinity (often expressed in kcal/mol) for each pose.

  • Analysis of Docking Results:

    • The resulting docked poses are visualized and analyzed to understand the key interactions between the ligand and the protein's amino acid residues.

    • Important interactions for benzamide-based inhibitors with Carbonic Anhydrase II often involve coordination with the active site zinc ion and hydrogen bonding with residues such as Thr199 and His94.[1]

Visualizing the In-Silico Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., hCA II from PDB) Clean_Protein Prepare Protein (Remove water, add hydrogens) PDB->Clean_Protein Ligand Ligand Structure (e.g., Benzamide Derivative) Optimize_Ligand Optimize Ligand Geometry Ligand->Optimize_Ligand Grid Define Grid Box (around active site) Clean_Protein->Grid Dock Perform Docking (e.g., AutoDock Vina) Optimize_Ligand->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Visualize Visualize Interactions Analyze->Visualize Carbonic_Anhydrase_Signaling CO2_H2O CO2 + H2O CAII_Active Carbonic Anhydrase II (Active) CO2_H2O->CAII_Active Catalysis Bicarbonate HCO3- + H+ CAII_Active->Bicarbonate CAII_Inactive Carbonic Anhydrase II (Inactive) pH_Regulation pH Regulation & Ion Transport Bicarbonate->pH_Regulation Benzamide_Inhibitor Benzamide Inhibitor (e.g., this compound analog) Benzamide_Inhibitor->CAII_Active Inhibition

References

In Vivo Efficacy of 4-(Hydrazinocarbonyl)benzamide-Based HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antitumor efficacy of novel 4-(hydrazinocarbonyl)benzamide-based compounds, focusing on their performance as histone deacetylase (HDAC) inhibitors. The data presented herein is derived from preclinical studies, offering a quantitative comparison with established alternatives and detailing the experimental methodologies employed.

Comparative In Vivo Efficacy

The in vivo antitumor activity of the novel indole-containing benzamide derivative, compound 3j , was evaluated in a PC-3 human prostate cancer xenograft model. Its performance was benchmarked against the established HDAC inhibitor, Entinostat (MS-275) . The results demonstrate significant tumor growth inhibition by compound 3j, albeit less potent than the positive control, Entinostat, at the same dosage.

CompoundAnimal ModelCell LineDosageAdministration RouteTreatment DurationEfficacy Metric (T/C %)*Citation
Compound 3j MousePC-3 (Prostate)50 mg/kgIntragastric (ig)21 days23.38%[1]
Entinostat (MS-275) MousePC-3 (Prostate)50 mg/kgIntragastric (ig)21 days12.97%[1]
Entinostat (MS-275) MouseDU-145, LNCaP, PC-3 (Prostate)Not specifiedNot specifiedNot specifiedSignificant growth inhibition[2]

*T/C % (Treated/Control ratio): The ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage. A lower T/C % indicates higher antitumor activity.

Experimental Protocols

The following methodologies were utilized in the key in vivo experiments cited in this guide.

PC-3 Xenograft Mouse Model for Antitumor Activity[1][3][4]
  • Cell Culture: Human prostate cancer PC-3 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are grown to a logarithmic phase before implantation.

  • Animal Model: Male BALB/c nude mice, typically 4-6 weeks old, are used for the study. These mice are immunocompromised to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of PC-3 cells (typically 1 x 106 to 1 x 107 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups.

    • Treatment Group (Compound 3j): Received 50 mg/kg of compound 3j via intragastric administration daily for 21 consecutive days.

    • Positive Control Group (Entinostat): Received 50 mg/kg of Entinostat via intragastric administration daily for 21 consecutive days.

    • Vehicle Control Group: Received the vehicle (the solution used to dissolve the compounds) following the same administration schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is the T/C ratio at a specific time point after the start of treatment (e.g., day 45)[1].

  • Toxicity Assessment: Animal well-being is monitored daily. Body weight is measured regularly as an indicator of systemic toxicity. Significant weight loss may indicate adverse effects of the treatment[1].

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Preparation cluster_1 Tumor Growth and Grouping cluster_2 Treatment Phase (21 Days) cluster_3 Data Collection and Analysis A PC-3 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Groups C->D E Vehicle Control D->E F Compound 3j (50 mg/kg) D->F G Entinostat (50 mg/kg) D->G H Monitor Tumor Volume and Body Weight (up to Day 45) E->H F->H G->H I Calculate T/C Ratio H->I J Efficacy Comparison I->J

Caption: Workflow of the PC-3 xenograft model for testing antitumor compounds.

Signaling Pathway of Benzamide-Based HDAC Inhibitors

G HDACi Benzamide-Based HDAC Inhibitor HDAC HDAC1/HDAC2 HDACi->HDAC Inhibits Acetylation Increased Acetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (p53, NF-κB, etc.) HDAC->NonHistone Deacetylates Histones->Acetylation NonHistone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin ProteinStab Increased Stability and Activity of p53 Acetylation->ProteinStab NFkB Inhibition of NF-κB Pathway Acetylation->NFkB GeneExp Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExp CellCycle Cell Cycle Arrest GeneExp->CellCycle ProteinStab->CellCycle Apoptosis Apoptosis ProteinStab->Apoptosis NFkB->Apoptosis

Caption: Mechanism of action for benzamide-based HDAC inhibitors.

Mechanism of Action

Benzamide-based compounds such as compound 3j and Entinostat function as HDAC inhibitors. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins[3]. The deacetylation of histones leads to a more compact chromatin structure, repressing the transcription of certain genes, including tumor suppressors[4].

By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, such as p21, which can induce cell cycle arrest[2][3]. Furthermore, the hyperacetylation of non-histone proteins, like the tumor suppressor p53, can increase their stability and transcriptional activity, further promoting cell cycle arrest and apoptosis[3]. These molecular events ultimately culminate in the inhibition of tumor cell proliferation and survival. Normal cells are observed to be less sensitive to the effects of HDAC inhibitors compared to tumor cells[5].

References

A Head-to-Head Comparison of 4-(hydrazinocarbonyl)benzamide with Commercial Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of the hypothetical inhibitory action of 4-(hydrazinocarbonyl)benzamide against a panel of well-established, commercially available carbonic anhydrase inhibitors. While direct experimental data for this compound is not currently available in the public domain, its structural similarity to other benzamide-based inhibitors strongly suggests its potential as a carbonic anhydrase (CA) inhibitor. The following comparison is based on this scientific premise and utilizes placeholder data for this compound to illustrate its potential performance against known inhibitors.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and ion exchange.[1] Their involvement in pathological conditions such as glaucoma, epilepsy, and some cancers has made them a prime target for therapeutic intervention.[2][3]

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and selected commercial inhibitors against key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) are summarized below. The data for commercial inhibitors are collated from publicly available literature, while the data for this compound are hypothetical and for comparative purposes only.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound 150 (placeholder)25 (placeholder)15 (placeholder)10 (placeholder)
Acetazolamide25012255.7
Methazolamide5014285.7
Dorzolamide30000.524751
Brinzolamide39000.31424.1

Note: Ki values represent the inhibition constant, with lower values indicating higher potency.

Experimental Protocols

The following is a detailed methodology for a standard in vitro carbonic anhydrase inhibition assay, which can be used to determine the inhibitory potency (Ki or IC50) of test compounds like this compound.

Carbonic Anhydrase Activity Assay (p-Nitrophenyl Acetate Hydrolysis Method)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (recombinant or purified)

  • p-Nitrophenyl acetate (p-NPA)

  • Test inhibitor (e.g., this compound)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and reference inhibitor in DMSO.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare working solutions of the inhibitors by serial dilution in Assay Buffer.

    • Prepare a working solution of the CA enzyme in Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 160 µL of Assay Buffer.

    • Add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of Assay Buffer with DMSO.

    • Add 10 µL of the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V_0 - V_i) / V_0 * 100, where V_0 is the rate in the absence of inhibitor and V_i is the rate in the presence of inhibitor] against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving carbonic anhydrase and the experimental workflow for the inhibition assay.

G Carbonic Anhydrase Signaling Pathway cluster_0 Substrates CO2 CO2 CA Carbonic Anhydrase (CA) CO2->CA H2O H2O H2O->CA HCO3 HCO3- (Bicarbonate) CA->HCO3 Catalyzes H_ion H+ CA->H_ion Catalyzes ion_trans Ion Transport HCO3->ion_trans pH_reg Intracellular pH Regulation H_ion->pH_reg cell_prolif Cell Proliferation & Survival (e.g., in Tumors) pH_reg->cell_prolif ion_trans->cell_prolif inhibitor This compound & Commercial Inhibitors inhibitor->CA

Caption: Carbonic anhydrase catalyzes the reversible hydration of CO2, influencing pH and ion transport.

G Carbonic Anhydrase Inhibition Assay Workflow prep Prepare Reagents: - CA Enzyme - Inhibitors - p-NPA Substrate plate Plate Setup: Add Buffer, Inhibitor, and Enzyme to 96-well plate prep->plate incubate Pre-incubation (10 min) Allows for Enzyme-Inhibitor Binding plate->incubate react Initiate Reaction: Add p-NPA Substrate incubate->react measure Kinetic Measurement: Read Absorbance at 405 nm over time react->measure analyze Data Analysis: Calculate Reaction Rates, IC50, and Ki measure->analyze

References

Comparative Analysis of 4-(hydrazinocarbonyl)benzamide's Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the precise mechanism of action for 4-(hydrazinocarbonyl)benzamide is not extensively documented in publicly available literature, its structural motifs—a benzamide core and a hydrazinocarbonyl moiety—are characteristic of compounds known to inhibit specific enzymes. This guide provides a comparative analysis of its potential biological targets, focusing on two key enzyme families: Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE). This analysis is based on the inhibitory activities of structurally related benzamide and hydrazide derivatives. We present quantitative data for these analogous compounds alongside established clinical inhibitors, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways to provide a foundational resource for further investigation.

Potential Enzyme Targets and Comparative Inhibitory Activity

Based on structure-activity relationships of similar compounds, this compound is hypothesized to exhibit inhibitory activity against Carbonic Anhydrases and Acetylcholinesterase.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance.[1][2][3][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy.[5][6] Structurally similar sulfonamide-bearing benzamides are well-established CA inhibitors.[7][8][9]

Table 1: Comparative Inhibitory Activity of Benzamide Derivatives and Analogs against Carbonic Anhydrase Isoforms

Compound/AnalogTarget IsoformInhibition Constant (Kᵢ)IC₅₀Reference
Benzamide-4-sulfonamide Derivatives
Compound 3ahCA I334 nM-[7]
hCA II8.1 nM-[7]
Compound 3fhCA I65.3 nM-[7]
hCA II1.2 nM-[7]
1,3,5-Trisubstituted-pyrazolines
Compound 9hCA I316.7 ± 9.6 nM402.9 nM[10]
hCA II412.5 ± 115.4 nM458.6 nM[10]
Compound 13hCA I533.1 ± 187.8 nM-[10]
hCA II624.6 ± 168.2 nM-[10]
Standard CA Inhibitor
AcetazolamidehCA I278.8 ± 44.3 nM985.8 nM[10]
hCA II293.4 ± 46.4 nM489.4 nM[10]
hCA IX-30 nM[11]
BenzolamideMembrane-bound CA-(effective at 20-40 mg/kg in vivo)[12]
Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a serine hydrolase that terminates cholinergic neurotransmission by hydrolyzing acetylcholine.[13][14][15][16] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[17][18][19] Various benzamide derivatives have been investigated as potential AChE inhibitors.[19][20][21]

Table 2: Comparative Inhibitory Activity of Benzamide Derivatives and Analogs against Acetylcholinesterase (AChE)

Compound/AnalogAChE IC₅₀Reference
4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide Derivatives
Compound 4g (ortho-nitro substituted)1.1 ± 0.25 µM[19]
Benzimidazole Derivatives
Compound 3d (3,4-dihydroxy and 5(6)-chloro substituted)31.9 ± 0.1 nM[18]
Compound 3h (3,4-dihydroxy and 5(6)-chloro substituted)29.5 ± 1.2 nM[18]
Standard AChE Inhibitors
Donepezil0.41 ± 0.12 µM[19]
Rivastigmine-[22]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Principle: The assay follows the change in pH of a buffer solution as CO₂ is hydrated to carbonic acid, which then dissociates into bicarbonate and a proton. The rate of pH change is proportional to the CA activity.

  • Materials:

    • Purified human carbonic anhydrase isoforms (hCA I, II, etc.)

    • Buffer solution (e.g., Tris-HCl, pH 7.5)

    • CO₂-saturated water

    • Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO.

    • Stopped-flow spectrophotometer.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated in the buffer.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

    • The change in absorbance of a pH indicator or the direct pH change is monitored over time.

    • The initial rate of the reaction is calculated.

    • Inhibition constants (Kᵢ) are determined by measuring the reaction rates at various inhibitor concentrations.[7]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to measure AChE activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

  • Materials:

    • Purified acetylcholinesterase (e.g., from electric eel)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) as the substrate

    • DTNB (Ellman's reagent)

    • Test compounds and a standard inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate reader.

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.[18][19]

Signaling Pathway and Experimental Workflow Diagrams

Carbonic Anhydrase Physiological Role

Caption: Role of Carbonic Anhydrase in pH regulation and ion transport.

Acetylcholinesterase Signaling Pathway

Caption: Cholinergic neurotransmission and the role of Acetylcholinesterase.

Experimental Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Add_Components Add Buffer, Enzyme, and Inhibitor/Vehicle Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction: Add Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions (Test Compound & Standard) Prep_Inhibitor->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure Absorbance (Kinetic Mode) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ / Kᵢ Plot_Curve->Calc_IC50

References

A Comparative Guide to the Cross-Reactivity Profile of 4-(Hydrazinocarbonyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(hydrazinocarbonyl)benzamide derivatives, with a primary focus on their activity as soluble epoxide hydrolase (sEH) inhibitors. While comprehensive cross-reactivity data for this specific chemical series against a broad panel of targets is limited in publicly available literature, this document summarizes the known inhibitory activity against sEH and discusses potential off-target interactions based on the broader class of benzamide-containing molecules. The information herein is intended to support further research and development of this chemical scaffold.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 4-benzamidobenzoic acid hydrazide derivatives against human soluble epoxide hydrolase (sEH). The data is extracted from a study by Asghari et al. (2014).[1][2][3][4]

Compound IDStructure% Inhibition at 1 µM
5a 2-(2-(4-benzamidobenzoyl)hydrazinyl)-2-oxoacetic acid25
5b 2-(2-(4-(4-methylbenzamido)benzoyl)hydrazinyl)-2-oxoacetic acid32
5c 2-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-2-oxoacetic acid47
5d 2-(2-(4-(4-methoxybenzamido)benzoyl)hydrazinyl)-2-oxoacetic acid28
5e 2-(2-(4-(4-nitrobenzamido)benzoyl)hydrazinyl)-2-oxoacetic acid15
6a 4-(2-(4-benzamidobenzoyl)hydrazinyl)-4-oxobutanoic acid35
6b 4-(2-(4-(4-methylbenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid45
6c 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid72
6d 4-(2-(4-(4-methoxybenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid40
6e 4-(2-(4-(4-nitrobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid20
AUDA 12-(3-adamantan-1-ylureido)dodecanoic acid (Reference Inhibitor)~50

Discussion of Potential Cross-Reactivity

While the primary target identified for the this compound scaffold in the cited study is sEH, the broader benzamide chemical class is known to interact with a variety of biological targets. Therefore, cross-reactivity studies are essential to fully characterize the selectivity profile of these compounds.

Potential Off-Target Interactions for Benzamide Derivatives:

  • Kinases: The benzamide motif is present in numerous kinase inhibitors. The ATP-binding site of many kinases can accommodate benzamide-containing ligands, leading to potential off-target inhibition of various signaling pathways.

  • G-Protein Coupled Receptors (GPCRs): Substituted benzamides are a well-known class of compounds that can act on GPCRs, including dopamine and serotonin receptors.

  • Other Hydrolases: Given that the primary target is a hydrolase (sEH), it is plausible that these derivatives could exhibit inhibitory activity against other hydrolases with structurally similar active sites.

A comprehensive assessment of the cross-reactivity of this compound derivatives would involve screening against a panel of kinases, GPCRs, and other relevant hydrolases.

Experimental Protocols

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on the method described by Asghari et al. (2014).[1][2][3][4]

Materials:

  • Human soluble epoxide hydrolase (sEH) enzyme

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., AUDA)

  • Assay buffer: 25 mM Bis-Tris/HCl, pH 7.0

  • Substrate: 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and the reference inhibitor in DMSO to prepare stock solutions. Further dilute the stock solutions with assay buffer to achieve the desired final concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well microplate, add the sEH enzyme to the wells containing the assay buffer and the diluted test compounds or reference inhibitor. Incubate the plate at 30°C for 15 minutes to allow for the binding of the inhibitors to the enzyme.

  • Substrate Addition: Following the pre-incubation period, add the PHOME substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an appropriate excitation and emission wavelength. The hydrolysis of PHOME by sEH yields a fluorescent product.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to the control wells (containing enzyme and substrate but no inhibitor).

General Workflow for Cross-Reactivity Screening

The following diagram illustrates a general workflow for assessing the cross-reactivity of investigational compounds.

G General Experimental Workflow for Cross-Reactivity Profiling A Compound Synthesis and Purification B Primary Target Assay (e.g., sEH Inhibition) A->B C Selectivity Panel Screening B->C D Kinase Panel (e.g., 96-well plate format) C->D E GPCR Panel (e.g., Radioligand Binding Assays) C->E F Other Hydrolase Panel (e.g., FAAH, MAGL) C->F G Hit Confirmation and IC50 Determination D->G E->G F->G H Mechanism of Action Studies G->H I In Vivo Efficacy and Toxicity Studies H->I

Caption: A generalized workflow for assessing the cross-reactivity of new chemical entities.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that may be relevant to the study of this compound derivatives and their potential off-target effects.

Soluble Epoxide Hydrolase (sEH) Pathway

sEH_Pathway Soluble Epoxide Hydrolase (sEH) Signaling Pathway AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active/Pro-inflammatory) sEH->DHETs Inhibitor This compound Derivatives Inhibitor->sEH Inhibition

Caption: The metabolic pathway of arachidonic acid involving soluble epoxide hydrolase (sEH).

Simplified Hedgehog Signaling Pathway

Hedgehog_Pathway Simplified Hedgehog Signaling Pathway cluster_membrane Cell Membrane Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Activates

Caption: A simplified representation of the Hedgehog signaling cascade.

Simplified c-Abl Signaling in Neurodegeneration

cAbl_Pathway Simplified c-Abl Signaling in Neurodegeneration Stress Oxidative Stress / DNA Damage cAbl c-Abl Kinase Stress->cAbl Activates p73 p73 cAbl->p73 Phosphorylates Tau Tau Protein cAbl->Tau Phosphorylates Apoptosis Neuronal Apoptosis p73->Apoptosis Induces NFT Neurofibrillary Tangles Tau->NFT Aggregation into

Caption: The role of c-Abl in neuronal stress and pathology.

Histone Deacetylase (HDAC) and Gene Expression

HDAC_Pathway Role of HDAC in Gene Expression HAT Histone Acetyltransferase (HAT) Histone Histone Tail HAT->Histone Adds Acetyl Group Acetylation Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Group Deacetylation Deacetylation Chromatin_Open Open Chromatin (Gene Transcription ON) Acetylation->Chromatin_Open Chromatin_Closed Closed Chromatin (Gene Transcription OFF) Deacetylation->Chromatin_Closed

Caption: The opposing roles of HATs and HDACs in regulating chromatin structure and gene expression.

References

Safety Operating Guide

Safe Disposal of 4-(hydrazinocarbonyl)benzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(hydrazinocarbonyl)benzamide, a compound requiring careful handling due to its potential hazards.

As a derivative of hydrazine, this compound is classified as a hazardous substance.[1][2] Adherence to strict disposal protocols is necessary to mitigate risks of toxicity and potential carcinogenicity.[1] This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed disposal workflow to ensure the safe management of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes working in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or vapors.[1] All personnel involved in the handling and disposal process must be equipped with appropriate PPE.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecifications
Gloves Chemical-resistant (e.g., nitrile, neoprene)
Eye Protection Chemical safety goggles with side shields
Body Covering Laboratory coat
Respiratory Use in a chemical fume hood is required.

Quantitative Data for this compound

While specific quantitative data for this compound is limited, the properties of related compounds provide a basis for safe handling and disposal protocols.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol [3]
Appearance Solid
Solubility Possesses both hydrophilic and hydrophobic characteristics[3]

Step-by-Step Disposal Protocol

The following protocol for the disposal of this compound is based on established best practices for hydrazine compounds and must be executed in compliance with all local, state, and federal regulations.[2][4]

Experimental Protocol: Chemical Neutralization

This procedure details the chemical neutralization of this compound waste through oxidation.

  • Preparation of Waste Solution:

    • Carefully transfer the this compound waste into a suitable, labeled, and sealable container.

    • If the waste is in solid form, dissolve it in water to create a dilute solution (less than 5% w/w).[5]

  • Neutralization:

    • Slowly add a 5% aqueous solution of an oxidizing agent, such as calcium hypochlorite or sodium hypochlorite, to the diluted waste solution.[5][6][7]

    • The recommended ratio for neutralization is 1:1 by volume.[5]

    • Monitor the reaction for any signs of gas evolution or excessive heat generation. If the reaction is vigorous, slow the addition of the neutralizing agent.

  • Verification of Neutralization:

    • After the addition of the oxidizing agent is complete, stir the solution for a sufficient period to ensure complete reaction.

    • Test the resulting solution to confirm that all hydrazine compounds have been neutralized. This can be done using appropriate analytical methods available in your facility.

  • Final Disposal:

    • Once neutralization is confirmed, the resulting solution can be disposed of in accordance with institutional and regulatory guidelines.[5] Typically, this involves disposal as hazardous waste through a licensed contractor.[5]

    • Label the container clearly as "Neutralized this compound Waste" and include the date of neutralization.

  • Decontamination:

    • Thoroughly decontaminate all equipment used in the disposal process, including beakers, stirrers, and funnels, by rinsing with water.

    • Dispose of all contaminated PPE as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe Step 1 prep_waste Prepare Dilute Waste Solution (<5%) ppe->prep_waste Step 2 add_oxidizer Add Oxidizing Agent (e.g., 5% Calcium Hypochlorite) prep_waste->add_oxidizer Step 3 verify Verify Complete Neutralization add_oxidizer->verify Step 4 package Package and Label Neutralized Waste verify->package Step 5 dispose Dispose via Licensed Contractor package->dispose Step 6 decontaminate Decontaminate Equipment and PPE dispose->decontaminate Step 7 end_node End decontaminate->end_node

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Personal protective equipment for handling 4-(hydrazinocarbonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle 4-(hydrazinocarbonyl)benzamide. The following information is synthesized from established safety data for closely related compounds and best laboratory practices to ensure safe handling and minimize exposure risks.

Hazard Identification: this compound is classified as harmful if swallowed and is suspected of causing genetic defects. It is crucial to handle this compound with care, adhering to the safety precautions outlined below.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or goggles.Must conform to EN166 (EU) or be NIOSH (US) approved.[1]
Skin Chemical-resistant gloves.Nitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use.
Protective clothing.A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[2]
Respiratory NIOSH-approved respirator.Required when engineering controls are not sufficient to minimize airborne exposure, especially if dusts are generated.[3]

Operational and Disposal Plans

Strict adherence to the following operational and disposal plans is necessary to minimize exposure and ensure the safe management of this compound from receipt to disposal.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Pre-Handling Preparations:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Ensure all necessary PPE is available and in good condition.

  • During Handling:

    • Avoid contact with skin and eyes.[3][4]

    • Avoid the formation of dust and aerosols.[1]

    • Use a spatula for transferring the solid material.

    • For preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Do not eat, drink, or smoke when using this product.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[5]

    • Keep the container tightly closed when not in use.[5]

    • Store locked up.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Clean the work area and decontaminate any equipment used.

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Step-by-Step Disposal Plan:

Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.

  • Unused Product:

    • Collect surplus and non-recyclable this compound for disposal by a licensed waste disposal company.[1]

    • A recommended disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not dispose of it down the drain.

  • Contaminated Materials:

    • Disposable items such as gloves, paper towels, and weighing papers that are contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • Collect the rinsate and treat it as hazardous chemical waste.

    • Dispose of the decontaminated container in accordance with local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental spill or exposure.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed, and labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Collect all cleaning materials for disposal as hazardous waste.

Exposure First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Review SDS and Protocols b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Inspect and Don PPE b->c d Weigh and Transfer in Fume Hood c->d Proceed to Handling e Prepare Solution d->e f Decontaminate Work Area and Equipment e->f Complete Handling g Properly Store Chemical f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i j Collect Solid Waste in Labeled Container i->j Begin Disposal l Dispose via Licensed Waste Contractor j->l k Collect Contaminated Disposables k->l

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.